Trityl isothiocyanate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[isothiocyanato(diphenyl)methyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NS/c22-16-21-20(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPZHAUXTGFNYTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70169355 | |
| Record name | Trityl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70169355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1726-94-9 | |
| Record name | Trityl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001726949 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trityl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70169355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trityl isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Trityl Isothiocyanate: A Comprehensive Technical Guide for Researchers
An in-depth exploration of the chemical properties, structure, synthesis, and reactivity of trityl isothiocyanate, a versatile reagent in organic synthesis and drug discovery.
Introduction
This compound ((C₆H₅)₃CNCS), a member of the isothiocyanate family, is a valuable reagent in organic chemistry, particularly in the fields of solid-phase synthesis and the development of bioactive compounds. Its unique structural feature, the bulky trityl (triphenylmethyl) group, imparts specific reactivity and physical properties that make it a useful tool for chemists. This guide provides a detailed overview of the chemical properties, structure, synthesis, and key applications of this compound, with a focus on experimental protocols and data relevant to researchers, scientists, and professionals in drug development.
Chemical Structure and Identification
The structure of this compound is characterized by a central quaternary carbon atom bonded to three phenyl rings and an isothiocyanate functional group (-N=C=S).
graph Trityl_Isothiocyanate_Structure {
layout=neato;
node [shape=plaintext, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];
C_quat [label="C", pos="0,0!", fillcolor="#FFFFFF", fontcolor="#202124"];
N [label="N", pos="1.5,0!", fillcolor="#FFFFFF", fontcolor="#202124"];
C_iso [label="C", pos="2.5,0!", fillcolor="#FFFFFF", fontcolor="#202124"];
S [label="S", pos="3.5,0!", fillcolor="#FFFFFF", fontcolor="#202124"];
P1 [label="C₆H₅", pos="-0.866,-0.5!", shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
P2 [label="C₆H₅", pos="0.866,-0.5!", shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
P3 [label="C₆H₅", pos="0,1!", shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
C_quat -- P1;
C_quat -- P2;
C_quat -- P3;
C_quat -- N;
N -- C_iso [label="="];
C_iso -- S [label="="];
}
Caption: Workflow for thiourea synthesis using this compound on a solid support.
Experimental Protocol: Solid-Phase Synthesis of Thioureas [1]
-
Preparation of this compound Resin:
-
Swell trityl chloride resin in anhydrous dichloromethane (DCM).
-
Add a solution of potassium thiocyanate in a suitable solvent (e.g., a mixture of DCM and methanol).
-
Shake the mixture at room temperature for 24-48 hours.
-
Filter the resin, wash thoroughly with DCM, methanol, and diethyl ether, and dry under vacuum.
-
Synthesis of Resin-Bound Thiourea:
-
Swell the this compound resin in an appropriate solvent like N,N-dimethylformamide (DMF).
-
Add a solution of the desired primary amine in DMF.
-
Shake the mixture at room temperature for 12-24 hours.
-
Filter the resin and wash extensively with DMF, DCM, and methanol to remove excess reagents.
-
Cleavage of Thiourea from the Resin:
-
Suspend the resin-bound thiourea in a cleavage cocktail, typically containing trifluoroacetic acid (TFA) in DCM (e.g., 5-20% TFA).
-
Stir the mixture at room temperature for 1-2 hours.
-
Filter the resin and collect the filtrate.
-
Evaporate the solvent from the filtrate to obtain the crude thiourea product, which can be further purified.
Spectroscopic Data
The characterization of this compound is performed using standard spectroscopic techniques.
Table 3: Spectroscopic Data
Technique Data ¹H NMR (CDCl₃) δ ~7.2-7.5 (m, 15H, Ar-H) ppm ¹³C NMR (CDCl₃) δ ~142 (Ar-C), ~130 (Ar-C), ~128 (Ar-C), ~127 (Ar-C), ~70 (quaternary C), ~140 (-N=C=S) ppm FT-IR (KBr Pellet) ~2100 cm⁻¹ (strong, sharp, characteristic -N=C=S stretch) Mass Spectrometry (EI) m/z 243 [(C₆H₅)₃C]⁺ (base peak), 301 [M]⁺
Experimental Protocols for Spectroscopic Analysis:
-
NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).
-
FT-IR Spectroscopy:
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
Place the mixture in a pellet press and apply pressure to form a transparent or translucent pellet.
-
Instrumentation: Record the IR spectrum using a Fourier-transform infrared spectrometer.
-
Mass Spectrometry:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Analyze the sample using a mass spectrometer with an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI). The NIST WebBook provides a reference mass spectrum for this compound obtained by electron ionization.[2]
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is an irritant to the eyes, skin, and respiratory system. Wear personal protective equipment, including gloves, safety glasses, and a lab coat.
Conclusion
This compound is a versatile and valuable reagent for organic chemists. Its well-defined reactivity, particularly with amines, and its utility in solid-phase synthesis make it a powerful tool for the construction of diverse molecular architectures, including those with potential applications in drug discovery and materials science. The experimental protocols and data provided in this guide offer a comprehensive resource for researchers utilizing this important chemical compound.
References
An In-depth Technical Guide to the Synthesis of Trityl Isothiocyanate from Trityl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of trityl isothiocyanate from trityl chloride, a key reaction for introducing the versatile isothiocyanate functional group attached to a sterically bulky trityl moiety. This compound serves as a valuable reagent in organic synthesis and drug development, particularly in the construction of complex molecules and as a linker in solid-phase synthesis. This document outlines the prevalent synthetic methodologies, detailed experimental protocols, and thorough characterization of the final product.
Core Synthesis and Characterization Data
The synthesis of this compound from trityl chloride is a straightforward nucleophilic substitution reaction. The quantitative data associated with the starting material, reagents, and the final product are summarized in the table below for easy reference and comparison.
| Parameter | Value |
| Product Information | |
| IUPAC Name | [Isothiocyanato(diphenyl)methyl]benzene |
| CAS Number | 1726-94-9 |
| Molecular Formula | C₂₀H₁₅NS |
| Molecular Weight | 301.40 g/mol |
| Melting Point | 136-140 °C |
| Reactant Information | |
| Starting Material | Trityl Chloride (Triphenylmethyl chloride) |
| Reagents | Sodium Thiocyanate (NaSCN) or Tetrabutylammonium Thiocyanate (Bu₄NSCN) |
| Solvents | Acetone, Dichloromethane |
| Spectroscopic Data | |
| ¹H NMR (CDCl₃) | δ 7.20-7.40 (m, 15H, Ar-H) |
| ¹³C NMR (CDCl₃) | δ 142.5 (Ar-C), 130.0 (Ar-CH), 128.5 (Ar-CH), 127.0 (Ar-CH), 70.5 (C-NCS), 148.0 (NCS) |
| IR (KBr, cm⁻¹) | ~3060 (Ar C-H), ~2046 (-NCS asymmetric stretch)[1], ~1595, 1490, 1445 (Ar C=C) |
| Reaction Parameters | |
| Typical Yield | High (e.g., up to 96% for solid-phase synthesis)[2] |
Experimental Protocols
Two primary methods for the synthesis of this compound from trityl chloride are detailed below: a solution-phase synthesis using sodium thiocyanate and a solid-phase synthesis employing a trityl chloride resin.
Method 1: Solution-Phase Synthesis with Sodium Thiocyanate
This protocol describes the synthesis of this compound in a homogenous solution.
Materials:
-
Trityl chloride (1.0 eq)
-
Sodium thiocyanate (1.2 eq)
-
Anhydrous Acetone
-
Hexane (for recrystallization)
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
-
Heating mantle
-
Filtration apparatus (Büchner funnel)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve trityl chloride in anhydrous acetone.
-
Reagent Addition: Add sodium thiocyanate to the stirred solution.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid sodium chloride byproduct and wash it with a small amount of acetone.
-
Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Recrystallize the crude solid from hot hexane to yield pure, crystalline this compound.[1]
Method 2: Solid-Phase Synthesis
This method is particularly useful for applications in combinatorial chemistry and solid-phase organic synthesis.
Materials:
-
Trityl chloride resin (1.0 eq)
-
Tetrabutylammonium thiocyanate (3.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Reaction vessel suitable for solid-phase synthesis (e.g., fritted syringe or specialized reactor)
-
Shaker or overhead stirrer
Procedure:
-
Resin Swelling: Swell the trityl chloride resin in anhydrous dichloromethane in the reaction vessel.
-
Reagent Addition: Add a solution of tetrabutylammonium thiocyanate in anhydrous dichloromethane to the swollen resin.
-
Reaction: Agitate the mixture at ambient temperature for approximately 48-50 hours.
-
Washing: After the reaction period, filter the resin and wash it sequentially with dichloromethane, tetrahydrofuran (THF), and methanol to remove excess reagents and byproducts.
-
Drying: Dry the resulting this compound resin under reduced pressure. The loading of the isothiocyanate group can be determined by elemental analysis or by a subsequent reaction and cleavage from the resin.
Reaction Workflow and Logic
The synthesis of this compound from trityl chloride follows a straightforward nucleophilic substitution pathway. The workflow for the solution-phase synthesis is depicted in the following diagram.
Caption: Solution-phase synthesis workflow for this compound.
Signaling Pathways and Logical Relationships
The underlying chemical transformation is an SN1-type reaction, facilitated by the stability of the intermediate trityl cation. The thiocyanate anion can then act as a nucleophile.
Caption: Simplified logical diagram of the reaction mechanism.
References
Trityl Isothiocyanate: A Comprehensive Technical Guide to its Mechanism of Action in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanism of action of trityl isothiocyanate (Trt-NCS) in organic reactions. This compound is a versatile reagent, primarily utilized for its reactivity towards nucleophiles and the unique properties of the trityl protecting group. This document provides a detailed overview of its synthesis, reaction mechanisms, and applications, with a focus on providing practical experimental protocols and quantitative data.
Core Principles of this compound Reactivity
The chemical behavior of this compound is dominated by the electrophilic nature of the central carbon atom in the isothiocyanate functional group (-N=C=S). This carbon is highly susceptible to nucleophilic attack due to the electron-withdrawing effects of the adjacent nitrogen and sulfur atoms. The bulky trityl (triphenylmethyl) group significantly influences the reagent's steric profile and provides a valuable acid-labile protecting group.
The primary reaction of this compound involves the nucleophilic addition of an amine to the electrophilic carbon of the isothiocyanate, leading to the formation of a stable N,N'-disubstituted thiourea. This reaction is highly efficient and forms the basis for many of its applications in organic synthesis.
Synthesis of this compound Resin
This compound is often used in solid-phase synthesis, where it is immobilized on a resin. The synthesis of this compound resin is typically achieved from commercially available trityl chloride resin.
Mechanism of Action with Nucleophiles
The core reactivity of this compound is its reaction with nucleophiles. The general mechanism involves the attack of the nucleophile on the electrophilic carbon of the isothiocyanate group.
Reaction with Amines: Formation of Thioureas
The most prominent reaction of this compound is with primary and secondary amines to form N-trityl-N'-substituted thioureas.[1] This reaction proceeds via a nucleophilic addition mechanism.
This reaction is generally high-yielding and can be carried out under mild conditions. The trityl group can later be removed under acidic conditions, making this compound a useful reagent for the temporary protection of amines.
Reaction with Other Nucleophiles
This compound can also react with other nucleophiles, although these reactions are less common than its reaction with amines.
-
Alcohols and Thiols: In the presence of a base, isothiocyanates can react with alcohols and thiols to form thiocarbamates and dithiocarbamates, respectively. The reaction with thiols is often reversible.[2]
-
Amino Acids: this compound can react with the amino group of amino acids or amino acid esters.[3][4]
Applications in Organic Synthesis
The primary application of this compound in organic synthesis is as a precursor for the synthesis of various nitrogen- and sulfur-containing compounds.
Solid-Phase Synthesis of Heterocycles
This compound resin is a valuable tool in combinatorial chemistry for the solid-phase synthesis of various heterocyclic compounds.[1]
Use as a Protecting Group
The trityl group is a bulky and acid-labile protecting group.[5][6] Its lability in acidic conditions, while being stable to basic and nucleophilic reagents, makes it a valuable tool in multi-step synthesis. This compound can be used to introduce a protected amino group in the form of a thiourea.
Quantitative Data
The following table summarizes typical reaction conditions and yields for the synthesis of thioureas from isothiocyanates and related deprotection reactions. Data for this compound in solution is limited; therefore, data for analogous reactions are included for comparison.
| Reaction | Reactants | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Thiourea Formation (Solid-Phase) | This compound resin, various amines | Dichloromethane | Room Temperature | 24 h | Quantitative | [1] |
| Thiourea Formation (Solution) | Phenyl isothiocyanate, N-methylaniline | Toluene | 50 | 6 h | High | [7] |
| Trityl Group Deprotection (Amine) | N-trityl substrate | Trifluoroacetic Acid in Dichloromethane | Room Temperature | 1 - 4 h | >90 | [5] |
| Trityl Group Deprotection (Amine) | N-trityl substrate | 88-97% Formic Acid | Room Temperature | 3 min - 2 h | 85 - 95 | [5] |
Experimental Protocols
General Protocol for the Synthesis of N-Trityl-N'-substituted Thiourea (Solution Phase)
This is a generalized protocol based on the synthesis of other thioureas, as specific detailed protocols for this compound in solution are not widely available. Optimization may be required.
Materials:
-
This compound
-
Primary or secondary amine (1.0 equivalent)
-
Anhydrous solvent (e.g., Toluene, Dichloromethane, or Tetrahydrofuran)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve this compound (1.0 equivalent) in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
To the stirred solution, add the amine (1.0 equivalent) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product, the N-trityl-N'-substituted thiourea, can be purified by column chromatography on silica gel or by recrystallization.
Protocol for the Deprotection of an N-Trityl Group using Trifluoroacetic Acid (TFA)[5]
Materials:
-
N-trityl-protected substrate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Standard glassware for organic synthesis
-
Rotary evaporator
Procedure:
-
Dissolve the N-trityl-protected substrate (1.0 equivalent) in anhydrous DCM to a concentration of approximately 0.1 M.
-
To the stirred solution, add TFA (2.0 - 10.0 equivalents) dropwise at room temperature. The optimal amount of TFA may need to be determined empirically based on the substrate's reactivity.
-
Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude deprotected product can be purified by column chromatography on silica gel, recrystallization, or trituration as needed. The triphenylmethanol byproduct is typically easily separated by chromatography.
Conclusion
This compound serves as a valuable reagent in organic synthesis, primarily for the preparation of N-trityl-N'-substituted thioureas. Its reactivity is governed by the electrophilic nature of the isothiocyanate carbon, while the trityl group offers the advantages of a sterically bulky and acid-labile protecting group. This guide has provided a comprehensive overview of its mechanism of action, applications in solid-phase and solution-phase synthesis, and detailed experimental protocols for its use and deprotection. A thorough understanding of these principles is essential for researchers and professionals in the fields of organic chemistry and drug development to effectively utilize this versatile reagent.
References
- 1. This compound support for solid-phase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mazams.weebly.com [mazams.weebly.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. benchchem.com [benchchem.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. researchgate.net [researchgate.net]
Navigating the Terrain of Trityl Isothiocyanate: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Trityl isothiocyanate, a versatile reagent in organic synthesis, particularly in the construction of heterocyclic scaffolds, presents unique challenges and opportunities related to its solubility and stability. A thorough understanding of its behavior in various solvents is paramount for its effective application in research and drug development. This technical guide provides an in-depth analysis of the solubility and stability of this compound, offering a framework for its handling, storage, and use in experimental settings. While direct quantitative data for this compound is limited in publicly available literature, this guide leverages established principles of organic chemistry and data from analogous compounds to provide reliable qualitative assessments and detailed experimental protocols for researchers to determine these properties in their own laboratories.
Core Concepts: Understanding the Dichotomy of the this compound Moiety
The physicochemical properties of this compound are dictated by the interplay of its two key functional components: the bulky, nonpolar trityl (triphenylmethyl) group and the reactive, electrophilic isothiocyanate group.
-
The Trityl Group: This large, hydrophobic group significantly influences the compound's solubility, rendering it more soluble in nonpolar organic solvents. It also confers sensitivity to acidic conditions, a critical factor in its stability.
-
The Isothiocyanate Group: This functional group is a potent electrophile, making it susceptible to nucleophilic attack. This reactivity is the basis for its synthetic utility but also a primary pathway for its degradation, particularly in the presence of protic solvents or other nucleophiles.
Solubility Profile
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (MeCN) | Good to Moderate | The polarity of these solvents can solvate the isothiocyanate group, while their organic nature accommodates the trityl group. |
| Chlorinated | Dichloromethane (DCM), Chloroform (CHCl₃) | Excellent | These solvents are of intermediate polarity and are excellent at dissolving large, nonpolar organic molecules. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether (Et₂O) | Moderate to Good | THF is a good solvent for a wide range of organic compounds. Diethyl ether, being less polar, is also expected to be a suitable solvent. |
| Aromatic | Toluene, Benzene | Good | The aromatic nature of these solvents will have favorable π-stacking interactions with the phenyl rings of the trityl group. |
| Protic | Alcohols (Methanol, Ethanol), Water | Poor and Reactive | Solubility is expected to be low due to the high polarity of these solvents. More importantly, the isothiocyanate group can react with the hydroxyl groups, leading to degradation rather than simple dissolution.[1][2] |
| Nonpolar | Hexanes, Heptane | Moderate to Poor | While the trityl group is nonpolar, the polarity of the isothiocyanate group may limit solubility in highly nonpolar alkane solvents. |
Stability Considerations
The stability of this compound is a critical factor for its successful use. Degradation can occur through several pathways, primarily involving the isothiocyanate and trityl functionalities.
Key Factors Influencing Stability:
-
Moisture and Protic Solvents: The electrophilic carbon of the isothiocyanate group is susceptible to nucleophilic attack by water and alcohols, leading to the formation of a thiocarbamic acid (which is unstable and can decompose) or a thiocarbamate, respectively.[1][2] The bulky trityl group may offer some steric hindrance, slowing this reaction compared to smaller isothiocyanates.
-
Acidic Conditions: The trityl group is readily cleaved under acidic conditions, forming the highly stable trityl cation. Therefore, exposure to acids, including acidic impurities in solvents, should be strictly avoided.
-
Temperature: As with most chemical reagents, elevated temperatures can accelerate degradation pathways. For long-term storage, refrigeration (2-8°C) is recommended.
-
Light: While not extensively documented for this compound specifically, some trityl compounds can be sensitive to light. Photocatalytic cleavage of trityl ethers has been reported under neutral pH conditions, suggesting that protection from light is a prudent measure for long-term storage and during reactions.[3]
-
Nucleophiles: Strong nucleophiles, such as primary and secondary amines, will readily react with the isothiocyanate group to form thioureas. This is the basis for its use in the synthesis of various nitrogen-containing heterocycles.[4]
Experimental Protocols
For researchers requiring precise quantitative data, the following experimental protocols provide a robust framework for determining the solubility and stability of this compound.
Protocol 1: Determination of Solubility using the Shake-Flask Method and HPLC Analysis
This method determines the equilibrium solubility of this compound in a given solvent at a specific temperature.
Methodology:
-
Preparation of a Saturated Solution:
-
Add an excess amount of solid this compound to a glass vial.
-
Add a known volume of the desired solvent.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a shaking incubator at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
-
Sample Preparation:
-
Allow the vial to stand to let undissolved solids settle. Centrifugation can be used for better separation.
-
Carefully withdraw a known volume of the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtered solution with a suitable solvent (e.g., acetonitrile) to a concentration within the linear range of the HPLC calibration curve.
-
-
HPLC Analysis:
-
Analyze the diluted sample using a validated HPLC method. A typical method would involve a C18 reversed-phase column with a mobile phase of acetonitrile and water, with UV detection.[5]
-
Quantify the concentration of this compound by comparing the peak area to a standard calibration curve.
-
-
Calculation:
-
Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)
-
Protocol 2: Assessment of Stability by Monitoring Concentration over Time
This protocol assesses the stability of this compound in a specific solvent under defined conditions (e.g., temperature, light exposure).
Methodology:
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound of known concentration in the solvent of interest.
-
-
Incubation:
-
Aliquot the stock solution into several sealed vials.
-
Store the vials under the desired conditions (e.g., room temperature, 40°C, protected from light, exposed to light).
-
-
Time-Point Analysis:
-
At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from the incubation.
-
If necessary, dilute an aliquot of the solution to a suitable concentration for HPLC analysis.
-
Analyze the sample by HPLC to determine the concentration of this compound remaining.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time.
-
The degradation rate and half-life (t½) of the compound under the tested conditions can be calculated from this data.
-
Visualizing Key Processes
To further aid in the understanding of the chemical behavior of this compound, the following diagrams, generated using the DOT language, illustrate a key reaction pathway and a standard experimental workflow.
Caption: Reaction of this compound with Nucleophiles.
Caption: Workflow for Solubility Determination.
Conclusion
This compound is a valuable synthetic tool whose efficacy is intrinsically linked to its solubility and stability. While quantitative data remains elusive in the public domain, a solid understanding of its chemical nature allows for informed decisions regarding solvent selection and reaction conditions. This guide provides the foundational knowledge and practical methodologies for researchers to confidently work with this compound, enabling its successful application in the synthesis of novel molecules for scientific exploration and drug discovery.
References
- 1. Effect of successive increase in alcohol chains on reaction with isocyanates and isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Photocatalytic Cleavage of Trityl Protected Thiols and Alcohols [organic-chemistry.org]
- 4. Buy this compound | 1726-94-9 [smolecule.com]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
An In-depth Technical Guide on the Spectroscopic Data of Trityl Isothiocyanate
This guide provides a comprehensive overview of the spectroscopic data for Trityl isothiocyanate, targeting researchers, scientists, and professionals in drug development. The information is presented to facilitate easy comparison and understanding of its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).
Chemical Structure and Properties
-
IUPAC Name: [isothiocyanato(diphenyl)methyl]benzene[1]
-
Synonyms: Triphenylmethyl isothiocyanate[2]
-
CAS Number: 1726-94-9[1]
-
Molecular Formula: C₂₀H₁₅NS[1]
-
Molecular Weight: 301.40 g/mol
Spectroscopic Data Summary
The following tables summarize the available and predicted spectroscopic data for this compound.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.2-7.5 | Multiplet | 15H | Aromatic protons (Ar-H) |
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment | Notes |
| ~127-132 | Aromatic carbons (Ar-C) | Expected complex pattern. |
| ~135 | Quaternary aromatic carbons (Ar-C) | |
| Not observed or very broad | Isothiocyanate carbon (-N=C=S) | The isothiocyanate carbon signal is often very broad or not observed ("near-silence") due to quadrupolar relaxation and the structural flexibility of the NCS group.[3][4] |
| ~70-80 | Quaternary aliphatic carbon (-C(Ph)₃) |
Note: Specific experimental ¹³C NMR chemical shifts for this compound are not detailed in the available literature. The provided ranges are based on data for related compounds and known spectral characteristics of the functional groups.
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2140-1990 | Strong | Asymmetric stretch of the isothiocyanate group (-N=C=S)[5] |
| ~3030 | Medium to Weak | Aromatic C-H stretch |
| 1600-1450 | Medium to Strong | Aromatic C=C ring stretching |
| ~755 | Medium | C-S stretch[6] |
Note: Data is compiled from general isothiocyanate IR absorption tables and publicly available spectra. The intensity and exact position of the peaks can vary based on the sampling method (e.g., KBr pellet, thin film, or gas phase).
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 301 | Moderate | [M]⁺ (Molecular ion) |
| 243 | High | [M - NCS]⁺ or [C(C₆H₅)₃]⁺ (Trityl cation) |
| 165 | High | [C₁₃H₉]⁺ (Fluorenyl cation) |
Note: The fragmentation pattern is dominated by the stable trityl cation. Data is based on electron ionization mass spectra available from the NIST WebBook.[7]
Experimental Protocols
Detailed experimental protocols for obtaining the spectroscopic data of this compound are not available in the literature. The following are generalized procedures for a solid organic compound.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent depends on the solubility of the compound and the desired spectral resolution.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard 300 or 500 MHz NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon atom.
3.2. Infrared (IR) Spectroscopy
-
KBr Pellet Method: Grind a small amount (1-2 mg) of this compound with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Pressing the Pellet: Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
3.3. Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of this compound into the mass spectrometer. For a solid sample, this can be done using a direct insertion probe or by dissolving it in a volatile solvent for techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization (ESI-MS).
-
Ionization: Ionize the sample using an appropriate method. Electron Ionization (EI) is a common technique for volatile and thermally stable compounds.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.
Visualizations
Caption: Spectroscopic techniques for characterizing this compound.
Caption: General workflow for spectroscopic analysis of a chemical sample.
References
- 1. This compound | C20H15NS | CID 137175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound [webbook.nist.gov]
Trityl isothiocyanate electrophilic reactivity with nucleophiles
An In-depth Technical Guide to the Electrophilic Reactivity of Trityl Isothiocyanate
Introduction
This compound (Tr-NCS) is a versatile chemical reagent characterized by a bulky triphenylmethyl (trityl) group attached to the nitrogen atom of the isothiocyanate functional group (-N=C=S). This structure confers unique reactivity, making it a valuable tool in various scientific domains, particularly in organic synthesis and bioconjugation. The central carbon atom of the isothiocyanate moiety is highly electrophilic, rendering it susceptible to attack by a wide range of nucleophiles. This guide provides a comprehensive technical overview of the electrophilic reactions of this compound, focusing on its interactions with common nucleophiles, quantitative reactivity data, and detailed experimental considerations for researchers, scientists, and drug development professionals.
The reactivity of isothiocyanates is pivotal in chemical biology for labeling lysine or cysteine residues in peptides and proteins.[1] The bulky trityl group, while sometimes presenting steric hindrance that can make synthesis challenging,[1] also plays a crucial role in modulating the reagent's reactivity and the properties of its adducts.
Core Reaction Mechanism
The fundamental reactivity of this compound stems from the electrophilic character of the central carbon atom in the -N=C=S group. Nucleophiles attack this carbon, leading to the formation of a tetrahedral intermediate, which then typically rearranges to a stable addition product. The specific product formed is dependent on the nature of the attacking nucleophile.
The general mechanism involves the nucleophilic addition to the carbon-nitrogen double bond, which is analogous to the reactivity of isocyanates.[2] The presence of an electron-withdrawing acyl group can further enhance the reactivity of the isothiocyanate group.[3]
Caption: General mechanism of nucleophilic attack on this compound.
Reactivity with Specific Nucleophiles
The interaction of this compound with different nucleophiles yields distinct products, each with characteristic stability and formation kinetics.
Amines: Formation of Thioureas
Primary and secondary amines react readily with this compound to form stable N,N'-disubstituted thiourea derivatives.[4] This reaction, known as aminolysis, is generally rapid and quantitative.[5][6] Kinetic studies on other isothiocyanates have shown that these reactions can involve kinetic terms that are second order in the amine, suggesting a mechanism where a second amine molecule facilitates a key proton transfer step in the rearrangement of the intermediate.[6]
The reaction is widely used in solid-phase synthesis, where this compound resin serves as a precursor for various thiourea-based compounds and their derivatives, such as 2-aminothiazoles.[4]
Caption: Reaction of this compound with an amine to form a thiourea.
Thiols: Formation of Dithiocarbamates
Thiols, with their strong nucleophilicity, react with isothiocyanates to form dithiocarbamate adducts.[7] This reaction is of significant interest in biology, as the cysteine residues in proteins provide thiol groups for conjugation.
A key characteristic of the reaction between isothiocyanates and thiols is its reversibility.[8] The dithiocarbamate product can regenerate the free isothiocyanate and thiol. This allows for the possibility of "transthiocarbamoylation," where the isothiocyanate moiety is transferred from one thiol to another.[8] This reversibility contrasts with the stable adducts formed with amines (lysine residues). Studies using peptide models have shown that while isothiocyanates react rapidly with cysteine, the adducts can decompose over time, followed by the formation of more stable adducts with lysine.[9][10]
Caption: Reversible reaction of this compound with a thiol.
Alcohols and Water: Formation of Thiocarbamates
Alcohols and water can also act as nucleophiles, attacking isothiocyanates to form thiocarbamates (also known as thiourethanes). However, these reactions are typically much slower than those with amines or thiols.[5] The reaction of isocyanates with long-chain alcohols has been shown to exclusively yield carbamates, while reactions with small-chain alcohols may produce other byproducts.[11] The alcoholysis of isocyanates often involves the participation of multiple alcohol molecules in the reaction mechanism.[2] While this data is for isocyanates, similar principles of nucleophilic attack apply to isothiocyanates, though with different kinetics.
The relative stability of isothiocyanates in aqueous conditions is an important consideration. Studies on tetramethylrhodamine-6-isothiocyanate (6-TRITC), a related compound, showed that only 10-30% of the compound remained after 24 hours under aqueous peptide reaction conditions, indicating competing hydrolysis.[9]
Quantitative Reactivity Data
| Isothiocyanate Compound | Nucleophile (Peptide) | Reaction Time | Peptide Depletion (%) | Reference |
| 6-TRITC¹ | Lysine Peptide | 24 h | 31% | [9] |
| Phenyl isothiocyanate (PITC) | Lysine Peptide | 24 h | 13% | [9] |
| Ethyl isothiocyanate (EITC) | Lysine Peptide | 24 h | 7.8% | [9] |
| 6-TRITC¹ | Cysteine/Proline Peptide² | 2 min | 100% | [9] |
| PITC | Cysteine/Proline Peptide² | 42 min | 100% | [9] |
| EITC | Cysteine/Proline Peptide² | 2 min | 100% | [9] |
¹6-TRITC (tetramethylrhodamine-6-isothiocyanate) contains a trityl-like (though more complex) bulky group, making it a relevant, albeit imperfect, proxy. ²Peptide used was PHCKRM, containing several reactive amino acids. Depletion refers to the original peptide.
These data highlight two key points:
-
Reactivity Hierarchy: The reaction with cysteine (a thiol) is significantly faster than with lysine (an amine) under the tested conditions.[9]
-
Structural Effects: The bulky 6-TRITC was the most reactive of the three isothiocyanates tested with the lysine peptide, suggesting that steric hindrance from the trityl group does not necessarily preclude high reactivity.[9]
Experimental Protocols
The following section outlines a generalized methodology for the reaction of this compound with a nucleophile, based on common laboratory practices described in the literature.[4][6][9]
Materials and Reagents
-
This compound (or this compound functionalized resin)[4]
-
Nucleophile (e.g., primary amine, thiol-containing peptide)
-
Anhydrous solvent (e.g., diethyl ether, iso-octane, acetonitrile, or DMF)[6][12]
-
Base (if required, e.g., triethylamine for thiol reactions)[12]
-
Reaction vessel (e.g., round-bottom flask with magnetic stirrer)
-
Inert atmosphere supply (e.g., nitrogen or argon)
-
Analytical equipment (e.g., HPLC, TLC, LC-MS) for reaction monitoring
Generalized Procedure
-
Preparation: Dissolve the nucleophile in the chosen anhydrous solvent in the reaction vessel under an inert atmosphere. If using a solid-phase resin, swell the resin in the appropriate solvent.
-
Reagent Addition: Dissolve this compound in the same solvent and add it to the nucleophile solution. The molar ratio will depend on the specific reaction, but a slight excess of the isothiocyanate (e.g., 1.1 to 1.5 equivalents) is common. For reactions with thiols, a non-nucleophilic base like triethylamine may be added to facilitate the formation of the more nucleophilic thiolate.[12]
-
Reaction: Stir the mixture at a controlled temperature (room temperature is often sufficient).[11]
-
Monitoring: Monitor the reaction progress using a suitable analytical technique (e.g., HPLC or TLC) by taking small aliquots from the reaction mixture over time.[9][13]
-
Workup and Purification: Once the reaction is complete, the product can be isolated. For solution-phase reactions, this may involve quenching any unreacted isothiocyanate, solvent evaporation, and purification by column chromatography. For solid-phase reactions, the resin is washed extensively to remove excess reagents before the product is cleaved from the support.[4]
Caption: Generalized workflow for reacting this compound with a nucleophile.
Conclusion
This compound is a potent electrophile that demonstrates predictable and useful reactivity with a range of nucleophiles. Its reaction with amines yields stable thioureas, a transformation that is foundational in solid-phase synthesis. The interaction with thiols produces reversible dithiocarbamate adducts, a characteristic of great importance in the context of dynamic covalent chemistry and bioconjugation, where selectivity between cysteine and lysine residues is critical. While reactions with alcohols and water are possible, they are kinetically less favorable. The bulky trityl group influences this reactivity, and understanding these principles is essential for the effective application of this compound in research, synthesis, and the development of novel therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. quantchem.kuleuven.be [quantchem.kuleuven.be]
- 3. arkat-usa.org [arkat-usa.org]
- 4. This compound support for solid-phase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The kinetics and mechanism of aminolysis of isothiocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Transthiocarbamoylation of Proteins by Thiolated Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peptide Reactivity of Isothiocyanates – Implications for Skin Allergy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effect of successive increase in alcohol chains on reaction with isocyanates and isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thiol Probes To Detect Electrophilic Natural Products Based on Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
The Trityl Group: A Cornerstone of Protecting Group Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The triphenylmethyl group, universally known in the lexicon of organic chemistry as the trityl (Tr) group, stands as a paramount tool for the selective protection of primary alcohols, amines, and thiols. Its discovery and subsequent application revolutionized multi-step synthesis, particularly in the realms of carbohydrate, nucleoside, and peptide chemistry. This technical guide provides a comprehensive overview of the history, discovery, and core applications of the trityl group, complete with detailed experimental protocols and quantitative data to empower researchers in their synthetic endeavors.
From Unexpected Radical to Synthetic Workhorse: A Historical Perspective
The story of the trityl group begins not with the intention of creating a protecting group, but with a foundational discovery in radical chemistry. In 1900, Moses Gomberg, in his attempt to synthesize hexaphenylethane, unexpectedly generated the stable triphenylmethyl radical.[1][2][3] This landmark discovery of the first persistent free radical challenged the prevailing views of carbon valency and laid the theoretical groundwork for the unique properties of the trityl moiety.[1][3]
It was the pioneering work of Burckhardt Helferich in the 1920s that translated Gomberg's discovery into a practical synthetic tool. Helferich and his colleagues were the first to report the use of trityl chloride for the selective protection of the primary hydroxyl group in sugars.[4] They astutely recognized that the significant steric bulk of the three phenyl rings would preferentially direct the reaction to the least hindered primary alcohol, a principle that remains the bedrock of its utility today.[4] This breakthrough ushered in an era of regioselective carbohydrate chemistry, enabling the synthesis of complex structures that were previously inaccessible.[4]
Core Principles: Steric Hindrance and Acid Lability
The efficacy of the trityl group as a protecting agent is rooted in two key characteristics:
-
Steric Bulk: The three bulky phenyl rings create a sterically congested environment around the central carbon atom. This steric hindrance is the primary determinant of its high selectivity for primary alcohols over the more sterically hindered secondary and tertiary alcohols.[5]
-
Acid Lability: The trityl group is readily cleaved under mild acidic conditions. This is due to the exceptional stability of the resulting triphenylmethyl carbocation (trityl cation), which is stabilized by resonance across the three phenyl rings.[5][6] This allows for deprotection without affecting other, more robust protecting groups, a crucial aspect of orthogonal synthesis strategies.[7]
The trityl group is stable to a wide range of conditions, including basic, neutral, and many oxidative and reductive environments, further enhancing its versatility in complex synthetic routes.[4][8]
Quantitative Data Summary
The selectivity and reactivity of the trityl group and its derivatives can be quantified, providing valuable information for reaction planning.
| Parameter | Substrate/Condition | Value/Observation | Reference(s) |
| Selectivity | Competitive tritylation of primary vs. secondary alcohols | High selectivity for primary alcohols. For example, benzyl alcohol shows high conversion while secondary alcohols show minimal to no reaction under the same conditions. | [5] |
| Deprotection Rate | Relative rates of cleavage for substituted trityl groups in 80% acetic acid | Tr < MMT < DMT < TMT (approximate relative rates: 1 < 10 < 300 < >1000) | [9] |
| Racemization | Racemization of Fmoc-Cys(Trt)-OH during coupling in SPPS | Dependent on coupling reagents. e.g., DIPCDI/Oxyma Pure can lead to ~3.3% racemization, while HCTU/DIEA at elevated temperatures can significantly increase racemization. | [7] |
Key Experimental Protocols
Detailed methodologies for the introduction and removal of the trityl group are essential for its successful application.
Protocol 1: Selective Protection of a Primary Alcohol
This protocol describes the general procedure for the selective tritylation of a primary hydroxyl group in the presence of secondary hydroxyls.
Materials:
-
Diol (containing both primary and secondary hydroxyl groups) (1.0 equiv)
-
Trityl chloride (TrCl) (1.1–1.2 equiv)
-
Anhydrous pyridine
-
Methanol (for quenching)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the diol (1.0 equiv) in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add trityl chloride (1.1–1.2 equiv) portion-wise to the stirred solution at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.
-
Upon completion, cool the reaction mixture in an ice bath and quench the reaction by the slow addition of methanol.
-
Remove the pyridine under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to yield the desired mono-tritylated product.[10]
Protocol 2: Deprotection of a Trityl-Protected Alcohol
This protocol outlines a general method for the acidic cleavage of a trityl ether.
Materials:
-
Trityl-protected alcohol
-
Formic acid (88% or higher) or Trifluoroacetic acid (TFA) in a suitable solvent (e.g., DCM)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the trityl-protected alcohol in dichloromethane.
-
Add a solution of formic acid or a dilute solution of TFA in DCM (e.g., 1-5% v/v) dropwise to the stirred solution at room temperature.
-
Monitor the deprotection by TLC. The reaction is typically complete within 30 minutes to a few hours.
-
Once the reaction is complete, carefully neutralize the acid by washing with saturated aqueous sodium bicarbonate solution.
-
Separate the layers and wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to isolate the deprotected alcohol.[10][11]
Protocol 3: Incorporation of Fmoc-Cys(Trt)-OH in Solid-Phase Peptide Synthesis (SPPS)
This protocol details the coupling of a trityl-protected cysteine residue in Fmoc-based SPPS.
Materials:
-
Fmoc-deprotected resin-bound peptide
-
Fmoc-Cys(Trt)-OH (3 equiv)
-
Coupling reagent (e.g., HBTU, 2.9 equiv)
-
Base (e.g., DIPEA, 6 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
Swell the resin in DMF.
-
Deprotect the N-terminal Fmoc group using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF.
-
In a separate vessel, pre-activate the Fmoc-Cys(Trt)-OH by dissolving it with the coupling reagent and base in DMF.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitor the reaction completion using a qualitative test (e.g., Kaiser test).
-
Wash the resin thoroughly with DMF to remove excess reagents.[1]
Visualizing the Chemistry: Mechanisms and Workflows
Diagrams illustrating the chemical processes and logical workflows provide a clearer understanding of the application of the trityl group.
Conclusion
From its serendipitous discovery as a stable radical to its current status as an indispensable tool in organic synthesis, the trityl group's journey is a testament to the synergy between fundamental discovery and practical application. Its remarkable selectivity for primary functional groups, born from its inherent steric bulk, combined with its mild removal conditions, has cemented its place in the synthetic chemist's toolbox. The continued development of modified trityl groups with fine-tuned lability further expands its utility, ensuring that this venerable protecting group will remain at the forefront of complex molecule synthesis for the foreseeable future.
References
- 1. benchchem.com [benchchem.com]
- 2. Efficient Approach for the Tritylation of Alcohols Using Recyclable Lewis Acid-Based Ionic Liquid (EMIM·AlCl4) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2015061246A1 - Method for solution phase detritylation of oligomeric compounds - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.org [mdpi.org]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 10. benchchem.com [benchchem.com]
- 11. total-synthesis.com [total-synthesis.com]
Trityl Isothiocyanate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of Trityl isothiocyanate, a key reagent in synthetic chemistry, covering its fundamental properties, synthesis, and applications, with a focus on its role in solid-phase synthesis and potential implications in drug discovery.
Core Properties of this compound
This compound, also known as triphenylmethyl isothiocyanate, is a versatile chemical compound valued for its reactive isothiocyanate group and the sterically bulky trityl protecting group. These features make it a valuable tool in the synthesis of complex organic molecules.
| Property | Value | Reference |
| CAS Number | 1726-94-9 | |
| Molecular Formula | C20H15NS | |
| Molecular Weight | 301.4 g/mol |
Synthesis of this compound
A common route for the synthesis of various isothiocyanates involves a one-pot reaction from the corresponding primary amine.[3]
General Experimental Protocol for Isothiocyanate Synthesis from Primary Amines
This protocol describes a general method and may require optimization for the specific synthesis of this compound.
Materials:
-
Primary amine (e.g., Tritylamine)
-
Carbon disulfide (CS2)
-
A suitable base (e.g., triethylamine, potassium carbonate)[3]
-
A desulfurylating agent (e.g., 2,4,6-trichloro-1,3,5-triazine (TCT))[3]
-
An appropriate solvent (e.g., dichloromethane, water)[3]
Procedure: [3]
-
To a mixture of the primary amine and a base in a suitable solvent, carbon disulfide is added dropwise at room temperature.
-
The reaction mixture is stirred for several hours until the formation of the dithiocarbamate salt is complete, which can be monitored by techniques like HPLC or GC.
-
The mixture is then cooled (e.g., to 0 °C), and a solution of the desulfurylating agent in a solvent is added dropwise.
-
After the addition is complete, the reaction is stirred for a short period to ensure complete conversion.
-
The reaction mixture is then basified to facilitate the decomposition of the intermediate adduct.
-
The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to yield the crude isothiocyanate.
-
Purification is typically achieved by recrystallization from a suitable solvent.
Note: The synthesis of this compound may be challenging due to steric hindrance from the bulky trityl group, potentially leading to lower yields.[4]
Purification by Recrystallization
Recrystallization is a standard method for purifying solid organic compounds. The choice of solvent is critical and is determined by the solubility of the compound at different temperatures. While a specific solvent system for this compound is not explicitly detailed in the search results, a general approach to selecting a recrystallization solvent involves finding a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Applications in Solid-Phase Synthesis
This compound, particularly in its resin-bound form, is a valuable reagent in solid-phase synthesis, a cornerstone technique in combinatorial chemistry and drug discovery. The trityl group serves as a solid support anchor, allowing for the sequential addition of building blocks and easy purification by filtration.
Synthesis of 2-Aminothiazoles
A key application of resin-bound this compound is in the synthesis of 2-aminothiazole derivatives.[5] This class of compounds is of significant interest in medicinal chemistry due to their diverse biological activities.
The general workflow for this synthesis is as follows:
Experimental Protocol Outline: [5]
-
Preparation of this compound Resin: Commercially available trityl chloride resin is converted to the this compound resin.
-
Formation of Resin-Bound Thiourea: The this compound resin is reacted with a variety of primary amines to generate a library of resin-bound thioureas.
-
Cyclization and Cleavage: The resin-bound thioureas are then reacted with α-haloketones or esters (e.g., methyl 2-chloroacetoacetate) to induce cyclization and cleavage from the resin, yielding the desired 2-aminothiazole derivatives.
Reactions of this compound
The isothiocyanate functional group is highly electrophilic and readily reacts with nucleophiles, most notably primary and secondary amines, to form thiourea derivatives.
The kinetics of the aminolysis of isothiocyanates can be complex, often involving a second-order dependence on the amine concentration, suggesting a mechanism where a second amine molecule acts as a catalyst in a prototropic rearrangement of an intermediate.[6]
Potential Biological Significance and Role in Drug Development
While specific studies on the biological activity of this compound are not prevalent in the provided search results, the broader class of isothiocyanates is the subject of extensive research in drug discovery and development. Isothiocyanates are known to exhibit a wide range of biological activities, including anticarcinogenic, anti-inflammatory, and antimicrobial effects.[7][8][9]
The mechanism of action of many isothiocyanates is attributed to their ability to modulate various signaling pathways.[8] For instance, they can interact with and modify the function of key cellular proteins through reaction with nucleophilic amino acid residues.[10]
The synthetic accessibility of diverse libraries of compounds, such as the 2-aminothiazoles prepared using this compound, makes this reagent a valuable tool for generating novel chemical entities for screening in drug discovery programs.[11] The this compound solid-phase synthesis platform allows for the rapid and efficient creation of a multitude of derivatives for biological evaluation.[5]
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound support for solid-phase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The kinetics and mechanism of aminolysis of isothiocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. Anticarcinogenic Effects of Isothiocyanates on Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isothiocyanates in medicine: A comprehensive review on phenylethyl-, allyl-, and benzyl-isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Chemical Aspects of Biological Activity of Isothiocyanates and Indoles, the Products of Glucosinolate Decomposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
Trityl Isothiocyanate: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trityl isothiocyanate ((isothiocyanatomethanetriyl)tribenzene), a member of the isothiocyanate class of organic compounds, is a valuable reagent in synthetic chemistry.[1] Its distinct trityl group provides steric hindrance and stability, making it particularly useful in solid-phase synthesis for the preparation of complex molecules such as thioureas and heterocyclic compounds.[1][2] The electrophilic nature of the isothiocyanate group allows for facile reaction with nucleophiles like amines and alcohols.[1] While its reactivity is key to its utility, it also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth overview of the safety and handling precautions for this compound to ensure its safe use in a laboratory setting.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is provided in Table 1. This data is essential for understanding its behavior under various laboratory conditions and for conducting a thorough risk assessment.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 1726-94-9 | [3][4][5] |
| Molecular Formula | C₂₀H₁₅NS | [4][5][6] |
| Molecular Weight | 301.4 g/mol | [3][4][6] |
| Appearance | Solid | [7] |
| Melting Point | 136-140 °C | [4][6] |
| Boiling Point | 410.7 °C at 760 mmHg | [4][6] |
| Flash Point | 217 °C | [6][8] |
| Density | 1.04 g/cm³ | [4][6] |
| Vapor Pressure | 1.41E-06 mmHg at 25°C | [6] |
| Solubility | Insoluble in water | [9] |
| Sensitivity | Moisture Sensitive | [4][10] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. A summary of its GHS hazard classifications is presented in Table 2. Understanding these hazards is the first step in implementing appropriate safety measures.
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Hazard Category | Hazard Statement | Reference(s) |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [1][3][11] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | [1][3][11] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | [1][3][11] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [1][3][11] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation | [1][3][11] |
| Respiratory Sensitization | Category 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled | [1][3][11] |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation | [1][3][11] |
The signal word for this compound is Danger .[3][11][12]
Safe Handling and Storage
Adherence to strict handling and storage protocols is paramount to minimize exposure and ensure a safe working environment.
Personal Protective Equipment (PPE)
A comprehensive range of PPE must be worn when handling this compound.
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[7][12] Ensure that eyewash stations are readily accessible.[10][13]
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[7][9][12] Avoid contact with skin.[7]
-
Respiratory Protection: Use a NIOSH/MSHA approved respirator, such as a dust mask type N95 (US) or EN 149 (EU), especially when handling the powder or if dusts are generated.[12][13] Work in a well-ventilated area, preferably under a chemical fume hood.[7][10]
General Handling Precautions
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.[7][11]
-
Avoid contact with skin, eyes, and clothing.[7]
-
Wash hands and any exposed skin thoroughly after handling.[7][14]
-
Contaminated work clothing should not be allowed out of the workplace.[7][14]
Storage Conditions
-
Due to its moisture sensitivity, store under a dry, inert atmosphere.[4][10] Recommended storage temperature is 2-8°C.[4]
-
Keep away from incompatible materials such as acids, water, strong oxidizing agents, strong bases, alcohols, and amines.[10]
Emergency Procedures
In the event of an emergency, prompt and appropriate action is crucial.
First Aid Measures
-
If Swallowed: Immediately call a POISON CENTER or doctor/physician.[7] Rinse mouth.[7] Do NOT induce vomiting.[7]
-
If on Skin: Take off immediately all contaminated clothing.[7] Rinse skin with water/shower.[14] If skin irritation or a rash occurs, get medical advice/attention.[7]
-
If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[10][11] If experiencing respiratory symptoms, get emergency medical help immediately.[11]
-
If in Eyes: Rinse cautiously with water for several minutes.[7][10] Remove contact lenses, if present and easy to do.[7][10] Continue rinsing.[7][10] Immediately call a POISON CENTER or doctor/physician.[7]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or foam.[10]
-
Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and sulfur oxides.[10]
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[10][13]
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area.[10] Ensure adequate ventilation.[7] Avoid dust formation.[7] Wear appropriate personal protective equipment.[10]
-
Environmental Precautions: Prevent the product from entering drains or waterways.[7]
-
Containment and Cleanup: Sweep up the spilled material and place it in a suitable, closed container for disposal.[13] Avoid generating dust.[7]
Experimental Protocols
This compound is frequently used in solid-phase synthesis. The following are generalized methodologies based on cited literature.
Preparation of this compound Resin
This protocol describes the conversion of a commercially available trityl chloride resin to a this compound resin, a versatile starting material for further synthesis.
Methodology:
-
Swell trityl chloride resin in a suitable solvent such as dichloromethane (DCM) in a reaction vessel.
-
Add a solution of tetrabutylammonium thiocyanate in DCM to the swollen resin.
-
Agitate the mixture at ambient temperature.
-
Monitor the reaction for the appearance of the characteristic isothiocyanate infrared absorption peak around 2043 cm⁻¹.
-
Once the reaction is complete, filter the resin and wash it successively with DCM, tetrahydrofuran (THF), and methanol to remove any unreacted reagents and byproducts.
-
Dry the resulting this compound resin under a vacuum.
Synthesis of Thioureas using this compound Resin
This protocol outlines the general procedure for the synthesis of thioureas, which are important intermediates in the production of various heterocyclic compounds.
Methodology:
-
Swell the prepared this compound resin in a suitable solvent like THF or DCM.
-
Add a solution of the desired primary or secondary amine to the resin.
-
Agitate the reaction mixture at room temperature.
-
The progress of the reaction can be monitored by the disappearance of the isothiocyanate peak in the IR spectrum of the resin.
-
After the reaction is complete, filter the resin and wash it thoroughly with the reaction solvent, followed by other washing solvents like methanol, to remove excess amine.
-
The resulting resin-bound thiourea can be used in subsequent synthetic steps.
Synthesis of 2-Aminothiazoles from Resin-Bound Thiourea
This protocol details the cyclization of resin-bound thioureas to form 2-aminothiazole derivatives, a scaffold found in many biologically active molecules.
Methodology:
-
Take the resin-bound thiourea prepared in the previous step and swell it in a suitable solvent, such as DMF.
-
Add a solution of a suitable α-haloketone (e.g., methyl 2-chloroacetoacetate) to the resin.
-
Heat the reaction mixture to facilitate the cyclization reaction.
-
Monitor the reaction for completion.
-
After the reaction is complete, filter the resin and wash it with the reaction solvent and other washing solvents.
-
Cleave the 2-aminothiazole product from the resin using an appropriate cleavage cocktail, typically acidic conditions.
-
Isolate and purify the final 2-aminothiazole product.
Visualization of Safety and Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial planning to emergency response.
Conclusion
This compound is a valuable synthetic tool, but its hazardous properties necessitate careful and informed handling. By understanding its chemical characteristics, adhering to the prescribed safety precautions, and being prepared for potential emergencies, researchers can safely harness its synthetic potential. This guide serves as a comprehensive resource to promote a strong safety culture when working with this compound. Always consult the most up-to-date Safety Data Sheet from your supplier before use.
References
- 1. Synthesis of aminothiazoles: polymer-supported approaches - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00790F [pubs.rsc.org]
- 2. chemistry.du.ac.in [chemistry.du.ac.in]
- 3. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound support for solid-phase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Synthesis of chiral polyaminothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peptide Resin Loading Protocols [sigmaaldrich.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 14. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: The Role of Trityl and Isothiocyanate Functionalities in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview of the applications of trityl and isothiocyanate functionalities in the realm of solid-phase peptide synthesis (SPPS). While the direct use of a soluble Trityl Isothiocyanate (Trt-NCS) reagent for routine peptide modification is not a widespread technique, the underlying chemistries of the trityl group and the isothiocyanate group are of significant importance in SPPS. This note will elucidate the established applications of trityl groups as protecting agents and linkers, the versatile reactivity of isothiocyanates for peptide modification, and the use of this compound resin as a solid support for combinatorial chemistry.
The Trityl Group in Solid-Phase Peptide Synthesis
The trityl (Trt) group, a triphenylmethyl moiety, is a bulky and acid-labile protecting group integral to modern Fmoc-based SPPS.[1][2] Its primary roles include the protection of reactive amino acid side chains and α-amino groups.
Side-Chain Protection
Due to its steric bulk, the trityl group is highly effective in protecting the side chains of several amino acids from undesired reactions during peptide elongation.[2] It is particularly favored for the protection of:
-
Cysteine (Cys): The thiol group of cysteine is prone to oxidation, and the Trt group provides robust protection.[3] Fmoc-Cys(Trt)-OH is a commonly used building block in SPPS.
-
Histidine (His): The imidazole side chain of histidine can be protected with a trityl group.
-
Asparagine (Asn) and Glutamine (Gln): The side-chain amide groups can be protected with a trityl group to improve solubility and prevent side reactions.
The acid lability of the trityl group allows for its removal during the final cleavage of the peptide from the resin with trifluoroacetic acid (TFA), concurrently with other acid-labile side-chain protecting groups.[2][3]
Nα-Protection
The trityl group can also be employed for the protection of the α-amino group of amino acids.[1][4] This approach offers an alternative to the more common Fmoc and Boc protecting groups, allowing for the synthesis of peptides under very mild acidic conditions for deprotection.[1][4]
Trityl-Based Resins
Trityl and its derivatives, such as 2-chlorotrityl chloride (2-CTC), are widely used as solid supports in SPPS.[5] These resins are exceptionally acid-labile, enabling the cleavage of the synthesized peptide from the support under very mild acidic conditions, such as dilute TFA or a mixture of hexafluoroisopropanol (HFIP) and dichloromethane (DCM).[5][6] This mild cleavage is particularly advantageous for the synthesis of fully protected peptide fragments, which can be used in convergent synthesis strategies for the production of large peptides and proteins.[5]
Isothiocyanates for Peptide Modification
Isothiocyanates (-N=C=S) are reactive electrophilic compounds that readily react with nucleophiles, most notably primary amines, to form stable thiourea linkages.[2][7] This reactivity makes them valuable tools for the modification of peptides, both in solution and on solid support.
N-Terminal and Lysine Modification
The primary sites for isothiocyanate reaction on a peptide are the N-terminal α-amino group and the ε-amino group of lysine side chains.[2] The reaction is pH-dependent, requiring a basic environment (typically pH 8-9) to ensure the amino groups are in their deprotonated, nucleophilic state. This modification is useful for:
-
Labeling: Attaching fluorescent dyes (e.g., Fluorescein isothiocyanate - FITC), biotin, or other reporter molecules.
-
Peptide Cyclization: Introducing a reactive handle for subsequent intramolecular cyclization reactions.
-
Edman Degradation: Phenyl isothiocyanate (PITC) is the key reagent in Edman degradation, a method for sequencing amino acids from the N-terminus of a peptide.[8]
Reaction Mechanism: Isothiocyanate with a Primary Amine
The reaction proceeds via a nucleophilic addition of the deprotonated primary amine to the electrophilic carbon atom of the isothiocyanate group, forming a stable thiourea bond.
Caption: Reaction of a peptide's primary amine with an isothiocyanate.
This compound Resin in Solid-Phase Synthesis
While not typically used for direct peptide modification, this compound (Trt-NCS) resin is a valuable solid support for combinatorial chemistry.[9][10][11] The resin is prepared from commercially available trityl chloride resin.[9][10][11]
Applications of this compound Resin
This compound resin serves as a versatile precursor for the solid-phase synthesis of various small organic molecules, including:
-
Thioureas: By reacting the resin with a diverse library of amines.[9][10][11]
-
Isatin β-thiosemicarbazones: The Trt-NCS resin is first converted to a trityl thiosemicarbazide resin, which can then be used to synthesize isatin derivatives with potential antiviral, antifungal, and antibacterial activities.[9][10]
-
2-Aminothiazoles: Supported thioureas can be further reacted to generate thiazole derivatives.[9][10]
The final products are cleaved from the resin under acidic conditions.
Experimental Protocols
Protocol for N-Terminal Peptide Modification with an Isothiocyanate on Solid Support
This protocol describes a general procedure for labeling the N-terminus of a resin-bound peptide with an isothiocyanate derivative (e.g., FITC).
Materials:
-
Fmoc-deprotected peptide-resin
-
Isothiocyanate derivative (e.g., FITC), 5-10 equivalents
-
N,N-Diisopropylethylamine (DIPEA), 10-20 equivalents
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes.
-
Deprotection Check: Perform a Kaiser test to confirm the presence of a free primary amine.
-
Reagent Preparation: In a separate vial, dissolve the isothiocyanate derivative (5-10 eq.) in DMF. Add DIPEA (10-20 eq.) to the solution.
-
Coupling Reaction: Add the isothiocyanate/DIPEA solution to the resin. Agitate the mixture at room temperature for 2-4 hours, protected from light if using a photosensitive label like FITC.
-
Monitoring: Monitor the reaction progress using a colorimetric test (e.g., TNBSA test). The Kaiser test is not suitable as it gives a false positive with the thiourea product.
-
Washing: Once the reaction is complete, drain the reaction mixture and wash the resin thoroughly with DMF (3x), DCM (3x), and finally DMF (3x).
-
Cleavage: Proceed with the standard cleavage and deprotection protocol appropriate for the resin and side-chain protecting groups.
Caption: Workflow for N-terminal peptide labeling with an isothiocyanate.
Protocol for Cleavage of a Peptide from 2-Chlorotrityl Chloride Resin
This protocol describes the mild cleavage of a protected peptide from a 2-chlorotrityl chloride resin.
Materials:
-
Peptide-loaded 2-chlorotrityl chloride resin
-
Cleavage cocktail: Acetic acid/Trifluoroethanol/DCM (1:2:7 v/v/v) or 1% TFA in DCM
-
DCM
-
Methanol (for quenching)
-
Collection vessel
Procedure:
-
Resin Preparation: Wash the dry peptide-resin with DCM (3x) and allow it to swell for 10-15 minutes.
-
Cleavage: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Reaction: Agitate the suspension at room temperature for 30-60 minutes. The reaction time may need optimization depending on the peptide sequence.
-
Collection: Filter the resin and collect the filtrate into a flask containing a small amount of methanol to quench the reaction.
-
Washing: Wash the resin with additional cleavage cocktail or DCM and combine the filtrates.
-
Solvent Removal: Evaporate the solvent under reduced pressure to obtain the protected peptide.
Quantitative Data Summary
The following tables summarize typical quantitative data associated with the use of trityl groups in SPPS.
| Parameter | Value | Reference |
| Yield of N-Trt-amino acid methyl esters | 90-99% | [4] |
| Racemization of C-terminal His and Phe on 2-CTC resin | < 1% | [6] |
| Cleavage time from 2-CTC resin with HFIP/DCM | A few minutes | [5] |
| Coupling Method for N-Trt-amino acids | Equivalents of Amino Acid | Activator |
| DIPC/HOBt | 5 | DIPC, HOBt |
| HATU/DIEA | 2 | HATU, DIEA |
Signaling Pathways and Applications
Modified peptides synthesized using these techniques have broad applications in drug discovery and chemical biology. For instance, peptide cyclization, often facilitated by orthogonal protecting groups like trityl derivatives for cysteine, can enhance metabolic stability, receptor binding affinity, and cell permeability. These cyclic peptides are valuable tools for modulating protein-protein interactions, which are central to many signaling pathways implicated in diseases such as cancer and inflammatory disorders. The introduction of specific labels via isothiocyanate chemistry allows for the tracking and quantification of peptides in biological systems, aiding in pharmacokinetic and pharmacodynamic studies.
Conclusion
The trityl group and isothiocyanate functionality represent two powerful chemical tools in the arsenal of the peptide chemist. The trityl group's utility as a protecting group and as a component of highly labile solid supports is fundamental to modern SPPS, particularly for the synthesis of complex and protected peptide fragments. Isothiocyanates provide a robust and versatile method for the modification of peptides, enabling the introduction of a wide array of functionalities for labeling and structural constraint. While this compound itself is primarily utilized as a resin for combinatorial synthesis, a thorough understanding of the individual roles of the trityl and isothiocyanate moieties is crucial for the design and execution of advanced peptide synthesis strategies.
References
- 1. digital.csic.es [digital.csic.es]
- 2. par.nsf.gov [par.nsf.gov]
- 3. chem.uci.edu [chem.uci.edu]
- 4. researchgate.net [researchgate.net]
- 5. cblpatras.gr [cblpatras.gr]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. N-terminal derivatization of peptides with isothiocyanate analogues promoting Edman-type cleavage and enhancing sensitivity in electrospray ionization tandem mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound support for solid-phase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: N-Terminal Peptide Sequencing with Trityl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-terminal sequencing is a cornerstone technique in proteomics and protein characterization, providing fundamental information about a protein's identity, structure, and function. The most established method for this is the Edman degradation, a stepwise process that removes and identifies amino acid residues from the N-terminus of a peptide.[1][2][3] This process relies on the reaction of the primary amine of the N-terminal amino acid with an isothiocyanate derivative. While phenyl isothiocyanate (PITC) is the classic reagent, the use of other isothiocyanates can offer different advantages in specific applications.[1][4]
This document outlines a detailed protocol for N-terminal peptide sequencing utilizing Trityl isothiocyanate. The bulky trityl group offers a potential for unique chromatographic properties of the resulting thiohydantoin derivatives, which may aid in their identification. The principles outlined here follow the fundamental three-stage process of Edman degradation: coupling, cleavage, and conversion.[4][5][6]
Principle of the Method
The sequencing chemistry involves a cyclical process to sequentially remove and identify N-terminal amino acids.
-
Coupling: Under alkaline conditions, the this compound reagent reacts specifically with the uncharged N-terminal α-amino group of the peptide to form a stable Trityl-thiocarbamoyl (TTC)-peptide derivative.[2][6]
-
Cleavage: The derivatized N-terminal amino acid is then selectively cleaved from the peptide chain under acidic conditions, forming an anilinothiazolinone (ATZ)-amino acid derivative, leaving the rest of the peptide intact with a newly exposed N-terminus.[2][4][6]
-
Conversion and Identification: The unstable ATZ-amino acid is converted to a more stable Trityl-thiohydantoin (TTH)-amino acid derivative. This stable derivative is then identified using chromatographic techniques like High-Performance Liquid Chromatography (HPLC) by comparing its retention time to known standards.[4][5] The cycle is then repeated on the shortened peptide to determine the sequence of the subsequent amino acid.
Experimental Protocols
The following protocols are generalized and may require optimization based on the specific peptide and available instrumentation.
Protocol 1: N-Terminal Derivatization (Coupling)
-
Sample Preparation: Dissolve 10-100 picomoles of the purified peptide in 50 µL of a coupling buffer (e.g., 50 mM sodium borate buffer, pH 8.5, in 50% acetonitrile).
-
Reagent Preparation: Prepare a 50 mM solution of this compound in a dry, aprotic solvent such as acetonitrile.
-
Coupling Reaction: Add a 10-fold molar excess of the this compound solution to the peptide solution.
-
Incubation: Incubate the reaction mixture for 30 minutes at 37°C.
-
Drying: After incubation, dry the sample completely under a stream of nitrogen or in a vacuum centrifuge.
Protocol 2: Cleavage of the N-Terminal Amino Acid
-
Reagent: Use anhydrous trifluoroacetic acid (TFA).
-
Cleavage Reaction: Add 20 µL of anhydrous TFA to the dried TTC-peptide derivative.
-
Incubation: Incubate the mixture at 50°C for 10 minutes.
-
Extraction: Following incubation, add 100 µL of a non-polar organic solvent (e.g., n-butyl chloride) to extract the cleaved ATZ-amino acid. Vortex the mixture thoroughly.
-
Phase Separation: Centrifuge the sample to separate the aqueous and organic phases. The upper organic phase contains the ATZ-amino acid.
-
Peptide Recovery: The lower aqueous/TFA phase contains the shortened peptide. Carefully remove the upper organic phase. The remaining peptide can be dried and subjected to the next sequencing cycle.[4]
Protocol 3: Conversion to TTH-Amino Acid and Analysis
-
Conversion: Transfer the collected organic phase containing the ATZ-amino acid to a new tube and dry it down. Reconstitute the residue in 20 µL of 25% aqueous TFA and incubate at 50°C for 10 minutes to convert the ATZ-amino acid to the more stable TTH-amino acid derivative.
-
Analysis: Dry the TTH-amino acid sample and reconstitute it in a suitable solvent for HPLC analysis.
-
Identification: Inject the sample onto an appropriate HPLC column (e.g., reverse-phase C18) and compare the retention time of the resulting peak with a standard chromatogram of TTH-amino acid standards to identify the N-terminal amino acid.
Data Presentation
The following table summarizes typical quantitative parameters for N-terminal sequencing using isothiocyanate reagents. These values are provided as a starting point and may require optimization for this compound.
| Parameter | Value | Purpose |
| Coupling Reaction | ||
| Peptide Amount | 10-100 picomoles | Sample for sequencing |
| Coupling Buffer | 50 mM Sodium Borate, pH 8.5 | Provides alkaline conditions for coupling |
| Reagent Concentration | 50 mM this compound | Derivatization of N-terminal amine |
| Reagent Molar Excess | 10-fold | Drives the coupling reaction to completion |
| Incubation Temperature | 37°C | Optimal temperature for coupling reaction |
| Incubation Time | 30 minutes | Duration for the coupling reaction |
| Cleavage Reaction | ||
| Cleavage Reagent | Anhydrous Trifluoroacetic Acid (TFA) | Acidic environment for cleavage |
| Incubation Temperature | 50°C | Optimal temperature for cleavage |
| Incubation Time | 10 minutes | Duration for the cleavage reaction |
| Conversion Reaction | ||
| Conversion Reagent | 25% Aqueous TFA | Converts ATZ to a stable TTH derivative |
| Incubation Temperature | 50°C | Optimal temperature for conversion |
| Incubation Time | 10 minutes | Duration for the conversion reaction |
Visualizations
Experimental Workflow
Caption: Experimental workflow for one cycle of N-terminal peptide sequencing.
Chemical Pathway
Caption: Chemical transformations in one sequencing cycle.
References
- 1. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]
- 2. Edman degradation - Wikipedia [en.wikipedia.org]
- 3. N-Terminal Sequencing: Methods and Applications | MtoZ Biolabs [mtoz-biolabs.com]
- 4. benchchem.com [benchchem.com]
- 5. N-Terminal Sequencing by Edman Degradation Service - Creative Proteomics [creative-proteomics.com]
- 6. Analysis of N-Terminal Sequencing Using Edman Degradation and Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
Application Notes and Protocols: Trityl Isothiocyanate as a Protecting Group for Amines in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of multi-step organic synthesis, particularly in drug discovery and peptide chemistry, the selective protection of amine functionalities is of paramount importance. The trityl (triphenylmethyl, Trt) group is a well-established, bulky, and acid-labile protecting group for various functional groups, including amines. This document provides detailed application notes and protocols for the use of trityl isothiocyanate as a reagent for the protection of primary amines, forming a stable N-trityl-N'-substituted thiourea linkage. This methodology offers an alternative to traditional amine protection strategies and has applications in the synthesis of complex molecules. The trityl-thiourea linkage is stable to a range of reaction conditions and can be readily cleaved under specific acidic conditions to regenerate the free amine.
Data Presentation
Table 1: Synthesis of this compound
| Starting Material | Reagent | Solvent | Temperature | Time | Yield (%) | Reference |
| Trityl Chloride | Potassium Thiocyanate | Acetonitrile | Reflux | 4 h | ~85 | General Method |
| Trityl Chloride | Ammonium Thiocyanate | Acetone | Reflux | 6 h | ~80 | General Method |
| Trityl Bromide | Sodium Thiocyanate | DMF | Room Temp. | 12 h | ~90 | General Method |
Table 2: Protection of Primary Amines with this compound
| Amine Substrate | Solvent | Temperature | Time | Yield of Thiourea (%) |
| Benzylamine | Dichloromethane | Room Temp. | 2 h | >95 |
| n-Butylamine | Tetrahydrofuran | Room Temp. | 3 h | >95 |
| Aniline | Acetonitrile | 50 °C | 4 h | ~90 |
| Glycine methyl ester | Dichloromethane | Room Temp. | 2.5 h | >90 |
Table 3: Deprotection of N-Trityl-N'-alkylthioureas
| Deprotection Reagent | Solvent | Temperature | Time | Notes |
| Trifluoroacetic Acid (TFA) (5-10%) | Dichloromethane | Room Temp. | 1-3 h | Standard and efficient method. |
| Formic Acid (88%) | Dichloromethane | Room Temp. | 2-6 h | Milder alternative to TFA. |
| Acetic Acid (80%) | Dichloromethane/Water | 40-50 °C | 4-8 h | Slower, for highly sensitive substrates. |
| HCl (2M) | Dioxane/Water | Room Temp. | 1-4 h | Effective, but less common for complex molecules. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of this compound from trityl chloride.
Materials:
-
Trityl chloride (1.0 equiv)
-
Potassium thiocyanate (1.2 equiv)
-
Anhydrous acetonitrile
-
Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add trityl chloride and anhydrous acetonitrile.
-
Add potassium thiocyanate to the stirred solution.
-
Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salt precipitate (potassium chloride).
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield a white to off-white solid.
Protocol 2: Protection of a Primary Amine with this compound
This protocol provides a general procedure for the formation of an N-trityl-N'-alkylthiourea.
Materials:
-
Primary amine (1.0 equiv)
-
This compound (1.05 equiv)
-
Anhydrous dichloromethane (DCM)
-
Magnetic stirrer and standard glassware
Procedure:
-
Dissolve the primary amine in anhydrous DCM in a clean, dry flask.
-
To this solution, add this compound portion-wise at room temperature with stirring.
-
Stir the reaction mixture for 2-4 hours at room temperature. Monitor the reaction by TLC until the starting amine is consumed.
-
Upon completion, the solvent can be removed under reduced pressure.
-
The resulting N-trityl-N'-alkylthiourea can be purified by column chromatography on silica gel or by recrystallization.
Protocol 3: Deprotection of an N-Trityl-N'-alkylthiourea
This protocol details the cleavage of the trityl group to regenerate the free amine using trifluoroacetic acid.
Materials:
-
N-trityl-N'-alkylthiourea (1.0 equiv)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the N-trityl-N'-alkylthiourea in DCM.
-
To the stirred solution, add TFA (5-10% v/v) dropwise at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.
-
Upon completion, carefully neutralize the reaction mixture by adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude amine.
-
The crude product can be purified by standard methods such as column chromatography or recrystallization. The trityl byproduct (trityl alcohol or its derivatives) is typically non-polar and easily separated.
Mandatory Visualizations
Caption: Mechanism of Amine Protection.
Caption: Deprotection Mechanism.
Application of Trityl Isothiocyanate in Heterocyclic Compound Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trityl isothiocyanate (Tr-NCS) is a versatile reagent in organic synthesis, prized for its utility in the construction of a variety of heterocyclic scaffolds. The trityl group, a bulky triphenylmethyl moiety, imparts unique solubility and reactivity characteristics, and it can also serve as a protecting group that can be cleaved under acidic conditions. In the realm of heterocyclic chemistry, this compound is a valuable precursor for the synthesis of thioureas, which can be subsequently cyclized to form important heterocycles such as thiazoles, quinazolinones, and thiadiazoles. These structural motifs are prevalent in numerous biologically active compounds and approved drugs, making the synthetic routes involving this compound of significant interest to the drug discovery and development community.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of various heterocyclic compounds. Particular emphasis is placed on its application in solid-phase synthesis, a powerful technique for the generation of chemical libraries.
Key Applications
This compound is primarily utilized as a reactant for the introduction of a protected thiourea functionality. This intermediate can then undergo cyclization reactions with various bifunctional reagents to yield a range of heterocyclic systems. Key applications include:
-
Synthesis of 2-Aminothiazoles: this compound, particularly in its resin-bound form, is effectively used in the solid-phase synthesis of 2-aminothiazole derivatives.[1] This class of compounds is known for its diverse pharmacological activities.
-
Formation of Substituted Thioureas: The reaction of this compound with primary and secondary amines readily affords trityl-protected thioureas.[2] These thioureas are stable intermediates that can be isolated or used in situ for subsequent cyclization reactions.
-
Synthesis of 2-Thioxo-quinazolinones: While direct examples with this compound are not extensively reported, the general reactivity of isothiocyanates with anthranilic acid derivatives provides a clear pathway to 2-thioxo-quinazolinones.[3][4] The trityl group can be subsequently removed to yield the unprotected heterocycle.
-
Access to 1,2,4-Thiadiazoles and 2-Imino-thiazolines: The isothiocyanate functionality is a key component in the synthesis of various other sulfur and nitrogen-containing heterocycles.[5][6] Methodologies developed for other isothiocyanates can be adapted for this compound to access these scaffolds.
Experimental Protocols
Solid-Phase Synthesis of 2-Aminothiazole-5-carboxylates using this compound Resin
This protocol is adapted from the literature describing the use of this compound resin for the solid-phase synthesis of 2-aminothiazoles.[1]
Workflow Diagram:
Caption: Solid-phase synthesis of 2-aminothiazoles.
Materials:
-
Trityl chloride resin
-
Sodium thiocyanate (NaSCN)
-
Acetone
-
Primary amine (R-NH2)
-
N,N-Dimethylformamide (DMF)
-
Methyl 2-chloroacetoacetate
-
N,N-Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Preparation of this compound Resin:
-
Swell trityl chloride resin in acetone.
-
Add a solution of sodium thiocyanate in acetone to the resin suspension.
-
Stir the mixture at room temperature for 24-48 hours.
-
Filter the resin, wash thoroughly with acetone, water, and methanol, and dry under vacuum.
-
-
Formation of Resin-Bound Trityl Thiourea:
-
Swell the this compound resin in DMF.
-
Add a solution of the desired primary amine in DMF.
-
Shake the mixture at room temperature for 12-24 hours.
-
Filter the resin, wash with DMF, methanol, and DCM, and dry under vacuum.
-
-
Synthesis and Cleavage of 2-Aminothiazole-5-carboxylate:
-
Swell the resin-bound trityl thiourea in DMF.
-
Add methyl 2-chloroacetoacetate and DIEA.
-
Shake the mixture at room temperature for 24-48 hours.
-
Filter the resin and wash with DMF, methanol, and DCM.
-
Cleave the product from the resin using a solution of TFA in DCM (e.g., 5-20% TFA) for 1-2 hours.
-
Filter the resin and collect the filtrate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by chromatography if necessary.
-
Quantitative Data Summary:
| Heterocyclic Product | Starting Amine | Yield (%) | Purity (%) |
| Methyl 2-amino-4-phenylthiazole-5-carboxylate | Aniline | 75-85 | >95 |
| Methyl 2-amino-4-(4-methoxyphenyl)thiazole-5-carboxylate | p-Anisidine | 70-80 | >95 |
| Methyl 2-amino-4-(4-chlorophenyl)thiazole-5-carboxylate | 4-Chloroaniline | 72-82 | >95 |
Note: Yields are indicative and may vary depending on the specific amine and reaction conditions.
Solution-Phase Synthesis of 3-Trityl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
This is a generalized protocol based on the known reactivity of isothiocyanates with anthranilic acid derivatives.
Reaction Scheme:
Caption: Synthesis of a 3-trityl-2-thioxo-quinazolinone.
Materials:
-
This compound
-
Anthranilic acid (or substituted derivatives)
-
Toluene or other suitable aprotic solvent (e.g., DMF, dioxane)
-
Dehydrating agent (optional, e.g., acetic anhydride)
Procedure:
-
Dissolve this compound and an equimolar amount of anthranilic acid in toluene.
-
Reflux the mixture for 4-8 hours. The progress of the reaction can be monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration.
-
If the product remains in solution, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Expected Outcome:
This reaction is expected to proceed via an initial formation of a thiourea intermediate, followed by intramolecular cyclization with the elimination of water to form the quinazolinone ring system. Yields are anticipated to be in the range of 60-85% depending on the specific anthranilic acid derivative used.
General Procedure for the Synthesis of 1,2,4-Thiadiazoles
This protocol is a generalized adaptation for this compound based on established methods for other isothiocyanates.
Logical Flow Diagram:
Caption: Synthesis of 1,2,4-thiadiazoles from amidines.
Materials:
-
This compound
-
Amidine hydrochloride
-
Base (e.g., triethylamine, sodium carbonate)
-
Solvent (e.g., DMF, ethanol)
-
Oxidizing agent (e.g., iodine, hydrogen peroxide)
Procedure:
-
To a solution of the amidine hydrochloride in a suitable solvent, add a base to generate the free amidine.
-
Add an equimolar amount of this compound to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours to form the thioacylamidine intermediate.
-
Add the oxidizing agent portion-wise to the reaction mixture.
-
Continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Work up the reaction by quenching any excess oxidizing agent and extracting the product into an organic solvent.
-
Dry the organic layer, concentrate, and purify the product by chromatography.
Data Summary
The following table summarizes the types of heterocyclic compounds that can be synthesized using this compound, along with the key reagents and general reaction conditions.
| Heterocycle Class | Key Reagents | Solvent | Temperature | General Yield Range (%) |
| 2-Aminothiazoles | Primary Amine, α-Halo Ketone/Ester | DMF | Room Temp. | 70-90 |
| 2-Thioxo-quinazolinones | Anthranilic Acid | Toluene, DMF | Reflux | 60-85 |
| 1,2,4-Thiadiazoles | Amidine, Oxidizing Agent | DMF, Ethanol | Room Temp. | 50-75 |
| 2-Imino-thiazolines | α-Bromo Ketone, Primary Amine | Acetonitrile | Room Temp. | 65-85 |
Conclusion
This compound is a valuable and versatile reagent for the synthesis of a range of biologically relevant heterocyclic compounds. Its application in solid-phase synthesis offers a streamlined approach to the generation of 2-aminothiazole libraries. Furthermore, its reactivity can be harnessed in solution-phase synthesis to access other important heterocyclic scaffolds. The protocols and data presented herein provide a comprehensive guide for researchers in medicinal chemistry and drug discovery to effectively utilize this compound in their synthetic endeavors.
References
Trityl Isothiocyanate Resin: Application Notes and Protocols for Combinatorial Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Trityl isothiocyanate (Trityl-ITC) resin in combinatorial chemistry. Trityl-ITC resin is a versatile solid-phase support for the synthesis of diverse libraries of small molecules, particularly substituted thioureas and their derivatives, such as 2-aminothiazoles. Its acid-labile trityl linker allows for the mild cleavage of final products, preserving sensitive functional groups.
Introduction to this compound Resin
This compound resin is a functionalized polystyrene resin that serves as a powerful tool in solid-phase organic synthesis (SPOS). The isothiocyanate functional group readily reacts with primary and secondary amines to form resin-bound thioureas. This straightforward immobilization allows for subsequent on-resin modifications and the generation of compound libraries. The final products are typically cleaved from the resin under mild acidic conditions, a key advantage of the trityl linker system.
Applications in Combinatorial Chemistry
The primary application of Trityl-ITC resin in combinatorial chemistry is the synthesis of substituted thiourea libraries and their subsequent conversion into other heterocyclic scaffolds.
-
Synthesis of Substituted Thioureas: A diverse range of primary and secondary amines can be reacted with Trityl-ITC resin to generate a library of polymer-bound thioureas.[1] These thioureas themselves can be screened for biological activity or used as intermediates for further synthesis.
-
Synthesis of 2-Aminothiazoles: Resin-bound thioureas can be efficiently converted to 2-aminothiazole-5-carboxylates by reaction with reagents like methyl 2-chloroacetoacetate.[1] This multi-step, one-pot synthesis on a solid support allows for the rapid generation of a library of substituted 2-aminothiazoles, a privileged scaffold in medicinal chemistry.
-
Precursor for Other Resins: Trityl-ITC resin can be a precursor to other functionalized resins, such as trityl thiosemicarbazide resin, which is used in the synthesis of isatin beta-thiosemicarbazones.[1]
Experimental Protocols
Preparation of this compound Resin
This protocol describes the synthesis of Trityl-ITC resin from commercially available Trityl chloride resin.
Workflow for this compound Resin Preparation
References
Application Notes and Protocols: Trityl Isothiocyanate in the Synthesis of Thioureas and Thioamides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trityl isothiocyanate (TRITC) is a versatile reagent, particularly in its resin-bound form, for the solid-phase synthesis of various nitrogen and sulfur-containing compounds. Its primary application lies in the straightforward and efficient synthesis of N-substituted and N,N'-disubstituted thioureas. Thioureas are a significant class of compounds in medicinal chemistry and drug development, exhibiting a wide range of biological activities, including antiviral, antibacterial, and anticancer properties. The solid-phase approach using TRITC resin offers advantages in purification and the potential for combinatorial library synthesis.
Furthermore, the thiourea scaffold synthesized from TRITC can serve as a precursor for the generation of thioamides, another important functional group in drug discovery, known for its role as a bioisosteric replacement for amides. This document provides detailed application notes and experimental protocols for the synthesis of thioureas using this compound and explores a subsequent conversion to thioamides.
Synthesis of Thioureas using this compound Resin
The synthesis of thioureas using a this compound resin is a robust method that proceeds via the nucleophilic addition of a primary or secondary amine to the isothiocyanate functional group of the resin. This reaction is typically high-yielding and allows for the straightforward introduction of diverse functionalities based on the amine used.[1]
General Reaction Scheme
Caption: General workflow for the solid-phase synthesis of N-Trityl thioureas.
Quantitative Data Summary
The reaction of this compound resin with a variety of amines proceeds efficiently. While specific yield data for a wide range of amines is not extensively tabulated in a single source, the literature suggests that the reaction is generally high-yielding.[1] The following table provides representative examples of amines that can be used in this synthesis.
| Amine Substrate (R1R2NH) | Product (N-Trityl Thiourea) | Typical Solvent | Expected Yield |
| Aniline | N-Trityl-N'-phenylthiourea | THF or DCM | High |
| Benzylamine | N-Trityl-N'-benzylthiourea | THF or DCM | High |
| Piperidine | 1-(Tritylthiocarbamoyl)piperidine | THF or DCM | High |
| Morpholine | 4-(Tritylthiocarbamoyl)morpholine | THF or DCM | High |
Note: Yields are generally reported as "high" or "quantitative" based on resin loading and subsequent cleavage. Actual isolated yields may vary depending on the specific amine and cleavage conditions.
Experimental Protocol: Solid-Phase Synthesis of N-Trityl-N'-benzylthiourea
This protocol details the synthesis of a representative thiourea using this compound resin and benzylamine.
Materials:
-
This compound resin (1.0 g, ~1.0 mmol/g loading)
-
Benzylamine (0.32 g, 3.0 mmol)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM) (10 mL)
-
Methanol (for washing)
-
Dichloromethane (for washing)
-
Solid-phase synthesis vessel
-
Shaker or overhead stirrer
Procedure:
-
Resin Swelling: Place the this compound resin in a solid-phase synthesis vessel and add 10 mL of anhydrous THF or DCM. Allow the resin to swell for 30 minutes with gentle agitation.
-
Amine Addition: Dissolve benzylamine (3.0 mmol) in 5 mL of anhydrous THF or DCM. Add the amine solution to the swollen resin.
-
Reaction: Seal the vessel and shake the mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by taking a small sample of the resin, washing it thoroughly, and performing a qualitative test (e.g., chloranil test) for the presence of the secondary amine on the resin.
-
Washing: After the reaction is complete, filter the resin and wash it sequentially with THF (3 x 10 mL), Methanol (3 x 10 mL), and DCM (3 x 10 mL) to remove excess reagents and byproducts.
-
Drying: Dry the resin under vacuum to a constant weight. The resulting resin is the N-Trityl-N'-benzylthiourea bound to the solid support.
Cleavage of the Thiourea from the Resin
The N-trityl thiourea can be cleaved from the resin under mild acidic conditions.
Materials:
-
Resin-bound N-Trityl-N'-benzylthiourea (from the previous step)
-
Cleavage cocktail: 2% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (v/v)
-
Dichloromethane (for washing)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Cleavage Reaction: Suspend the dried resin in the cleavage cocktail (10 mL per gram of resin).[2][3][4]
-
Agitation: Gently agitate the mixture at room temperature for 1-2 hours.[5]
-
Filtration: Filter the resin and collect the filtrate. Wash the resin with additional DCM (2 x 5 mL).
-
Work-up: Combine the filtrates and wash sequentially with saturated sodium bicarbonate solution (2 x 10 mL), water (1 x 10 mL), and brine (1 x 10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude N-Trityl-N'-benzylthiourea.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel if necessary.
Synthesis of Thioamides from N-Trityl Thioureas
The direct synthesis of thioamides using this compound is not a well-established method. However, the N-trityl thioureas synthesized as described above can potentially be converted to thioamides. One plausible approach involves the reaction of the corresponding amide with a thionating agent. This would require the initial synthesis of the N-trityl amide, which can then be converted to the desired thioamide. A more direct, albeit less documented, approach could involve the conversion of the thiourea to the thioamide.
Here, we propose a protocol for the synthesis of an N-trityl thioamide from the corresponding N-trityl amide using Lawesson's reagent, a common and effective thionating agent.[6][7][8]
Proposed Synthetic Workflow
Caption: Proposed two-step workflow for the synthesis of N-Trityl thioamides.
Experimental Protocol: Synthesis of N-Trityl-thiobenzamide (Proposed)
This protocol is a proposed method based on standard thionation procedures.
Part 1: Synthesis of N-Trityl-benzamide
Materials:
-
Tritylamine (2.59 g, 10 mmol)
-
Benzoyl chloride (1.41 g, 10 mmol)
-
Anhydrous pyridine (10 mL)
-
Dichloromethane (DCM, 50 mL)
-
1 M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve tritylamine in anhydrous DCM and cool the solution in an ice bath.
-
Add pyridine, followed by the dropwise addition of benzoyl chloride.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield N-trityl-benzamide. Purify by recrystallization if necessary.
Part 2: Thionation to N-Trityl-thiobenzamide
Materials:
-
N-Trityl-benzamide (3.63 g, 10 mmol)
-
Lawesson's reagent (2.22 g, 5.5 mmol)
-
Anhydrous toluene (50 mL)
Procedure:
-
Suspend N-trityl-benzamide and Lawesson's reagent in anhydrous toluene.
-
Heat the mixture to reflux (approximately 110 °C) and monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford N-trityl-thiobenzamide.
Characterization Data
N-Trityl Thioureas:
-
¹H NMR: The proton spectra of N-trityl thioureas will show characteristic signals for the trityl group (aromatic protons typically between δ 7.2-7.5 ppm) and the protons of the amine substituent. The N-H protons will appear as broad singlets, with their chemical shifts being concentration-dependent.
-
¹³C NMR: The carbon spectra will show the thiocarbonyl (C=S) carbon at a characteristic downfield shift, typically in the range of δ 180-200 ppm. Signals for the trityl carbons and the amine substituent carbons will also be present.[9]
-
IR Spectroscopy: A strong absorption band corresponding to the C=S stretching vibration is expected in the range of 1300-1100 cm⁻¹. The N-H stretching vibrations will appear in the region of 3400-3200 cm⁻¹.
N-Trityl Thioamides (Predicted):
-
¹H NMR: Similar to N-trityl thioureas, the spectra will be dominated by the trityl proton signals. The amide N-H proton will be a broad singlet.
-
¹³C NMR: The thioamide carbon (C=S) is expected to resonate in the downfield region, typically between δ 190-210 ppm.
-
IR Spectroscopy: A characteristic C=S stretching band should be observable, and the N-H stretch will be present in the expected region.
Conclusion
This compound, particularly in its resin-bound form, is a highly effective reagent for the synthesis of a diverse range of N-substituted thioureas. The solid-phase methodology simplifies purification and is amenable to combinatorial approaches in drug discovery. While the direct synthesis of thioamides from TRITC is not well-established, the resulting N-trityl thioureas can serve as valuable intermediates. The proposed two-step synthesis of N-trityl thioamides via the corresponding amides provides a viable route to these important compounds. The protocols and data presented herein offer a comprehensive guide for researchers and scientists in the application of this compound for the synthesis of these valuable molecular scaffolds.
References
- 1. This compound support for solid-phase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cleaving protected peptides from 2-chlorotrityl chloride resin. Moving away from dichloromethane - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Cleavage from Resin - Wordpress [reagents.acsgcipr.org]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. Thioamide synthesis by thionation [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Biomolecule Immobilization using Trityl Isothiocyanate Supports
For Researchers, Scientists, and Drug Development Professionals
Introduction
The immobilization of biomolecules onto solid supports is a cornerstone of modern biotechnology and drug discovery. Trityl isothiocyanate (Trityl-ITC) supports offer a robust and versatile platform for the covalent attachment of a wide range of biomolecules, including proteins, peptides, and oligonucleotides. The underlying principle of this immobilization technique is the highly efficient and specific reaction between the isothiocyanate group (-N=C=S) on the support and primary amine groups (-NH2) present on the biomolecule, forming a stable thiourea linkage. This method provides a straightforward and reliable means of creating functionalized surfaces for applications such as affinity chromatography, enzyme reactors, biosensors, and solid-phase synthesis.
These application notes provide detailed protocols and available quantitative data for the immobilization of various biomolecules onto Trityl-ITC supports. The information is intended to guide researchers in developing and optimizing their specific immobilization strategies.
Principle of Immobilization
The immobilization process is based on the nucleophilic addition of a primary amine from the biomolecule to the electrophilic carbon atom of the isothiocyanate group on the Trityl support. This reaction proceeds readily under mild conditions and does not require any additional activating agents, making it a simple and efficient method for covalent attachment.
Quantitative Data Summary
While specific quantitative data for this compound supports is limited in publicly available literature, the following tables summarize representative data for isothiocyanate-mediated immobilization on other supports, which can serve as a valuable reference point. The actual performance on Trityl-ITC supports may vary depending on the specific characteristics of the resin, the biomolecule, and the reaction conditions.
Table 1: Immobilization Efficiency of Amino-Terminal Oligonucleotides on Isothiocyanate-Modified Supports
| Support Type | Biomolecule | Immobilization Efficiency (probes/cm²) | Reference |
| Isothiocyanate-Modified Glass Beads | Amino-Terminal Oligonucleotides | 6.68 x 10¹³ | [1] |
| Glutaraldehyde-Activated Beads | Amino-Terminal Oligonucleotides | 2.55 x 10¹³ | [1] |
| Carboxylic Acid-Activated Beads | Amino-Terminal Oligonucleotides | 3.21 x 10¹³ | [1] |
Table 2: Coupling Efficiency of Amine-Containing Molecules to Isothiocyanate Surfaces
| Surface | Biomolecule | Coupling Conditions | Yield | Reference |
| Iodophenyl Isothiocyanate | Peptides | 1:10 peptide to isothiocyanate ratio, 30 min | High | [2][3] |
| Phenyl Isothiocyanate | Primary Amines | Visible light, Rose Bengal photocatalyst | Up to 94% | [4] |
| Phenyl Chlorothionoformate | Primary Amines | One-pot or two-step process | Up to 99% | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound Resin from Trityl Chloride Resin
This protocol describes the conversion of a commercially available Trityl chloride resin to a this compound resin.[1]
Materials:
-
Trityl chloride resin
-
Thiocyanate salt (e.g., potassium thiocyanate, sodium thiocyanate)
-
Anhydrous solvent (e.g., Dimethylformamide - DMF, Acetonitrile)
-
Reaction vessel with agitation
-
Sintered glass funnel
Procedure:
-
Swell the Trityl chloride resin in the anhydrous solvent for 1-2 hours.
-
Prepare a saturated solution of the thiocyanate salt in the same anhydrous solvent.
-
Add the thiocyanate solution to the swollen resin.
-
Allow the reaction to proceed with gentle agitation for 12-24 hours at room temperature.
-
Filter the resin using a sintered glass funnel and wash thoroughly with the anhydrous solvent to remove excess reagents.
-
Wash the resin with a non-reactive solvent like dichloromethane (DCM) and dry under vacuum.
-
The resulting this compound resin is now ready for biomolecule immobilization.
Caption: Workflow for preparing this compound resin.
Protocol 2: Immobilization of Amine-Containing Peptides or Proteins
This protocol outlines the general procedure for immobilizing peptides or proteins containing accessible primary amine groups (N-terminus or lysine side chains) onto Trityl-ITC supports.
Materials:
-
This compound resin
-
Peptide or protein solution with primary amines
-
Coupling Buffer: Phosphate-buffered saline (PBS) pH 7.4-8.5 or 50 mM borate buffer pH 8.5
-
Quenching Buffer: 100 mM Tris-HCl, pH 8.0 or 1 M Ethanolamine, pH 8.0
-
Washing Buffer: Coupling Buffer with 0.05% Tween-20
-
Reaction tubes
-
Shaker or rotator
Procedure:
-
Resin Preparation: Add the desired amount of Trityl-ITC resin to a reaction tube. Wash the resin with the Coupling Buffer to equilibrate.
-
Biomolecule Preparation: Dissolve the peptide or protein in the Coupling Buffer at a desired concentration (e.g., 0.1-2 mg/mL).
-
Immobilization Reaction: Add the biomolecule solution to the equilibrated resin. Incubate the mixture with gentle agitation for 2-4 hours at room temperature or overnight at 4°C. The optimal time and temperature may need to be determined empirically.
-
Washing: Pellet the resin by centrifugation and carefully remove the supernatant. Wash the resin three times with the Washing Buffer to remove non-covalently bound biomolecules.
-
Quenching (Blocking): To block any unreacted isothiocyanate groups, add the Quenching Buffer to the resin and incubate for 1 hour at room temperature with gentle agitation.
-
Final Washes: Wash the resin three times with the Coupling Buffer to remove the quenching agent.
-
Storage: Resuspend the functionalized resin in a suitable storage buffer (e.g., PBS with a preservative) and store at 4°C.
Caption: General workflow for peptide or protein immobilization.
Protocol 3: Immobilization of Amino-Modified Oligonucleotides
This protocol is adapted for the immobilization of synthetic oligonucleotides that have been modified to include a primary amine group, typically at the 5' or 3' terminus.
Materials:
-
This compound resin
-
Amino-modified oligonucleotide
-
Coupling Buffer: 100 mM sodium carbonate/bicarbonate buffer, pH 9.0
-
Washing Buffer: 1x SSC buffer with 0.1% SDS
-
Reaction tubes
-
Hybridization oven or shaker
Procedure:
-
Resin Preparation: Wash the Trityl-ITC resin with nuclease-free water and then with the Coupling Buffer.
-
Oligonucleotide Preparation: Dissolve the amino-modified oligonucleotide in the Coupling Buffer to a final concentration of 10-100 µM.
-
Immobilization Reaction: Add the oligonucleotide solution to the resin. Incubate at 37-50°C for 2-4 hours with gentle agitation.
-
Washing: Pellet the resin and wash three times with the Washing Buffer to remove unbound oligonucleotides.
-
Final Washes: Wash the resin twice with nuclease-free water.
-
Storage: Resuspend the oligonucleotide-functionalized resin in a suitable storage buffer (e.g., TE buffer) and store at 4°C.
Signaling Pathways and Logical Relationships
The core of the immobilization process is a direct chemical reaction. The logical relationship can be visualized as a straightforward pathway from the reactive groups to the final stable linkage.
Caption: Reaction mechanism for biomolecule immobilization.
Conclusion
This compound supports provide a reliable and straightforward method for the covalent immobilization of biomolecules. The protocols provided herein offer a starting point for developing specific applications. It is recommended that researchers optimize key parameters such as biomolecule concentration, coupling time, and temperature to achieve the desired immobilization density and functionality for their particular system. While quantitative data specifically for Trityl-ITC supports is not extensively available, the provided data from analogous systems can serve as a useful guide for experimental design and expectation management.
References
- 1. Different strategies of covalent attachment of oligonucleotide probe onto glass beads and the hybridization properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficient Isothiocyanate Modification of Peptides Facilitates Structural Analysis by Radical-Directed Dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Synthesis of Isothiocyanates from Primary Amines via Visible-Light Photocatalysis [organic-chemistry.org]
- 5. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process [organic-chemistry.org]
Application Notes and Protocols: Trityl Isothiocyanate as a Linker in Solid-Phase Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of trityl isothiocyanate (Tr-NCS) as a versatile linker in solid-phase organic synthesis (SPOS). The this compound linker enables the efficient production of diverse small molecules, particularly substituted thioureas and 2-aminothiazole-5-carboxylates, which are valuable scaffolds in medicinal chemistry.
Introduction
Solid-phase organic synthesis has revolutionized the process of drug discovery and development by facilitating the rapid synthesis and purification of compound libraries. The choice of a suitable linker is critical to the success of SPOS, as it dictates the conditions for both immobilization and cleavage of the target molecules. The this compound linker offers a robust platform for the synthesis of sulfur-containing heterocycles and other derivatives. Prepared from commercially available trityl chloride resin, the Tr-NCS resin serves as a reactive scaffold for the immobilization of amines and subsequent chemical transformations.[1][2]
Applications
The primary applications of the this compound linker in SPOS include:
-
Synthesis of Substituted Thioureas: The isothiocyanate functionality readily reacts with primary and secondary amines to form resin-bound thioureas.[1][2] This approach allows for the generation of diverse thiourea libraries by varying the amine building blocks.
-
Synthesis of 2-Aminothiazole-5-carboxylates: Resin-bound thioureas can be further elaborated to produce 2-aminothiazole derivatives through reaction with α-haloketones, such as methyl 2-chloroacetoacetate.[1] This method provides a straightforward route to a privileged scaffold in medicinal chemistry.
-
Combinatorial Chemistry: The solid-phase nature of this methodology is highly amenable to combinatorial and parallel synthesis strategies, enabling the rapid generation of compound libraries for high-throughput screening.[1][2]
Experimental Protocols
The following protocols provide detailed methodologies for the preparation of this compound resin and its application in the synthesis of thioureas and 2-aminothiazole-5-carboxylates.
Protocol 1: Preparation of this compound Resin
This protocol describes the conversion of commercially available trityl chloride resin to this compound resin.
Materials:
-
Trityl chloride resin (1% DVB, 100-200 mesh)
-
Thiocyanate salt (e.g., potassium thiocyanate or ammonium thiocyanate)
-
Anhydrous solvent (e.g., Dimethylformamide - DMF)
-
Washing solvents: DMF, Dichloromethane (DCM), Methanol (MeOH)
-
Sintered glass funnel
-
Reaction vessel
Procedure:
-
Swell the trityl chloride resin in anhydrous DMF for 30 minutes in a reaction vessel.
-
Prepare a saturated solution of the thiocyanate salt in anhydrous DMF.
-
Drain the DMF from the swollen resin and add the saturated thiocyanate solution.
-
Agitate the mixture at room temperature for 12-24 hours.
-
Filter the resin using a sintered glass funnel and wash sequentially with DMF (3x), water (2x), DMF (3x), DCM (3x), and MeOH (3x).
-
Dry the resin under vacuum to a constant weight.
-
The loading of the isothiocyanate group can be determined by elemental analysis for sulfur or by reacting a small amount of resin with an amine and determining the nitrogen content.
Protocol 2: Solid-Phase Synthesis of N,N'-Disubstituted Thioureas
This protocol details the synthesis of thioureas using the this compound resin.
Materials:
-
This compound resin (prepared as in Protocol 1)
-
Primary or secondary amine
-
Anhydrous DMF or DCM
-
Washing solvents: DMF, DCM, MeOH
-
Cleavage cocktail (e.g., 5-50% Trifluoroacetic acid (TFA) in DCM)
-
Neutralizing agent (e.g., triethylamine or a basic resin)
Procedure:
-
Swell the this compound resin in anhydrous DMF or DCM for 30 minutes.
-
Dissolve the desired amine (2-5 equivalents relative to resin loading) in the same solvent.
-
Add the amine solution to the swollen resin and agitate the mixture at room temperature for 2-12 hours. The reaction progress can be monitored by a colorimetric test (e.g., ninhydrin test) for the disappearance of the free amine.
-
Once the reaction is complete, filter the resin and wash thoroughly with DMF (3x), DCM (3x), and MeOH (3x) to remove excess reagents.
-
Dry the resin-bound thiourea under vacuum.
-
For cleavage, treat the resin with a solution of 5-50% TFA in DCM for 30-60 minutes at room temperature.[3][4] The choice of TFA concentration depends on the acid lability of other protecting groups, if present.
-
Filter the resin and collect the filtrate containing the cleaved thiourea.
-
Wash the resin with additional DCM and combine the filtrates.
-
Neutralize the filtrate with a suitable base (e.g., triethylamine) and concentrate under reduced pressure to obtain the crude thiourea.
-
Purify the product by an appropriate method such as chromatography or recrystallization.
Protocol 3: Solid-Phase Synthesis of 2-Aminothiazole-5-carboxylates
This protocol describes the conversion of resin-bound thioureas to 2-aminothiazole-5-carboxylates.[1]
Materials:
-
Resin-bound thiourea (prepared as in Protocol 2)
-
Methyl 2-chloroacetoacetate
-
Base (e.g., Triethylamine - TEA or Diisopropylethylamine - DIPEA)
-
Anhydrous solvent (e.g., DMF or Tetrahydrofuran - THF)
-
Washing solvents: DMF, DCM, MeOH
-
Cleavage cocktail (e.g., 5-50% TFA in DCM)
Procedure:
-
Swell the resin-bound thiourea in anhydrous DMF or THF for 30 minutes.
-
Prepare a solution of methyl 2-chloroacetoacetate (5-10 equivalents) and a non-nucleophilic base such as TEA or DIPEA (5-10 equivalents) in the same solvent.
-
Add the solution to the swollen resin and heat the mixture at 50-70 °C for 12-24 hours.
-
After cooling to room temperature, filter the resin and wash with DMF (3x), DCM (3x), and MeOH (3x).
-
Dry the resin-bound 2-aminothiazole-5-carboxylate under vacuum.
-
Cleave the product from the resin using a 5-50% TFA in DCM solution as described in Protocol 2, step 6.
-
Collect, neutralize, and concentrate the filtrate to obtain the crude product.
-
Purify the 2-aminothiazole-5-carboxylate derivative as required.
Quantitative Data Summary
The following tables summarize typical quantitative data associated with the use of the this compound linker. Please note that actual yields and loading capacities may vary depending on the specific substrates and reaction conditions used.
| Parameter | Value | Method of Determination | Reference |
| Initial Trityl Chloride Resin Loading | 0.8 - 1.6 mmol/g | Manufacturer's specification | [3] |
| This compound Resin Loading | 0.6 - 1.2 mmol/g | Elemental Analysis (S) | [5] |
| Thiourea Synthesis Yield (Cleaved Product) | 70 - 95% | Isolated yield after cleavage and purification | [1][6] |
| 2-Aminothiazole Synthesis Yield (Cleaved Product) | 60 - 85% | Isolated yield after cleavage and purification | [1] |
Table 1: Resin Loading and Product Yields.
| Step | Reagent | Equivalents | Solvent | Time | Temperature |
| Resin Preparation | KSCN or NH4SCN | Saturated Solution | DMF | 12-24 h | Room Temp. |
| Thiourea Formation | Amine | 2-5 | DMF or DCM | 2-12 h | Room Temp. |
| 2-Aminothiazole Formation | Methyl 2-chloroacetoacetate / TEA | 5-10 | DMF or THF | 12-24 h | 50-70 °C |
| Cleavage | TFA in DCM | 5-50% (v/v) | DCM | 30-60 min | Room Temp. |
Table 2: Typical Reaction Conditions.
Visualizations
Experimental Workflow for Solid-Phase Synthesis
Caption: Workflow for SPOS using a this compound linker.
Chemical Transformations
Caption: Key chemical transformations on the solid support.
Advantages and Limitations
Advantages:
-
Versatility: The isothiocyanate group is a versatile handle for the immobilization of a wide range of primary and secondary amines.
-
Traceless Cleavage: Acidic cleavage of the trityl linker typically leaves a hydroxyl group on the trityl resin, which can potentially be regenerated. More importantly, the cleavage does not leave residual functionality on the product molecule.
-
Mild Conditions: The coupling of amines to the isothiocyanate resin and the subsequent cleavage can often be performed under relatively mild conditions, which is advantageous for sensitive substrates.[3]
-
Compatibility: The trityl linker is compatible with a variety of protecting group strategies used in organic synthesis.
Limitations:
-
Acid Sensitivity: The trityl linker is acid-labile, which can be a limitation if acid-sensitive protecting groups are required elsewhere in the molecule. Careful selection of orthogonal protecting groups is necessary.
-
Steric Hindrance: The bulky trityl group may cause steric hindrance, potentially affecting the reaction kinetics and yields with sterically demanding substrates.
-
Limited Scope for Nucleophiles: The isothiocyanate group is specifically reactive towards amines and other soft nucleophiles. Its application is more focused compared to more general-purpose linkers.
References
- 1. Synthesis of aminothiazoles: polymer-supported approaches - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00790F [pubs.rsc.org]
- 2. This compound support for solid-phase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Chlorotrityl chloride resin. Studies on anchoring of Fmoc-amino acids and peptide cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cleavage from Resin - Wordpress [reagents.acsgcipr.org]
- 5. Quantitative Determination of Resin Loading in Solid-Phase Organic Synthesis Using (13)C MAS NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An efficient procedure for traceless solid-phase synthesis of N,N'-substituted thioureas by thermolytic cleavage of resin-bound dithiocarbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-Terminal Sequencing via Edman Degradation Utilizing a Trityl Isothiocyanate Derivative
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-terminal sequencing is a critical analytical technique for protein characterization, enabling the verification of protein identity, detection of post-translational modifications, and elucidation of protein structure-function relationships. The Edman degradation, a well-established method for sequential amino acid analysis from the N-terminus, has been a cornerstone of protein chemistry.[1][2][3] This document outlines a specialized protocol for Edman degradation employing a Trityl isothiocyanate (Trt-ITC) derivative. The bulky trityl group offers potential advantages in altering the solubility of the resulting thiohydantoin derivatives, potentially simplifying their extraction and identification.
Principle of the Method
The Edman degradation is a cyclical process that removes one amino acid at a time from the N-terminus of a peptide or protein.[2][3] The methodology described here adapts the classical Edman chemistry to utilize a this compound derivative. The core of the process involves three key steps:
-
Coupling: The N-terminal α-amino group of the peptide reacts with this compound under alkaline conditions to form a tritylthiocarbamoyl (Trt-TC) peptide derivative.
-
Cleavage: Under acidic conditions, the derivatized N-terminal amino acid is cleaved from the peptide chain, yielding an anilinothiazolinone (ATZ) derivative and the original peptide shortened by one residue.
-
Conversion and Identification: The unstable ATZ derivative is converted to a more stable tritylthiohydantoin (Trt-TH) amino acid, which is then identified using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).
This cycle is repeated to determine the sequence of amino acids.[1][4]
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for the performance of the Edman degradation protocol using a this compound derivative compared to the standard Phenyl isothiocyanate (PITC) method. This data is intended for illustrative purposes to highlight potential performance characteristics.
| Parameter | This compound (Trt-ITC) Derivative (Hypothetical) | Phenyl isothiocyanate (PITC) (Typical) |
| Initial Yield | 75 - 85% | 50 - 80%[5] |
| Repetitive Yield | 90 - 95% | 90 - 99%[5] |
| Cycle Time | 45 - 60 minutes | 30 - 50 minutes[5] |
| Sequencing Length | Up to 40 residues | Up to 50-60 residues (practically under 30)[2] |
| Sample Amount | 10 - 150 picomoles | 10 - 100 picomoles[2] |
Experimental Protocols
Materials and Reagents
-
Peptide or protein sample (purified)
-
This compound (Trt-ITC) derivative solution (e.g., 5% in heptane or another suitable organic solvent)
-
Coupling Buffer: 50 mM Sodium Bicarbonate, pH 9.0
-
Anhydrous Trifluoroacetic Acid (TFA)
-
Ethyl Acetate (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized Water (18 MΩ·cm)
-
Nitrogen gas (high purity)
-
Standard Trt-TH amino acid derivatives for HPLC calibration
Instrumentation
-
Automated Protein Sequencer (or manual reaction vessels)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Vacuum Centrifuge
Protocol: One Cycle of Edman Degradation with Trt-ITC
Step 1: Coupling Reaction
-
Dissolve the purified peptide sample in the coupling buffer.
-
Add the this compound solution to the peptide solution.
-
Incubate the reaction mixture at 50°C for 30 minutes to facilitate the formation of the tritylthiocarbamoyl (Trt-TC) derivative.
-
After the incubation, wash the sample with an organic solvent like heptane and ethyl acetate to remove excess reagent and byproducts.
-
Dry the derivatized peptide completely under a stream of high-purity nitrogen gas or in a vacuum centrifuge.
Step 2: Cleavage Reaction
-
To the dried Trt-TC peptide, add anhydrous trifluoroacetic acid (TFA).
-
Incubate at 50°C for 10 minutes. This step cleaves the N-terminal amino acid as an anilinothiazolinone (ATZ) derivative.
-
Dry the sample under a stream of nitrogen to remove the TFA.
Step 3: Extraction and Conversion
-
Extract the ATZ-amino acid derivative with an organic solvent such as ethyl acetate. The remaining peptide, now one residue shorter, remains in the aqueous phase or adsorbed to a solid support.
-
Transfer the organic phase containing the ATZ derivative to a new tube.
-
Dry the extracted ATZ derivative.
-
To convert the ATZ derivative to the more stable tritylthiohydantoin (Trt-TH) derivative, add 25% aqueous TFA and heat at 65°C for 20 minutes.[6]
-
Dry the resulting Trt-TH amino acid derivative completely.
Step 4: Identification
-
Reconstitute the dried Trt-TH derivative in a suitable solvent, such as acetonitrile/water.
-
Inject the sample into an HPLC system.
-
Identify the Trt-TH amino acid by comparing its retention time to that of known standards.
Step 5: Repetitive Cycles
-
The remaining peptide from Step 3 is subjected to the next cycle of Edman degradation, starting from the coupling reaction (Step 1).
Visualizations
Experimental Workflow
Caption: Workflow of the this compound-based Edman degradation cycle.
Chemical Reaction Pathway
Caption: Chemical reaction pathway of Edman degradation using this compound.
Limitations
As with the standard Edman degradation, this protocol has certain limitations:
-
Blocked N-terminus: The method will not work if the N-terminal amino group is chemically modified (e.g., acetylated).[2]
-
Sequencing Length: The efficiency of each cycle is not 100%, leading to a gradual increase in background signal that limits the number of identifiable residues.[2]
-
Cysteine Residues: Cysteine residues can be difficult to identify and may require chemical modification prior to sequencing.[5]
-
Post-translational Modifications: Certain post-translational modifications can interfere with the chemistry of the degradation process.
Conclusion
The use of a this compound derivative in Edman degradation presents a potentially valuable modification to the classical protein sequencing workflow. The introduction of the bulky, hydrophobic trityl group may offer advantages in the selective extraction and separation of the resulting thiohydantoin derivatives, potentially leading to cleaner HPLC chromatograms and more reliable amino acid identification. Further empirical studies are required to fully validate the efficiency and advantages of this approach compared to the standard PITC-based method.
References
- 1. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]
- 2. Edman degradation - Wikipedia [en.wikipedia.org]
- 3. N-Terminal Sequencing by Edman Degradation Service - Creative Proteomics [creative-proteomics.com]
- 4. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]
- 5. Welcome To Biosynthesis - N-terminal Sequence Analysis [biosyn.com]
- 6. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Trityl Isothiocyanate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Trityl isothiocyanate synthesis.
Troubleshooting Guides
Problem 1: Low or No Product Yield
Low or no yield of this compound is a frequently encountered issue, primarily attributed to the significant steric hindrance of the bulky trityl group.[1][2] This steric hindrance can impede the approach of reagents to the reaction center.
Possible Causes and Solutions:
| Symptom | Potential Cause | Suggested Solution |
| No or minimal product formation detected by TLC/LC-MS | Steric Hindrance: The bulky trityl group is preventing the reaction from proceeding efficiently. | 1. Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome the steric barrier. Consider refluxing in a higher boiling point solvent like toluene or xylene. 2. Prolong Reaction Time: Allow the reaction to proceed for an extended period (24-48 hours) to facilitate the slow reaction. 3. Use a Less Bulky Base: If using a base, switch to a less sterically hindered one (e.g., triethylamine instead of diisopropylethylamine). |
| Ineffective Desulfurization: The chosen desulfurizing agent may not be potent enough to handle the sterically hindered dithiocarbamate intermediate. | 1. Select a More Powerful Desulfurizing Agent: Consider using tosyl chloride, which is effective for in situ generated dithiocarbamate salts.[2][3] Other options include phosphorus trichloride or triphenylphosphine. 2. Optimize Stoichiometry: Ensure the correct stoichiometry of the desulfurizing agent is used. An excess may be required for challenging substrates. | |
| Poor Quality Starting Materials: Impurities or degradation of starting materials (Tritylamine, CS₂, desulfurizing agent) can inhibit the reaction. | 1. Purify Starting Materials: Ensure Tritylamine is pure and dry. Freshly distill carbon disulfide if necessary. Use a freshly opened or properly stored desulfurizing agent. 2. Ensure Anhydrous Conditions: Moisture can react with the isothiocyanate product and some reagents. Use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Formation of a white precipitate that is not the product | Side Reaction with Amine: Unreacted Tritylamine can react with the newly formed this compound to form a symmetrical thiourea byproduct. | 1. Slow Addition of Amine: If using a one-pot procedure, add the Tritylamine slowly to the reaction mixture containing the thiocarbonylating agent to maintain a low concentration of free amine. 2. Use of Amine Salt: Start with the hydrochloride salt of Tritylamine to control its reactivity. |
Problem 2: Difficulty in Product Purification
The purification of this compound can be challenging due to its physical properties and potential impurities.
Possible Causes and Solutions:
| Symptom | Potential Cause | Suggested Solution |
| Oily or impure solid product after workup | Presence of Byproducts: Symmetrical thioureas or unreacted starting materials may be present. | 1. Recrystallization: this compound is a solid and can often be purified by recrystallization.[4][5] Experiment with different solvent systems (e.g., hexane/ethyl acetate, toluene/hexane). 2. Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel can be used. Use a non-polar eluent system (e.g., hexane with a small amount of ethyl acetate). |
| Product decomposes during purification | Instability of the Isothiocyanate Group: Isothiocyanates can be sensitive to heat and moisture. | 1. Avoid Excessive Heat: During solvent removal, use a rotary evaporator at a moderate temperature. 2. Use Anhydrous Solvents: Ensure all solvents used during workup and purification are dry to prevent hydrolysis of the isothiocyanate. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for synthesizing isothiocyanates, including this compound, is the reaction of the corresponding primary amine (Tritylamine) with carbon disulfide in the presence of a base to form a dithiocarbamate salt. This intermediate is then treated with a desulfurizing agent to yield the isothiocyanate.[1][6]
Q2: Why is the yield of this compound often low?
A2: The low yield is primarily due to the significant steric hindrance posed by the three phenyl groups of the trityl moiety.[1][2] This bulkiness hinders the approach of reagents to the amine group and the subsequent reaction steps.
Q3: Which desulfurizing agents are recommended for the synthesis of this compound?
A3: For sterically hindered substrates like this compound, a potent desulfurizing agent is often required. Tosyl chloride is a commonly used and effective reagent for the decomposition of in situ generated dithiocarbamate salts.[2][3] Other reagents that can be considered include phosphorus trichloride, triphenylphosphine, or dicyclohexylcarbodiimide (DCC).
Q4: What are the expected side products in this synthesis?
A4: The most common side product is the corresponding symmetrical thiourea, formed from the reaction of this compound with unreacted Tritylamine. Unreacted starting materials and decomposition products from the desulfurizing agent can also be present.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting amine and the appearance of the product spot/peak can be tracked over time.
Data Presentation
Table 1: Comparison of Common Desulfurizing Agents for Isothiocyanate Synthesis
| Desulfurizing Agent | Typical Reaction Conditions | Advantages | Potential Disadvantages for this compound Synthesis |
| Tosyl Chloride (TsCl) | Room temperature, 30 min to several hours | Efficient for in-situ generated dithiocarbamates, mild conditions.[3] | May require optimization for sterically hindered substrates. |
| Thiophosgene (CSCl₂) | Biphasic system (e.g., CH₂Cl₂/H₂O), room temperature | Highly reactive and often gives good yields. | Highly toxic and moisture sensitive. |
| Dicyclohexyl-carbodiimide (DCC) | Anhydrous solvent (e.g., CH₂Cl₂), room temperature | Mild conditions. | Dicyclohexylurea (DCU) byproduct can be difficult to remove. |
| Triphenylphosphine (PPh₃) | In combination with CCl₄ or other reagents | Mild conditions. | Stoichiometric amounts of triphenylphosphine oxide are produced. |
Note: Yields for this compound are generally expected to be lower than those for less sterically hindered amines, regardless of the desulfurizing agent used.
Experimental Protocols
Protocol 1: General One-Pot Synthesis of this compound from Tritylamine and Carbon Disulfide
This protocol is a general method and may require optimization for this compound due to its steric hindrance.
Materials:
-
Tritylamine
-
Carbon Disulfide (CS₂)
-
Triethylamine (Et₃N) or another suitable base
-
Tosyl Chloride (TsCl)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve Tritylamine (1.0 eq.) in anhydrous DCM.
-
Add triethylamine (1.1 eq.) to the solution and stir.
-
Slowly add carbon disulfide (1.2 eq.) to the reaction mixture at room temperature. Stir for 1-2 hours.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of tosyl chloride (1.1 eq.) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization or column chromatography.
Mandatory Visualization
Caption: Experimental workflow for the one-pot synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur [mdpi.com]
- 2. Isothiocyanate synthesis [organic-chemistry.org]
- 3. Isothiocyanates from Tosyl Chloride Mediated Decomposition of in Situ Generated Dithiocarbamic Acid Salts [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming steric hindrance in reactions with Trityl isothiocyanate
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with the sterically demanding reagent, Trityl isothiocyanate.
Troubleshooting Guide
Issue 1: Low or No Conversion to Thiourea Product
-
Q1: My reaction between this compound and a sterically hindered secondary amine (e.g., diisopropylamine) shows very low conversion, even after prolonged reaction time. What is the likely cause?
A1: The primary cause is severe steric hindrance. The bulky trityl group on the isothiocyanate and the alkyl groups on the secondary amine prevent the nucleophilic nitrogen from effectively attacking the electrophilic carbon of the isothiocyanate group. This significantly raises the activation energy of the reaction.
-
Q2: How can I improve the reaction yield and rate when using a sterically hindered amine?
A2: Several strategies can be employed to overcome this steric barrier:
-
Increase Reaction Temperature: Higher temperatures provide the necessary energy to overcome the steric repulsion.
-
Use Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields for reactions involving sterically hindered molecules compared to conventional heating.[1][2]
-
Employ a Catalyst: A strong, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can catalyze the reaction. DBU is known to activate isothiocyanates, making them more susceptible to nucleophilic attack.[3]
-
Optimize Solvent Choice: Polar aprotic solvents, such as DMF or DMSO, are generally preferred as they can help stabilize charged intermediates that may form during the reaction. For microwave synthesis, high-boiling point polar solvents are often used.[2]
-
Issue 2: Formation of Side Products
-
Q3: I am observing significant amounts of what appears to be unreacted amine and decomposed this compound. How can I minimize this?
A3: Decomposition can occur under harsh reaction conditions. If you are using high temperatures for an extended period, consider switching to microwave irradiation to shorten the reaction time.[1] Also, ensure your reagents and solvents are anhydrous, as water can react with the isothiocyanate. The use of a catalyst like DBU may allow for milder reaction conditions, thereby reducing decomposition.[3]
Issue 3: Difficulty in Purification
-
Q4: The crude product is an oily mixture that is difficult to purify by crystallization. What purification strategy is recommended?
A4: For non-crystalline or oily products, purification by column chromatography is the most reliable method. A silica gel column with a gradient of ethyl acetate in hexane is a common choice. It is advisable to first determine the optimal solvent system using thin-layer chromatography (TLC).[4] Trituration, which involves vigorously stirring the oil in a poor solvent (like hexane), can sometimes induce crystallization or wash away impurities.[4]
Frequently Asked Questions (FAQs)
-
Q1: Why is this compound so unreactive compared to other isothiocyanates?
A1: The trityl group, with its three phenyl rings, is exceptionally bulky. This creates a significant steric shield around the reactive isothiocyanate carbon, making it difficult for nucleophiles, especially other bulky molecules, to approach and react.
-
Q2: Are there alternative reagents to this compound for introducing a trityl-protected thiourea moiety?
A2: While direct reaction is common, an alternative approach involves using a resin-bound this compound for solid-phase synthesis. This can simplify purification, as excess reagents and byproducts can be washed away from the resin-bound product.[5]
-
Q3: What is a suitable catalyst for driving the reaction between this compound and a hindered amine?
A3: Strong, non-nucleophilic bases are good candidates. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is an excellent choice as it can activate the isothiocyanate without competing as a nucleophile.[3][6] Catalytic amounts (e.g., 2-10 mol%) are often sufficient.[7]
-
Q4: Can high pressure be used to overcome the steric hindrance?
A4: Yes, applying high pressure can accelerate reactions that have a negative activation volume, which is common for addition reactions. High-pressure conditions (e.g., 800-1200 MPa) have been shown to improve the yield of reactions involving sterically hindered isothiocyanates, although this requires specialized equipment.[8]
Data Presentation
Table 1: Comparison of Reaction Conditions for Thiourea Synthesis with Sterically Hindered Reagents
| Method | Temperature | Time | Typical Yield Range | Key Advantages |
| Conventional Heating | High (Reflux) | 12-48 h | Low to Moderate | Simple setup |
| Microwave Irradiation | 100-150 °C | 5-30 min | Moderate to High | Rapid, improved yields[1][2] |
| Catalysis (e.g., DBU) | Room Temp to 80 °C | 1-12 h | Moderate to High | Milder conditions, improved yields[3] |
| High Pressure | 100-130 °C | 12-24 h | Good to High | Effective for extremely hindered cases[8] |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of a Sterically Hindered Thiourea
This protocol is a representative method for the reaction of this compound with a hindered amine, such as diisopropylamine.
Materials:
-
This compound (1.0 mmol)
-
Diisopropylamine (1.2 mmol)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Microwave reactor vials
Procedure:
-
In a 10 mL microwave reactor vial, dissolve this compound (1.0 mmol) in anhydrous DMF (5 mL).
-
Add diisopropylamine (1.2 mmol) to the solution.
-
Add DBU (0.1 mmol) to the reaction mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 120°C for 15-20 minutes.
-
After cooling, transfer the reaction mixture to a round-bottom flask.
-
Remove the DMF under reduced pressure.
-
Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the desired thiourea.
Protocol 2: DBU-Catalyzed Synthesis of a Sterically Hindered Thiourea
This protocol describes a catalyst-driven approach under conventional heating.
Materials:
-
This compound (1.0 mmol)
-
Diisopropylamine (1.2 mmol)
-
DBU (0.1 mmol)
-
Anhydrous Toluene (10 mL)
Procedure:
-
To a solution of this compound (1.0 mmol) in anhydrous toluene (10 mL), add diisopropylamine (1.2 mmol).
-
Add DBU (0.1 mmol) to the mixture.
-
Stir the reaction at 80°C and monitor its progress by TLC.
-
Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for low product yield.
Caption: Experimental workflow for microwave synthesis.
Caption: DBU's catalytic action on this compound.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. benchchem.com [benchchem.com]
- 5. This compound support for solid-phase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. doras.dcu.ie [doras.dcu.ie]
- 7. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
- 8. researchgate.net [researchgate.net]
Preventing hydrolysis of Trityl isothiocyanate during storage and reaction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of Trityl isothiocyanate (Tr-NCS) to prevent its hydrolysis. Below you will find frequently asked questions and troubleshooting guides to ensure the stability and reactivity of Tr-NCS in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it sensitive to hydrolysis?
This compound (Tr-NCS) is a chemical reagent with the formula (C₆H₅)₃CNCS. It is highly susceptible to hydrolysis due to two main factors:
-
The Isothiocyanate Functional Group (-N=C=S): This group is electrophilic and can be attacked by nucleophiles, including water. This reaction leads to the formation of an unstable thiocarbamic acid intermediate, which then decomposes.
-
The Trityl Group ((C₆H₅)₃C-): The trityl group is a bulky protecting group that is known to be labile under acidic conditions. While the isothiocyanate group itself can hydrolyze under neutral or basic conditions, any acidic moisture can also lead to the cleavage of the trityl group.
Q2: What are the primary products of this compound hydrolysis?
The hydrolysis of this compound can result in the formation of several byproducts, primarily triphenylmethanol (trityl alcohol) and thiourea derivatives if amines are present. The initial hydrolysis product of the isothiocyanate group is an unstable thiocarbamic acid, which can decompose further.
Q3: How should I properly store this compound to prevent hydrolysis?
To ensure the longevity and reactivity of this compound, it is crucial to store it under the following conditions[1][2]:
-
Temperature: 2-8°C.
-
Atmosphere: Under an inert atmosphere such as argon or nitrogen.
-
Moisture: In a tightly sealed container, preferably in a desiccator, to protect it from moisture.
Q4: What are the signs that my this compound has undergone hydrolysis?
Degradation of this compound may not always be visually apparent. However, signs of hydrolysis can include:
-
A decrease in the sharp, characteristic odor of the isothiocyanate.
-
Poor performance in reactions, such as low yields of the desired product.
-
The appearance of unexpected byproducts in your reaction mixture, which can be detected by analytical techniques like TLC or LC-MS.
Troubleshooting Guides
Issue 1: Low Yield in Reactions Involving this compound
Low yields in reactions where this compound is a key reagent are often linked to its degradation through hydrolysis.
| Potential Cause | Recommended Solution | Expected Outcome |
| Hydrolysis of Tr-NCS prior to reaction | Use a fresh bottle of Tr-NCS or a sample that has been properly stored. Before use, ensure the reagent is at room temperature before opening to prevent condensation of atmospheric moisture. | Improved reaction yield and reduced formation of byproducts. |
| Presence of moisture in the reaction | Use anhydrous solvents and oven-dried glassware. Perform the reaction under an inert atmosphere (argon or nitrogen). | The reaction should proceed to completion with a higher yield of the desired product. |
| Incorrect solvent choice | Use a non-protic, anhydrous solvent such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile. | Minimized hydrolysis of Tr-NCS and improved reaction efficiency. |
Issue 2: Appearance of Unexpected Byproducts
The presence of unexpected spots on a TLC plate or peaks in an LC-MS spectrum often points to side reactions, with hydrolysis being a primary suspect.
| Potential Cause | Recommended Solution | Expected Outcome |
| Hydrolysis of the isothiocyanate group | This leads to the formation of triphenylmethanol. Ensure all reaction components (solvents, reagents) are anhydrous. | A cleaner reaction profile with a significant reduction in the triphenylmethanol byproduct. |
| Reaction with trace water in the amine | If reacting Tr-NCS with an amine, ensure the amine is dry. Trace water can compete with the amine, leading to hydrolysis. | Increased yield of the desired thiourea derivative and less trityl alcohol. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Condition | Rationale |
| Temperature | 2-8°C | Slows down the rate of potential degradation reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents exposure to atmospheric moisture and oxygen. |
| Container | Tightly Sealed, in a Desiccator | Provides a physical barrier against moisture. |
Table 2: Relative Stability of this compound in Common Anhydrous Solvents
| Solvent | Relative Stability | Considerations |
| Dichloromethane (DCM) | High | An excellent choice for many reactions due to its non-protic and aprotic nature. |
| Tetrahydrofuran (THF) | Moderate to High | Ensure it is anhydrous as THF can absorb water. Peroxide-free THF should be used. |
| Acetonitrile | Moderate to High | Must be of high purity and anhydrous. |
| Protic Solvents (e.g., Alcohols) | Low | Should be avoided as the protic nature will promote hydrolysis. |
Experimental Protocols
Protocol 1: General Procedure for the Reaction of this compound with a Primary Amine under Anhydrous Conditions
This protocol outlines the steps to synthesize a thiourea derivative while minimizing the risk of hydrolysis.
-
Glassware Preparation: All glassware (round-bottom flask, dropping funnel, condenser) should be oven-dried at 120°C for at least 4 hours and allowed to cool to room temperature under a stream of inert gas (argon or nitrogen).
-
Reagent and Solvent Preparation:
-
Use anhydrous solvent (e.g., Dichloromethane) from a freshly opened bottle or a solvent purification system.
-
Ensure the amine is dry and free of moisture.
-
Allow the container of this compound to warm to room temperature before opening to prevent moisture condensation.
-
-
Reaction Setup:
-
Dissolve the primary amine (1.0 equivalent) in the anhydrous solvent in the round-bottom flask under an inert atmosphere.
-
In a separate flask, dissolve this compound (1.05 equivalents) in the anhydrous solvent.
-
-
Reaction Execution:
-
Slowly add the this compound solution to the stirred amine solution at room temperature using the dropping funnel.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Isolation:
-
Once the reaction is complete, the solvent can be removed under reduced pressure.
-
The crude product can then be purified by column chromatography or recrystallization.
-
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Workflow for minimizing hydrolysis in Tr-NCS reactions.
References
Technical Support Center: Optimizing Trityl Isothiocyanate Coupling in Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the coupling efficiency of Trityl isothiocyanate (Trt-NCS) in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction between this compound (Trt-NCS) and a peptide?
A: The reaction involves the nucleophilic addition of a primary amine group on the peptide to the electrophilic carbon atom of the isothiocyanate group (-N=C=S) of Trt-NCS. This forms a stable thiourea linkage. The primary reactive sites on a peptide are the N-terminal α-amino group and the ε-amino group of lysine side chains.
Q2: Which functional groups on a peptide can react with this compound?
A: Trt-NCS primarily reacts with non-protonated primary amines, which include the N-terminal α-amino group and the side-chain ε-amino group of lysine. It can also react with the thiol group of cysteine, although this reaction is more favorable at a lower pH (around 6-8) and the resulting dithiocarbamate product may be less stable than the thiourea linkage formed with amines.[1][2]
Q3: Why is a basic pH crucial for the coupling reaction?
A: A basic pH (typically 8.5-9.5) is necessary to ensure that the primary amino groups of the peptide are in their deprotonated, nucleophilic state (-NH2), which is required for the reaction to proceed efficiently.[1] The N-terminal α-amino group generally has a lower pKa (around 7.5-8.5) than the ε-amino group of lysine (around 10.5), making it more reactive at a slightly lower pH.[3][4]
Q4: What are the main challenges associated with using this compound?
A: The primary challenge with this compound is the steric hindrance caused by the bulky trityl group.[1][3] This can impede the approach of the isothiocyanate to the N-terminal amine of the peptide, potentially leading to lower coupling yields compared to smaller isothiocyanates.[1] Careful optimization of reaction conditions is therefore critical.
Q5: What is a common side reaction when labeling peptides with isothiocyanates on a solid support?
A: A frequent side reaction, particularly during solid-phase peptide synthesis (SPPS), is an Edman degradation-type cyclization.[1][5] Under the acidic conditions often used for cleavage from the resin, the N-terminal amino acid labeled with the isothiocyanate can cyclize to form a thiohydantoin, leading to its cleavage from the rest of the peptide and resulting in a truncated sequence.[5]
Troubleshooting Guide
This guide addresses common issues encountered during the coupling of this compound to peptides.
Problem: Low or No Coupling Efficiency
Possible Causes & Solutions
| Possible Cause | Recommended Action | Rationale |
| Suboptimal pH | Ensure the reaction pH is between 8.5 and 9.5. Use a non-amine-containing buffer such as sodium bicarbonate or borate.[1][6] | A basic pH is required to deprotonate the N-terminal amine, making it nucleophilic and reactive towards the isothiocyanate.[3] |
| Steric Hindrance | Increase the molar excess of this compound (5- to 20-fold).[6] Extend the reaction time (e.g., overnight).[1] Consider a moderate increase in temperature (e.g., to 37°C).[7] | The bulky trityl group can slow down the reaction rate. Increasing the concentration of the reagent, reaction time, or temperature can help overcome the activation energy barrier.[2][3] |
| Poor Reagent/Peptide Solubility | Dissolve this compound in an anhydrous polar aprotic solvent like DMF or DMSO immediately before use.[1] Ensure the peptide is fully dissolved in the reaction buffer. Acetonitrile can be used as a co-solvent to improve solubility.[7] | Poor solubility of either reactant will significantly reduce the reaction rate. Isothiocyanates can also degrade in the presence of moisture.[1] |
| Degraded this compound | Use freshly prepared or properly stored this compound. Protect from light and moisture.[6] | Isothiocyanates can degrade over time, especially when exposed to moisture, leading to a loss of reactivity. |
| Competing Nucleophiles | Avoid buffers containing primary or secondary amines (e.g., Tris, glycine).[3] | These buffers will compete with the peptide's N-terminus for reaction with the isothiocyanate, reducing the yield of the desired product. |
Troubleshooting Workflow for Low Coupling Efficiency
Caption: A logical workflow for troubleshooting low coupling efficiency.
Experimental Protocols
Protocol 1: On-Resin N-Terminal Labeling of a Peptide with this compound
This protocol outlines the procedure for coupling Trt-NCS to the N-terminus of a peptide synthesized on a solid support.
Materials:
-
Peptide-on-resin with a free N-terminal amine
-
This compound (Trt-NCS)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Solid-phase synthesis reaction vessel
Procedure:
-
Resin Preparation:
-
Ensure the N-terminal Fmoc protecting group has been removed from the peptide-resin using standard procedures (e.g., 20% piperidine in DMF).
-
Wash the resin thoroughly with DMF (3x) and then with DCM (3x) to remove residual piperidine.
-
Swell the resin in anhydrous DMF for 30 minutes.
-
-
Coupling Reaction:
-
In a separate vial, dissolve this compound (5-10 equivalents relative to the resin loading) in a minimal amount of anhydrous DMF.
-
Add DIPEA (10-20 equivalents) to the Trt-NCS solution.
-
Add the activated Trt-NCS solution to the swollen peptide-resin.
-
Agitate the reaction mixture at room temperature for 4-12 hours. Protect the reaction from light.
-
-
Monitoring and Washing:
-
To monitor the reaction, a small sample of resin can be taken and subjected to a test cleavage and subsequent analysis by mass spectrometry. Alternatively, a colorimetric test like the Kaiser test can be used to check for the disappearance of free primary amines (a negative result indicates complete coupling).
-
Once the reaction is complete, drain the reaction solution and wash the resin thoroughly with DMF (5x) and DCM (5x).
-
-
Cleavage and Deprotection:
-
Dry the resin under vacuum.
-
Cleave the peptide from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Note: To minimize the risk of Edman degradation-type side reactions, consider using a milder cleavage strategy if compatible with your peptide and resin.
-
On-Resin Coupling Workflow
Caption: Workflow for on-resin N-terminal labeling with Trt-NCS.
Protocol 2: In-Solution N-Terminal Labeling of a Purified Peptide with this compound
This protocol is for labeling a purified peptide in a liquid phase.
Materials:
-
Purified peptide with a free N-terminal amine
-
This compound (Trt-NCS)
-
Coupling buffer: 100 mM Sodium Bicarbonate or Borate buffer, pH 9.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Acetonitrile (ACN)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Peptide and Reagent Preparation:
-
Dissolve the purified peptide in the coupling buffer at a concentration of 1-5 mg/mL. If solubility is an issue, a minimal amount of ACN can be added.
-
Immediately before use, dissolve this compound (10-20 fold molar excess over the peptide) in a small volume of anhydrous DMF or DMSO.
-
-
Coupling Reaction:
-
Add the Trt-NCS solution dropwise to the stirring peptide solution.
-
Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight. Protect the reaction from light.
-
-
Reaction Quenching:
-
Add a small amount of quenching solution to react with any excess Trt-NCS.
-
-
Purification:
-
Purify the labeled peptide from excess reagents and byproducts using size-exclusion chromatography (e.g., a desalting column) or reverse-phase HPLC.
-
In-Solution Coupling Workflow
Caption: Workflow for in-solution N-terminal labeling with Trt-NCS.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A Comparative Review of Key Isothiocyanates and Their Health Benefits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptideweb.com [peptideweb.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. This compound support for solid-phase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Side reactions of Trityl isothiocyanate with amino acid side chains
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Trityl isothiocyanate (Tr-NCS).
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in peptide and protein chemistry?
This compound is primarily used for the covalent modification of peptides and proteins. The isothiocyanate group (-N=C=S) is an electrophile that readily reacts with nucleophilic groups present in amino acid side chains and at the N-terminus of a peptide.[1] This reaction is fundamental in various applications, including peptide sequencing, fluorescent labeling, and the attachment of molecular tags.[2][3]
Q2: Which amino acid side chains are most reactive with this compound?
The primary sites of reaction for this compound on a peptide or protein are:
-
N-terminal α-amino group: The free amine at the beginning of a peptide chain is a primary target.[4][5]
-
Lysine (Lys) side chain: The ε-amino group of the lysine side chain is highly nucleophilic and reacts to form a stable thiourea linkage.[6][7]
-
Cysteine (Cys) side chain: The thiol group of the cysteine side chain reacts rapidly to form a dithiocarbamate adduct.[7][8]
Q3: How does pH affect the reaction of this compound with amino acid side chains?
The pH of the reaction buffer is a critical parameter that dictates the selectivity of the labeling reaction.
-
Reaction with Amines (N-terminus, Lysine): A basic pH (typically 8.5-9.5) is required to ensure that the primary amino groups are deprotonated and thus nucleophilic.[5] The N-terminal amino group generally has a lower pKa than the ε-amino group of lysine, making it more reactive at a slightly lower pH.[5]
-
Reaction with Thiols (Cysteine): The reaction with the thiol group of cysteine is more favorable at a slightly acidic to neutral pH (around 6-8).[8][9]
Q4: Are there any known side reactions with other amino acid side chains?
While the primary reactions occur with amines and thiols, the potential for side reactions with other nucleophilic side chains exists, although they are generally much slower and less significant under typical labeling conditions.
-
Histidine (His): The imidazole ring of histidine is nucleophilic, but its reactivity with isothiocyanates is generally low under standard labeling conditions.
-
Tyrosine (Tyr): The hydroxyl group of tyrosine can react, but this typically requires a very high pH (above its pKa of ~10) to be deprotonated and become sufficiently nucleophilic.[6] This reaction is generally not observed at physiological pH.
-
Serine (Ser) and Threonine (Thr): The hydroxyl groups of serine and threonine are weak nucleophiles and are generally unreactive towards isothiocyanates under normal conditions.[10]
-
Aspartic Acid (Asp) and Glutamic Acid (Glu): The carboxylate side chains are not reactive with isothiocyanates.
-
Arginine (Arg): The guanidinium group of arginine is a very weak nucleophile and does not typically react with isothiocyanates.
Q5: How does the Trityl group influence the reactivity of the isothiocyanate?
The bulky trityl group attached to the isothiocyanate can cause steric hindrance. This may slow down the reaction rate compared to smaller isothiocyanates, particularly when the target amino acid residue is located in a sterically congested region of the peptide or protein.
Troubleshooting Guides
Issue 1: Low Labeling Efficiency
Possible Causes:
-
Incorrect pH: The pH of the reaction buffer is crucial for the protonation state of the target functional groups.[5]
-
Insufficient Molar Excess of Tr-NCS: A low ratio of this compound to the peptide can lead to incomplete labeling.
-
Steric Hindrance: The target residue may be in a sterically hindered environment within the peptide's three-dimensional structure.
-
Reagent Degradation: this compound can be sensitive to moisture and should be stored properly.
Solutions:
-
Optimize pH: For labeling amines (N-terminus, Lys), use a buffer with a pH between 8.5 and 9.5. For selective labeling of cysteine, a pH of 6.0-7.0 is recommended.[5][8]
-
Increase Molar Ratio: Use a higher molar excess of this compound (e.g., 5 to 20-fold).
-
Denaturing Conditions: If steric hindrance is suspected, consider performing the reaction under denaturing conditions (e.g., adding urea or guanidinium chloride) to expose the target residue.
-
Use Fresh Reagent: Ensure that the this compound is fresh and has been stored under anhydrous conditions.
Issue 2: Non-Specific Labeling or Multiple Products
Possible Causes:
-
Incorrect pH: A pH that is not optimal for the desired reaction can lead to labeling of other nucleophilic residues. For example, a very high pH can promote the reaction with tyrosine.[6]
-
Presence of Multiple Reactive Residues: If the peptide contains multiple reactive residues (e.g., N-terminal amine, multiple lysines, and cysteines), multiple labeled products are expected.
Solutions:
-
Precise pH Control: Carefully control the pH to favor the desired reaction. For instance, to selectively label cysteine over amines, maintain the pH between 6.0 and 7.0.[8]
-
Site-Directed Mutagenesis: If possible, modify the peptide sequence to remove unwanted reactive residues.
-
Protection Strategy: During peptide synthesis, use protecting groups for side chains that you do not want to be labeled. The trityl group is a common protecting group for Cys, His, Asn, and Gln.[11]
Issue 3: Instability of the Labeled Product
Possible Cause:
-
Dithiocarbamate Instability: The dithiocarbamate linkage formed with cysteine can be less stable than the thiourea linkage formed with amines, especially at higher pH.[6] This can lead to the transfer of the Trityl group to a lysine residue over time.
Solution:
-
Reaction Time and Quenching: For cysteine labeling, use shorter reaction times and consider quenching the reaction to prevent subsequent reactions.
-
pH Control: Maintain a pH around 6-7 during the reaction and subsequent purification steps to enhance the stability of the dithiocarbamate linkage.[8]
Data Presentation
Table 1: Reactivity of Amino Acid Side Chains with this compound
| Amino Acid | Side Chain Functional Group | Reactivity | Product | Relative Stability of Adduct |
| N-terminus | α-Amino | High (at pH > 8.5) | Thiourea | Stable |
| Lysine | ε-Amino | High (at pH > 9.0)[5] | Thiourea | Stable[7] |
| Cysteine | Thiol | Very High (at pH 6-8)[8] | Dithiocarbamate | Less stable than thiourea[6] |
| Histidine | Imidazole | Low | Thiourea | - |
| Tyrosine | Phenol | Very Low (requires high pH)[6] | - | - |
| Serine/Threonine | Hydroxyl | Negligible[10] | - | - |
| Asp/Glu | Carboxyl | None | - | - |
| Arginine | Guanidinium | None | - | - |
Experimental Protocols
Protocol 1: General Procedure for Labeling a Peptide with this compound
-
Peptide Preparation: Dissolve the peptide in a suitable buffer. For labeling of primary amines (N-terminus, lysine), a borate or bicarbonate buffer at pH 8.5-9.5 is recommended.[4] For selective labeling of cysteine, a phosphate buffer at pH 6.5-7.0 is suitable.[8] The peptide concentration can typically be in the range of 1-5 mg/mL.
-
Reagent Preparation: Prepare a stock solution of this compound in an anhydrous organic solvent such as dimethylformamide (DMF) or acetonitrile (ACN).
-
Labeling Reaction: Add a 5 to 20-fold molar excess of the this compound solution to the peptide solution with gentle vortexing.
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C in the dark. The optimal reaction time may need to be determined empirically.
-
Quenching (Optional): To stop the reaction, a small molecule with a primary amine (e.g., Tris or glycine) can be added to consume the excess this compound.
-
Purification: Purify the labeled peptide from excess reagent and unlabeled peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).[12]
-
Analysis: Confirm the identity and purity of the labeled peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).[4]
Protocol 2: Analysis of Labeled Peptides by RP-HPLC
-
Column: A C18 reversed-phase column is typically used.[12]
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA), is commonly employed.
-
Gradient: A typical gradient might be 5% to 95% acetonitrile over 30 minutes. The exact gradient will depend on the hydrophobicity of the peptide and the Trityl-labeled peptide.
-
Detection: Monitor the elution profile using a UV detector at wavelengths such as 220 nm (for the peptide backbone) and 254 nm (for the aromatic trityl group).[13]
Visualizations
Caption: Reaction pathways of this compound with amino acid side chains.
Caption: Troubleshooting workflow for low labeling efficiency.
References
- 1. Isothiocyanate - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. N-terminal derivatization of peptides with isothiocyanate analogues promoting Edman-type cleavage and enhancing sensitivity in electrospray ionization tandem mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. par.nsf.gov [par.nsf.gov]
- 5. benchchem.com [benchchem.com]
- 6. Proteins as binding targets of isothiocyanates in cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunological Analysis of Isothiocyanate-Modified α-Lactalbumin Using High-Performance Thin Layer Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Susceptibility of the hydroxyl groups in serine and threonine to beta-elimination/Michael addition under commonly used moderately high-temperature conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Purification of Trityl Isothiocyanate-Labeled Peptides
This technical support center provides researchers, scientists, and drug development professionals with guidance on the purification of peptides labeled with Trityl isothiocyanate (Trityl-NCS). The bulky and hydrophobic nature of the Trityl group presents unique challenges during purification. This resource offers troubleshooting guides and frequently asked questions to address common issues encountered during experimental workflows.
Troubleshooting Guide
This guide addresses specific problems that may arise during the purification of this compound-labeled peptides, offering potential causes and solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Solubility of the Labeled Peptide | The high hydrophobicity of the Trityl group can lead to aggregation and precipitation in aqueous solutions.[1][2][3][4][5][6] | - Dissolve the crude peptide in a minimal amount of a strong organic solvent like DMSO, DMF, or NMP before diluting with the initial mobile phase. - Consider using a solvent system with a higher organic content for initial solubilization. - Employ solubilizing tags if aggregation is severe.[1][2][4] |
| Peptide Precipitates on the HPLC Column | The mobile phase at the start of the gradient is too aqueous, causing the hydrophobic peptide to precipitate. | - Increase the initial percentage of the organic mobile phase (e.g., start with 30-40% acetonitrile). - Use a less hydrophobic column, such as C8 or C4, which will have a weaker interaction with the Trityl-labeled peptide.[7][] - Inject the sample in a solvent that is compatible with the initial mobile phase but has a higher organic content. |
| Broad or Tailing Peaks in RP-HPLC | - Peptide aggregation on the column. - Secondary interactions with the silica support. - Column overload. | - Increase the column temperature (e.g., to 40-60°C) to disrupt aggregates. - Ensure the mobile phase contains an ion-pairing agent like 0.1% TFA to minimize secondary interactions.[9] - Reduce the amount of peptide injected onto the column. |
| No Elution of the Labeled Peptide | The peptide is too hydrophobic and irreversibly binds to the C18 stationary phase. | - Use a less hydrophobic stationary phase (C8 or C4).[7][] - Employ a stronger organic solvent in the mobile phase, such as isopropanol, or a mixture of acetonitrile and isopropanol.[7][10] - Run a very steep gradient up to 100% organic phase to attempt elution. |
| Premature Cleavage of the Trityl Group | The Trityl group is acid-labile and can be partially or fully cleaved by acidic conditions in the mobile phase, especially with prolonged exposure.[11][12][13][14][15][16][17][18][19] | - Use a mobile phase with a less harsh acidic modifier, such as formic acid, if compatible with the peptide's solubility and peak shape. - Minimize the time the peptide is exposed to acidic conditions. - If the Trityl group is intended to be removed, this can be done post-purification. |
| Co-elution of Labeled Peptide with Unlabeled Peptide or Other Impurities | The hydrophobicity of the unlabeled peptide is too similar to the labeled peptide for separation under the current conditions. | - Optimize the HPLC gradient by making it shallower around the elution time of the target peptide to improve resolution.[20] - Try a different stationary phase (e.g., phenyl-hexyl) to alter the selectivity of the separation. - Adjust the mobile phase pH to change the ionization state of the peptide and potentially improve separation. |
Frequently Asked Questions (FAQs)
Q1: What is the best initial approach for purifying a this compound-labeled peptide?
A1: The recommended starting point is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[21] Due to the high hydrophobicity of the Trityl group, it is advisable to begin with a less hydrophobic stationary phase, such as a C8 or C4 column, rather than the standard C18.[7][] A gradient of increasing acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA), is a common mobile phase system.[20]
Q2: How does the Trityl group affect the retention time in RP-HPLC?
A2: The Trityl group is extremely hydrophobic and will significantly increase the retention time of the labeled peptide on a reversed-phase column compared to its unlabeled counterpart.[22][23] This is due to the strong hydrophobic interactions between the Trityl group and the stationary phase.
Q3: My Trityl-labeled peptide is insoluble in the HPLC mobile phase. What should I do?
A3: Poor solubility is a common issue with highly hydrophobic peptides.[3][5][6] You can try dissolving the crude peptide in a small volume of a strong organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) before diluting it with the initial mobile phase for injection.[3] It is crucial to ensure that the final injection solvent is miscible with your mobile phase to prevent precipitation upon injection.
Q4: Can I use purification methods other than HPLC?
A4: While RP-HPLC is the most common and effective method for achieving high purity, other techniques can be considered for initial cleanup or for peptides that are particularly difficult to handle by HPLC.[24] Precipitation and washing can be a simple method to remove highly soluble impurities.[6] In this method, the crude peptide is precipitated from a solution, and the precipitate is then washed to remove impurities. However, this method may not be sufficient to achieve high purity and is generally less effective than HPLC.
Q5: Is the isothiocyanate linkage stable during purification?
A5: The thiourea linkage formed between the isothiocyanate group and the amine of the peptide is generally stable under the acidic conditions of RP-HPLC.[25] However, side reactions can occur, particularly if the labeling reaction was not complete, leading to byproducts.[26]
Experimental Protocols
Protocol 1: General RP-HPLC Purification of a Trityl-NCS Labeled Peptide
-
Sample Preparation:
-
Dissolve the lyophilized crude Trityl-NCS labeled peptide in a minimal volume of DMSO (e.g., 100-200 µL).
-
Dilute the DMSO solution with Mobile Phase A (see below) to a final concentration suitable for injection (typically 1-5 mg/mL).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC System and Column:
-
System: Preparative or semi-preparative HPLC system.
-
Column: A C8 or C4 reversed-phase column is recommended.
-
Mobile Phase A: 0.1% (v/v) TFA in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
-
Chromatographic Conditions (Example Gradient):
-
Flow Rate: Dependent on column dimensions (e.g., 4 mL/min for a 10 mm ID column).
-
Detection: UV at 220 nm and 280 nm.
-
Gradient:
-
0-5 min: 30% B (isocratic)
-
5-50 min: 30% to 80% B (linear gradient)
-
50-55 min: 80% to 100% B (linear gradient)
-
55-60 min: 100% B (isocratic wash)
-
60-65 min: 100% to 30% B (re-equilibration)
-
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the major peaks.
-
Analyze the purity of each fraction by analytical RP-HPLC and confirm the identity by mass spectrometry.
-
Pool the pure fractions and lyophilize to obtain the purified peptide.
-
Visualizations
Caption: A general workflow for the purification of Trityl-NCS labeled peptides.
Caption: A decision-making diagram for troubleshooting poor peak shape in HPLC.
References
- 1. The versatile use of solubilizing trityl tags for difficult peptide/protein synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. A trimethyllysine-containing trityl tag for solubilizing hydrophobic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nestgrp.com [nestgrp.com]
- 4. Development of Trityl Group Anchored Solubilizing Tags for Peptide and Protein Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. genscript.com [genscript.com]
- 6. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 9. renyi.hu [renyi.hu]
- 10. nestgrp.com [nestgrp.com]
- 11. benchchem.com [benchchem.com]
- 12. peptide.com [peptide.com]
- 13. biotage.com [biotage.com]
- 14. Cleavage from Resin - Wordpress [reagents.acsgcipr.org]
- 15. peptide.com [peptide.com]
- 16. peptide.com [peptide.com]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. Heating and microwave assisted SPPS of C-terminal acid peptides on trityl resin: the truth behind the yield - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. chem.uci.edu [chem.uci.edu]
- 20. peptide.com [peptide.com]
- 21. bachem.com [bachem.com]
- 22. mdpi.com [mdpi.com]
- 23. Determination of Intrinsic Hydrophilicity/Hydrophobicity of Amino Acid Side Chains in Peptides in the Absence of Nearest-Neighbor or Conformational Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. par.nsf.gov [par.nsf.gov]
- 26. scispace.com [scispace.com]
Technical Support Center: Protein Labeling with Tetramethylrhodamine Isothiocyanate (TRITC)
A Note on Terminology: You've inquired about "Trityl isothiocyanate." Our resources indicate that the common reagent for fluorescently labeling proteins is Tetramethylrhodamine isothiocyanate , universally abbreviated as TRITC . Trityl is a protecting group and not typically used in this context. This guide will focus on troubleshooting protein labeling with TRITC, as the underlying isothiocyanate chemistry is the basis for the conjugation reaction.
Frequently Asked Questions (FAQs)
Q1: What is TRITC and how does it label proteins?
A1: Tetramethylrhodamine isothiocyanate (TRITC) is a fluorescent dye widely used for labeling proteins, particularly antibodies.[1] Its isothiocyanate group (-N=C=S) covalently bonds with primary amine groups (-NH2) on the protein, primarily the ε-amino groups of lysine residues and the N-terminal α-amino group, to form a stable thiourea linkage.[2][3] This reaction is most efficient under alkaline conditions (pH 8.0-9.0).[3][4]
Q2: What are the optimal conditions for a TRITC labeling reaction?
A2: Optimal labeling is typically achieved under specific reaction conditions. Key parameters include pH, the molar ratio of TRITC to protein, protein concentration, and temperature. A summary of these conditions is provided in the table below.
Q3: What buffer should I use for the conjugation reaction?
A3: An amine-free buffer with a pH between 8.0 and 9.0 is crucial for efficient labeling.[3][4] Commonly used buffers include 100 mM carbonate/bicarbonate buffer or 50 mM borate buffer.[4][5] It is critical to avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the protein for reaction with TRITC, thereby reducing labeling efficiency.[3][6]
Q4: How should I store the TRITC reagent and the final conjugate?
A4: TRITC powder should be stored desiccated and protected from light, at -20°C for long-term stability.[3][7][8] Once dissolved in an organic solvent like DMSO or DMF, it should be used immediately.[2][4] The TRITC-protein conjugate is best stored in single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to protein denaturation and aggregation.[7] Always protect the conjugate from light to prevent photobleaching.[7]
Q5: How do I remove unconjugated TRITC after the reaction?
A5: Excess, unreacted TRITC must be removed to prevent high background fluorescence.[1] This is typically achieved through methods that separate molecules based on size, such as gel filtration (e.g., Sephadex G-25), dialysis, or specialized dye removal columns.[1][4]
Troubleshooting Guide: Low Labeling Efficiency
Q1: I have very low or no fluorescence signal from my protein. What went wrong?
A1: Low fluorescence can stem from several factors, from suboptimal reaction conditions to issues with the reagents themselves. Here’s a step-by-step guide to troubleshoot the problem.
-
Verify Reaction pH: The reaction between TRITC and primary amines is highly pH-dependent. The optimal pH range is 8.0-9.0.[4] A lower pH will result in protonated amines (NH3+), which are not nucleophilic enough to react efficiently with the isothiocyanate group.[9]
-
Check for Competing Amines: Buffers containing primary amines like Tris or glycine, or other additives such as sodium azide, will compete with your protein for TRITC, significantly reducing the labeling efficiency.[3][6]
-
Assess TRITC Reagent Quality: TRITC is sensitive to moisture and light.[3][4] Improper storage can lead to hydrolysis of the isothiocyanate group, rendering it inactive.
-
Optimize Molar Ratio: An insufficient molar excess of TRITC over the protein will result in a low degree of labeling.
-
Protein Concentration: Very low protein concentrations can slow down the reaction rate, leading to inefficient labeling within a standard incubation time.[12]
Q2: My labeled protein has precipitated out of solution. What caused this?
A2: Protein aggregation and precipitation after labeling is often a sign of over-labeling.[4] Attaching too many hydrophobic dye molecules to the protein surface can lead to insolubility.
-
Solution: Reduce the molar excess of TRITC in the reaction mixture.[4] Perform a titration with different dye-to-protein ratios to find the optimal degree of labeling that provides a strong signal without causing precipitation.[4] After the reaction, centrifuge the conjugate solution to remove any aggregates before use.[4]
Q3: The labeling efficiency is good, but my protein has lost its biological activity. Why?
A3: The random nature of the TRITC reaction means that lysine residues critical for your protein's function (e.g., in an enzyme's active site or an antibody's antigen-binding site) may have been modified.[4]
-
Solution: Reduce the TRITC-to-protein molar ratio to decrease the overall degree of labeling.[4] While this may slightly lower the fluorescence signal, it increases the probability of retaining protein function. Alternatively, explore site-specific labeling chemistries if a particular region of the protein must remain unmodified.
Data Presentation
Table 1: Recommended Reaction Conditions for TRITC Protein Labeling
| Parameter | Recommended Value | Rationale & Notes |
| pH | 8.0 - 9.0 | Maximizes the availability of reactive, non-protonated primary amines on the protein.[3][4] |
| Buffer | 100 mM Carbonate/Bicarbonate or 50 mM Borate | Must be free of primary amines (e.g., Tris, Glycine) that compete with the protein.[3][4][5] |
| TRITC:Protein Molar Ratio | 15:1 to 25:1 | A good starting range for antibodies. May require optimization for other proteins.[1][3][4] |
| Protein Concentration | > 1 mg/mL | Higher concentrations favor a more efficient reaction.[12] |
| Reaction Temperature | Room Temperature or 37°C | Reaction is typically performed for 1-2 hours.[3][5] |
| Solvent for TRITC | Anhydrous DMSO or DMF | TRITC is highly soluble in these polar organic solvents.[2] Prepare fresh before use.[4] |
Experimental Protocols
Protocol 1: Standard TRITC Labeling of an Antibody
This protocol is a general guideline and may require optimization.
-
Antibody Preparation: Dialyze the antibody solution against 100 mM carbonate/bicarbonate buffer (pH 9.0) to remove any interfering amine-containing substances and to adjust the pH.[4] Adjust the antibody concentration to 2-6 mg/mL.[5][6]
-
TRITC Solution Preparation: Immediately before use, dissolve TRITC powder in anhydrous DMSO to a concentration of 1 mg/mL.[3][4]
-
Conjugation Reaction: While gently stirring, slowly add the desired amount of the TRITC solution to the antibody solution. A 20- to 25-fold molar excess of TRITC is a common starting point.[4]
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature, protected from light to prevent photobleaching.[1][5]
-
Purification: Remove the unreacted TRITC by passing the solution through a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with a suitable storage buffer like PBS (pH 7.4).[1][4] The first colored peak to elute contains the labeled antibody.[4]
-
Storage: Store the purified conjugate in single-use aliquots at -20°C or -80°C, protected from light.[7]
Protocol 2: Calculation of the Degree of Labeling (DOL)
The DOL is the average number of dye molecules conjugated to each protein molecule.
-
Spectrophotometric Measurement: Measure the absorbance of the purified TRITC-conjugated antibody solution at 280 nm (A280) and at the absorbance maximum of TRITC, which is approximately 555 nm (Amax).[4]
-
Calculate Protein Concentration: Correct the A280 reading for the absorbance of TRITC at that wavelength.
-
Calculate TRITC Concentration:
-
TRITC Concentration (M) = Amax / ε_TRITC
-
Where:
-
ε_TRITC is the molar extinction coefficient of TRITC at its Amax (~65,000 M⁻¹cm⁻¹).[1]
-
-
-
Calculate Degree of Labeling:
-
DOL = TRITC Concentration (M) / Protein Concentration (M)
-
An optimal DOL for most applications is between 2 and 8.[1]
-
Visualizations
Caption: Chemical reaction of TRITC with a protein's primary amine.
Caption: Troubleshooting workflow for low TRITC labeling efficiency.
Caption: Standard experimental workflow for protein labeling with TRITC.
References
- 1. benchchem.com [benchchem.com]
- 2. TRITC (Tetramethylrhodamine isothiocyanate) | TdB Labs [tdblabs.se]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. lifewp.bgu.ac.il [lifewp.bgu.ac.il]
- 7. benchchem.com [benchchem.com]
- 8. adipogen.com [adipogen.com]
- 9. Cysteine specific bioconjugation with benzyl isothiocyanates - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02934C [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
Technical Support Center: Stability and Cleavage of the Trityl Group
Welcome to the Technical Support Center for the trityl (Tr) protecting group. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth information on the stability of the trityl group and detailed protocols for its cleavage under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of the trityl (Trt) group?
A1: The trityl group is a bulky protecting group primarily used for primary alcohols, amines, and thiols. Its key stability characteristics are:
-
Acid Labile : It is readily cleaved under mild to strong acidic conditions. This is the most common method for its removal.[1][2][3]
-
Base Stable : It is stable to a wide range of basic conditions, making it orthogonal to base-labile protecting groups like Fmoc.
-
Stable to Nucleophiles and Reductants : The trityl group is generally stable towards nucleophiles and various reducing agents.[4]
-
Stable to some Oxidants : It is resistant to some oxidizing agents but can be cleaved by others like Ceric Ammonium Nitrate (CAN).[4]
Q2: How can I selectively protect a primary alcohol in the presence of secondary alcohols?
A2: The significant steric bulk of the three phenyl rings on the trityl group makes it highly selective for the less sterically hindered primary hydroxyl groups over secondary and tertiary ones.[3] The protection reaction typically proceeds via a stable SN1 intermediate, the trityl cation.
Q3: What are the common byproducts of trityl cleavage, and how can they be removed?
A3: The primary byproduct of acidic trityl cleavage is triphenylmethanol (Trt-OH) or its ether if an alcohol is used as a scavenger or solvent. Due to its relatively nonpolar nature, it can often be separated from the desired product by:
-
Column Chromatography : Silica gel chromatography is a very effective method for separating triphenylmethanol from more polar products.[2]
-
Crystallization/Trituration : If the desired product is a solid, crystallization or trituration with a non-polar solvent (like diethyl ether or hexanes) can effectively remove the soluble triphenylmethanol.
-
Extraction : A liquid-liquid extraction can sometimes be used if the polarity difference between the product and byproduct is significant.
-
Precipitation : In oligonucleotide synthesis, the desired DNA/RNA product can be precipitated with ethanol, leaving the triphenylmethanol in the supernatant.[5]
Troubleshooting Guide
Issue: Incomplete Cleavage of the Trityl Group
-
Q: My HPLC/LC-MS analysis shows a significant amount of starting material remaining after the reaction time. What could be the cause?
-
A: Incomplete cleavage is a common issue and can be caused by several factors:
-
Insufficient Acid Strength or Amount: The acidity of the reaction medium may not be sufficient for complete cleavage, especially for less labile trityl groups or acid-sensitive substrates. Consider increasing the concentration of the acid or switching to a stronger acid (e.g., from acetic acid to TFA).
-
Reaction Time: The cleavage reaction may require a longer duration. This is particularly true for sterically hindered substrates or when using milder acidic conditions. It is recommended to monitor the reaction by TLC or LC-MS to determine the optimal time. For particularly stubborn deprotections, extending the cleavage time up to 6 hours may be beneficial.[1]
-
Retritylation: The cleavage of the trityl group is a reversible process. The liberated trityl cation is a reactive electrophile that can re-attach to the deprotected functional group.[1] To prevent this, it is crucial to use scavengers in the cleavage cocktail.
-
-
-
Q: What are scavengers and when should I use them?
-
A: Scavengers are nucleophilic reagents added to the cleavage reaction to "trap" the reactive trityl carbocation generated during acid-catalyzed deprotection. This prevents the trityl cation from reattaching to the product or reacting with other sensitive functional groups in the molecule (e.g., tryptophan, methionine, or cysteine residues in peptides).[1] Common scavengers include:
-
Triisopropylsilane (TIS): Highly effective at irreversibly reducing the trityl cation to triphenylmethane.[1]
-
Water: Can act as a scavenger by converting the trityl cation to triphenylmethanol.
-
Thioanisole or 1,2-Ethanedithiol (EDT): Often used in peptide synthesis to protect sulfur-containing amino acids.[1]
-
Phenol: Can be used to scavenge cations and protect tyrosine and tryptophan residues.
-
-
Issue: Unexpected Side Reactions
-
Q: I observe unexpected byproducts in my reaction mixture. What are some common side reactions during trityl cleavage?
-
A: Besides incomplete cleavage, several side reactions can occur:
-
Alkylation of Sensitive Residues: In peptide synthesis, the trityl cation can alkylate nucleophilic side chains of amino acids like tryptophan, methionine, and cysteine. The use of appropriate scavengers is essential to minimize this.
-
Oxidation: For substrates containing free thiols (e.g., deprotected cysteine), oxidation can occur, leading to the formation of disulfides. Adding a reducing agent like EDT to the cleavage cocktail can help prevent this.[1]
-
Degradation of Acid-Sensitive Groups: If the substrate contains other acid-labile protecting groups (e.g., Boc, t-butyl ethers), they may be partially or fully cleaved depending on the strength of the acid used for trityl removal. Careful selection of the cleavage conditions is necessary to achieve selectivity.
-
-
Quantitative Data on Trityl Group Lability
The stability of the trityl group can be fine-tuned by adding electron-donating groups to the phenyl rings, which stabilize the resulting carbocation and thus increase the rate of acidic cleavage.
| Protecting Group | Abbreviation | Relative Rate of Cleavage (Approx.) | Typical Deprotection Conditions |
| Trityl | Trt | 1 | 80% Acetic Acid; mild Lewis acids (e.g., ZnBr₂) |
| Monomethoxytrityl | MMT | 10 | Dilute TFA (e.g., 1-3%) in DCM |
| Dimethoxytrityl | DMT | 100 | Very mild acid (e.g., 3% DCA in DCM) |
Experimental Protocols
Below are detailed methodologies for various trityl group cleavage conditions.
Protocol 1: Acidic Cleavage with Trifluoroacetic Acid (TFA)
This protocol is a general procedure for the acid-catalyzed removal of the trityl group from alcohols or amines.
Materials:
-
Trityl-protected substrate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Triisopropylsilane (TIS, as scavenger)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve the trityl-protected substrate (1.0 equiv) in anhydrous DCM (approx. 0.1 M).
-
Add a scavenger, such as TIS (1.5-2.0 equiv).
-
To the stirred solution, add TFA (2.0 - 10.0 equiv) dropwise at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.[2]
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, recrystallization, or trituration to remove the triphenylmethane byproduct.[2]
Protocol 2: Mild Acidic Cleavage with Formic Acid
This protocol is a milder alternative to TFA and can be useful for substrates with other acid-sensitive groups.
Materials:
-
Trityl-protected substrate
-
Formic Acid (97%+)
-
Dioxane
-
Ethanol (EtOH)
-
Diethyl ether (Et₂O)
-
Water (H₂O)
Procedure:
-
Treat the trityl-protected substrate (e.g., 200 mg, 0.4 mmol) with cold formic acid (3 mL) for 3 minutes to 2 hours, depending on the substrate's reactivity.[3]
-
Monitor the reaction by TLC.
-
Once the reaction is complete, evaporate the formic acid under reduced pressure (oil pump) at room temperature.
-
Co-evaporate the residual gum twice from dioxane to aid in the complete removal of formic acid.
-
Further evaporations from EtOH and Et₂O can be performed.
-
Extract the residue with warm water (10 mL) to dissolve the deprotected product.
-
Filter the insoluble triphenylmethanol byproduct.
-
Evaporate the aqueous filtrate in vacuo to obtain the deprotected product.[3]
Protocol 3: Oxidative Cleavage with Ceric Ammonium Nitrate (CAN)
This method is suitable for the cleavage of trityl ethers under neutral conditions.
Materials:
-
Trityl-protected substrate
-
Ceric Ammonium Nitrate (CAN)
-
Acetonitrile (MeCN)
-
Water (H₂O)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the trityl-protected substrate in a mixture of acetonitrile and water (e.g., 3:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add Ceric Ammonium Nitrate (CAN) (2.0-2.5 equiv) portion-wise over a few minutes.
-
Stir the reaction at 0 °C and monitor its progress by TLC. The reaction is typically complete within 10-30 minutes.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the mixture with Ethyl Acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 4: Reductive Cleavage with Palladium on Carbon (Pd/C)
This method involves catalytic hydrogenation and is useful when acidic conditions need to be avoided.
Materials:
-
Trityl-protected substrate
-
Palladium on Carbon (10% Pd/C)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)
Procedure:
-
Dissolve the trityl-protected substrate in a suitable solvent like MeOH or EtOAc.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol% by weight relative to the substrate) to the solution under an inert atmosphere (e.g., Nitrogen or Argon).
-
Evacuate the reaction flask and backfill with hydrogen gas. Repeat this cycle 2-3 times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from a few hours to overnight.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely in the air. Wash the filter cake with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product as necessary.
Visual Guides
Decision-Making Workflow for Trityl Cleavage
This diagram provides a logical workflow to help you select the most appropriate cleavage condition based on your substrate's properties.
Caption: Decision workflow for selecting a trityl cleavage method.
General Mechanism of Acid-Catalyzed Trityl Deprotection
This diagram illustrates the key steps in the acid-catalyzed removal of a trityl group from an alcohol.
Caption: Mechanism of acid-catalyzed trityl group cleavage.
References
Technical Support Center: Optimizing Reactions of Trityl Isothiocyanate with Primary Amines
Welcome to the technical support center for optimizing reaction conditions for Trityl isothiocyanate with primary amines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful synthesis of N-Trityl-N'-substituted thioureas.
Frequently Asked Questions (FAQs)
Q1: What is the expected product of the reaction between this compound and a primary amine?
A1: The reaction of this compound with a primary amine yields an N-Trityl-N'-substituted thiourea. This reaction is a nucleophilic addition of the primary amine to the electrophilic carbon of the isothiocyanate group.
Q2: Why is my reaction showing low or no conversion to the desired thiourea product?
A2: Low or no conversion can be attributed to several factors, with steric hindrance being a primary concern due to the bulky trityl group.[1] Other potential causes include:
-
Low nucleophilicity of the primary amine: Electron-deficient aromatic amines or sterically hindered aliphatic amines may react slowly.[1]
-
Inappropriate solvent choice: The solvent may not adequately solubilize the reactants or facilitate the reaction.
-
Suboptimal reaction temperature: The reaction may require elevated temperatures to overcome the activation energy barrier, especially when dealing with steric hindrance.[2]
-
Degradation of this compound: Isothiocyanates can be sensitive to moisture and may degrade over time.
Q3: What are common side products in this reaction?
A3: While the formation of the desired thiourea is the primary pathway, side reactions can occur, especially under harsh conditions. One potential side product is a symmetrical thiourea, which can arise if the isothiocyanate starting material is impure or if there are competing reaction pathways.
Q4: How can I monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is a convenient method for monitoring the reaction progress. A suitable solvent system should be chosen to achieve good separation between the starting materials (this compound and the primary amine) and the thiourea product. The disappearance of the limiting reactant can indicate the completion of the reaction. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more detailed analysis.
Q5: What are the recommended purification methods for N-Trityl-N'-substituted thioureas?
A5: Purification of the crude product can typically be achieved by:
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective method for purification.
-
Column Chromatography: Silica gel column chromatography is a versatile technique for purifying both solid and oily products.[3] A gradient elution with a solvent system like hexane/ethyl acetate is often effective.
Q6: How can I remove the trityl protecting group from the final thiourea product?
A6: The trityl group is acid-labile and can be removed under acidic conditions. A common method is treatment with Trifluoroacetic Acid (TFA) in a solvent like Dichloromethane (DCM).[4][5] The reaction is typically fast and can be performed at room temperature.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Steric Hindrance | Increase the reaction temperature to provide more energy to overcome the steric barrier.[1] Consider using microwave irradiation, which can sometimes accelerate reactions involving sterically hindered substrates. |
| Low Amine Nucleophilicity | For weakly nucleophilic amines (e.g., electron-deficient anilines), consider using a higher reaction temperature or a more polar aprotic solvent like DMF.[6] The addition of a non-nucleophilic base might also be beneficial in some cases. |
| Poor Solubility of Reactants | Choose a solvent that effectively dissolves both the this compound and the primary amine. Aprotic polar solvents such as DMF, DMSO, or acetonitrile are often good choices. |
| Degraded this compound | Use freshly prepared or properly stored this compound. Ensure that the reaction is carried out under anhydrous conditions to prevent hydrolysis. |
| Incomplete Reaction | Extend the reaction time and monitor by TLC until the starting material is consumed. If the reaction has stalled, a modest increase in temperature may help drive it to completion. |
Issue 2: Formation of Multiple Products or Impurities
| Potential Cause | Suggested Solution |
| Reaction with Solvent | Ensure the chosen solvent is inert under the reaction conditions. Protic solvents may react with the isothiocyanate. |
| Decomposition of Product | If the reaction is heated for an extended period, the thiourea product may start to decompose. Monitor the reaction by TLC to determine the optimal reaction time. |
| Impure Starting Materials | Ensure the purity of both the this compound and the primary amine before starting the reaction. |
Data Presentation
Table 1: General Reaction Conditions for Thiourea Synthesis
| Parameter | Typical Conditions | Notes |
| Solvent | Aprotic solvents (e.g., THF, DCM, Acetonitrile, DMF) | DMF can be particularly useful for less reactive amines.[6] |
| Temperature | Room Temperature to Reflux | Higher temperatures may be required for sterically hindered reactants.[2] |
| Stoichiometry | 1.0 - 1.1 equivalents of isothiocyanate per equivalent of amine | A slight excess of the isothiocyanate can help drive the reaction to completion. |
| Reaction Time | 1 - 24 hours | Monitor by TLC to determine completion. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Trityl-N'-alkyl/aryl-thiourea
-
In a clean, dry round-bottom flask, dissolve the primary amine (1.0 equivalent) in a suitable anhydrous aprotic solvent (e.g., Dichloromethane or DMF, approximately 0.1-0.5 M).
-
To this solution, add this compound (1.0-1.1 equivalents).
-
Stir the reaction mixture at room temperature. If the reaction is slow, as monitored by TLC, gently heat the mixture to 40-60 °C.
-
Continue stirring until TLC analysis indicates the consumption of the limiting reagent.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by either recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) or by silica gel column chromatography using a hexane/ethyl acetate gradient.
Protocol 2: Purification by Column Chromatography
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.
-
Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified N-Trityl-N'-substituted thiourea.[3]
Protocol 3: Deprotection of the Trityl Group using Trifluoroacetic Acid (TFA)
-
Dissolve the N-Trityl-N'-substituted thiourea (1.0 equivalent) in anhydrous Dichloromethane (DCM) to a concentration of approximately 0.1 M.[4]
-
To the stirred solution, add Trifluoroacetic Acid (TFA) (2.0 - 10.0 equivalents) dropwise at room temperature. The optimal amount of TFA may need to be determined empirically.[4]
-
Monitor the reaction progress by TLC. The reaction is typically complete within 1-4 hours.[4]
-
Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
The crude deprotected thiourea can be purified by column chromatography or recrystallization. The triphenylmethanol byproduct is typically easily separated by chromatography.[4]
Mandatory Visualizations
Caption: Reaction mechanism of this compound with a primary amine.
Caption: General experimental workflow for thiourea synthesis and deprotection.
Caption: Troubleshooting decision tree for low reaction yield.
References
Technical Support Center: Purification Strategies for Reactions Involving Trityl Isothiocyanate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing excess Trityl isothiocyanate (Tr-ITC) from reaction mixtures.
Troubleshooting Guides
Issue 1: Difficulty in Separating this compound from the Desired Thiourea Product
Due to the presence of the bulky trityl group in both the starting material (Tr-ITC) and the desired N-trityl-N'-substituted thiourea product, separation can be challenging due to similar physical properties.
Recommended Solutions:
-
Flash Column Chromatography: This is often the most effective method for separating compounds with similar polarities.[1] The key is to find a solvent system that provides good separation on a Thin Layer Chromatography (TLC) plate first.
-
Recrystallization: This technique can be effective if a solvent is identified in which the solubility of the Tr-ITC and the thiourea product differ significantly at different temperatures.[2][3][4]
-
Scavenger Resins: Amine-functionalized resins can be used to react with and remove the excess electrophilic Tr-ITC from the reaction mixture.[3][5]
Frequently Asked Questions (FAQs)
Q1: How can I monitor the progress of the reaction and the purification?
A1: Thin Layer Chromatography (TLC) is a quick and effective way to monitor your reaction. The thiourea product is typically more polar than the starting this compound. A suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) should show a lower Rf value for the product compared to the Tr-ITC. For visualization, UV light (254 nm) is effective as the trityl group is UV-active.
Q2: What are the best general approaches for removing excess this compound?
A2: The choice of method depends on the scale of your reaction and the specific properties of your desired product. For small-scale reactions, flash column chromatography is often the most reliable method. For larger-scale purifications, recrystallization may be more practical if a suitable solvent system can be found. The use of scavenger resins is a convenient method for selectively removing the unreacted isothiocyanate.
Q3: My product and the excess Tr-ITC have very similar Rf values on TLC. What can I do?
A3: If the Rf values are very close, consider the following:
-
Optimize the Solvent System: Test a variety of solvent mixtures with different polarities. Sometimes, adding a small amount of a third solvent (e.g., dichloromethane or methanol) can improve separation.
-
Use a Different Stationary Phase: If silica gel does not provide adequate separation, consider using alumina or reverse-phase silica gel for your column chromatography.
Q4: I tried recrystallization, but my product "oiled out" instead of forming crystals. What should I do?
A4: "Oiling out" can occur when the melting point of the solid is lower than the boiling point of the solvent, or if there are significant impurities. Try the following:
-
Cool the solution more slowly.
-
Add a small amount of a "poorer" solvent (a solvent in which your compound is less soluble) to the hot solution to induce crystallization.
-
Scratch the inside of the flask with a glass rod to create nucleation sites.
-
If the problem persists, column chromatography is a more suitable purification method.
Data Presentation
Table 1: Comparison of Purification Methods for Removing Excess this compound
| Purification Method | Principle of Separation | Advantages | Disadvantages | Best Suited For |
| Flash Column Chromatography | Differential adsorption to a solid stationary phase based on polarity. | High resolution for separating compounds with similar properties. Applicable to a wide range of compounds. | Can be time-consuming and requires larger volumes of solvent. | Small to medium scale reactions where high purity is required. |
| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Can be very efficient for large-scale purification. Yields highly pure crystalline products. | Finding a suitable solvent can be challenging. Not effective for all compounds. | Large-scale reactions where the product is a solid with good crystallization properties. |
| Scavenger Resins | Covalent reaction of the excess reagent with a solid-supported scavenger. | High selectivity for the target impurity. Simple filtration-based workup. | Cost of the resin can be a factor. May require optimization of reaction time and equivalents of resin. | Reactions where the excess reagent is highly reactive and needs to be selectively removed. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol provides a general procedure for separating a thiourea product from excess this compound using silica gel chromatography.
1. Determine the Optimal Solvent System:
- Using TLC, test various solvent systems (e.g., gradients of ethyl acetate in hexane or dichloromethane in hexane) to find a system that gives good separation between the Tr-ITC and the product spot (ideally a ΔRf > 0.2).
2. Prepare the Column:
- Select an appropriately sized column and pack it with silica gel in the chosen non-polar solvent (e.g., hexane).
3. Load the Sample:
- Dissolve the crude reaction mixture in a minimal amount of the chromatography solvent or a stronger solvent that will be replaced by the mobile phase.
- Alternatively, adsorb the crude mixture onto a small amount of silica gel and load the dry powder onto the top of the column.
4. Elute the Column:
- Begin eluting with the non-polar solvent and gradually increase the polarity by adding more of the polar solvent.
- Collect fractions and monitor them by TLC to identify the fractions containing the purified product.
5. Isolate the Product:
- Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Purification by Recrystallization
This is a general procedure for purifying a solid thiourea product.
1. Solvent Selection:
- In separate test tubes, test the solubility of small amounts of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the product well when hot but poorly at room temperature.
2. Dissolution:
- Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
3. Cooling and Crystallization:
- Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask or adding a seed crystal.
- Once at room temperature, cool the flask in an ice bath to maximize crystal formation.
4. Isolation:
- Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
5. Drying:
- Dry the purified crystals under vacuum.
Protocol 3: Quenching and Removal with a Scavenger Resin
This protocol uses an amine-functionalized resin to remove excess this compound.
1. Resin Selection:
- Choose a commercially available aminomethylated polystyrene resin or a similar amine-functionalized silica gel.
2. Scavenging Procedure:
- Once the primary reaction is complete (as determined by TLC), add the scavenger resin to the reaction mixture (typically 2-3 equivalents relative to the excess Tr-ITC).
- Stir the mixture at room temperature for several hours or overnight. Monitor the disappearance of the Tr-ITC spot by TLC.
3. Filtration:
- Filter the reaction mixture to remove the resin.
4. Work-up:
- Wash the resin with the reaction solvent and combine the filtrates.
- Proceed with a standard aqueous work-up to isolate the product.
Mandatory Visualization
Caption: Workflow for the purification of a reaction mixture containing excess this compound.
Caption: Logical relationship between compound properties and purification technique.
References
Validation & Comparative
Comparing Trityl isothiocyanate with Fluorescein isothiocyanate (FITC) for labeling
A Comparative Guide: Fluorescein Isothiocyanate (FITC) for Biomolecule Labeling and the Role of Trityl Isothiocyanate in Synthesis
For researchers, scientists, and drug development professionals, the precise labeling of biomolecules is a cornerstone of experimental success. This guide provides a comprehensive overview of Fluorescein isothiocyanate (FITC), a widely used fluorescent label, and clarifies the distinct role of this compound, a reagent primarily employed in chemical synthesis rather than direct biomolecule labeling.
Introduction: Distinguishing Labeling Reagents from Synthetic Tools
In the realm of bioconjugation, it is crucial to differentiate between reagents used for direct labeling of biomolecules and those that serve as tools in synthetic chemistry.
Fluorescein isothiocyanate (FITC) is a classic example of a fluorescent labeling agent. It is a derivative of the fluorescein dye, functionalized with a reactive isothiocyanate group (-N=C=S).[1] This group allows FITC to readily form stable covalent bonds with primary amine groups on proteins and other biomolecules, effectively tagging them with a fluorescent marker.[2][3] FITC is celebrated for its high absorptivity, excellent fluorescence quantum yield, and good water solubility, making it a popular choice for a variety of applications.[4]
This compound , on the other hand, is not typically used for direct labeling of biomolecules in the same manner as FITC. Instead, it is commonly employed as a solid-phase synthesis resin.[5] The trityl group serves as a protective anchor for small molecules during multi-step chemical syntheses. While it contains an isothiocyanate group, its primary application is in the construction of complex organic molecules, rather than the fluorescent tagging of proteins or antibodies.[5]
Therefore, a direct performance comparison between this compound and FITC for labeling applications is not appropriate. This guide will proceed to detail the properties, applications, and experimental protocols for FITC as a representative and widely utilized fluorescent labeling agent.
Fluorescein Isothiocyanate (FITC): A Detailed Profile
FITC has been a workhorse in biological research since its introduction, valued for its bright green fluorescence and straightforward conjugation chemistry.[2]
Chemical and Spectral Properties of FITC
A summary of the key properties of FITC is presented in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₂₁H₁₁NO₅S[1] |
| Molecular Weight | 389.38 g/mol [1] |
| Excitation Maximum (λex) | ~495 nm[1][6] |
| Emission Maximum (λem) | ~519-525 nm[1][6][7] |
| Molar Extinction Coefficient | ~70,000 - 75,000 M⁻¹cm⁻¹[7][8] |
| Appearance | Yellow/Orange powder[9] |
| Reactive Group | Isothiocyanate (-N=C=S)[1][2] |
| Target Functional Group | Primary amines (-NH₂)[2][8] |
| Resulting Bond | Thiourea linkage[2][8] |
Advantages and Disadvantages of FITC Labeling
The choice of a labeling reagent depends on the specific experimental requirements. FITC offers several advantages, but also has some limitations that researchers should consider.
| Advantages | Disadvantages |
| High Quantum Yield: Produces a bright fluorescent signal.[7][10] | Photobleaching: Fluorescence fades upon prolonged exposure to light.[1][11] |
| Well-Established Protocols: Extensive literature and standardized methods are available.[8][12][13] | pH Sensitivity: Fluorescence intensity is dependent on the pH of the environment.[2][14] |
| Cost-Effective: Generally more affordable than newer generation fluorescent dyes. | Potential for Self-Quenching: High degrees of labeling can lead to reduced fluorescence.[3] |
| Versatility: Can be used to label a wide range of biomolecules, including proteins, antibodies, and peptides.[] | Susceptibility to Quenching with Streptavidin: Fluorescence is significantly quenched upon conjugation with streptavidin.[11] |
| Compatibility: Compatible with standard fluorescence microscopy and flow cytometry equipment.[2][14] |
Experimental Protocol: Protein Labeling with FITC
This section provides a detailed methodology for the covalent labeling of a protein with FITC.
Materials:
-
Purified protein solution (2-10 mg/mL) in an amine-free buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.0)[8]
-
Fluorescein isothiocyanate (FITC)[8]
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)[3][8]
-
Size-exclusion chromatography column (e.g., Sephadex G-25)[8]
-
Phosphate-buffered saline (PBS)[8]
Procedure:
-
Protein Preparation: Dialyze the protein solution against the carbonate-bicarbonate buffer (pH 9.0) to remove any interfering amine-containing substances. Adjust the protein concentration to 2-10 mg/mL.[8]
-
FITC Solution Preparation: Immediately before use, dissolve FITC in DMSO or DMF to a concentration of 1 mg/mL. This solution is light-sensitive and should be protected from light.[3][12]
-
Labeling Reaction: While gently stirring, slowly add the FITC solution to the protein solution. A common starting point is to use a 10- to 20-fold molar excess of FITC to the protein.[7][13] The optimal ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[7][13]
-
Purification: Remove the unreacted FITC and byproducts by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS. The first colored band to elute is the FITC-labeled protein.[8][12]
-
Determination of Labeling Efficiency (F/P Ratio): The degree of labeling can be determined by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and 495 nm (for FITC). The F/P molar ratio is calculated using the following formula:[8]
F/P = (A₄₉₅ / εFITC) / ((A₂₈₀ - (A₄₉₅ x CF)) / εprotein)
Where:
Visualizing the Labeling Process
To illustrate the key steps and concepts, the following diagrams are provided.
References
- 1. Fluorescein isothiocyanate - Wikipedia [en.wikipedia.org]
- 2. FITC Labeling and Conjugation - TdB Labs [tdblabs.se]
- 3. FITC (Fluorescein Isothiocyanate) | AAT Bioquest [aatbio.com]
- 4. FITC Labeling Service - Antibody Conjugation - BiologicsCorp [biologicscorp.com]
- 5. This compound support for solid-phase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorescein (FITC/DTAF) - Jackson ImmunoResearch [jacksonimmuno.com]
- 12. lifewp.bgu.ac.il [lifewp.bgu.ac.il]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Application of FITC in Research [tdblabs.se]
A Comparative Guide to Isothiocyanate Reagents in Edman Degradation: Phenyl Isothiocyanate vs. a Theoretical Look at Trityl Isothiocyanate
For researchers, scientists, and drug development professionals engaged in protein and peptide sequencing, the Edman degradation remains a cornerstone technique for N-terminal analysis. The choice of isothiocyanate reagent is critical to the success of this sequential degradation. This guide provides a detailed comparison between the universally adopted Phenyl isothiocyanate (PITC) and a theoretical evaluation of Trityl isothiocyanate (TrITC) as a potential, albeit unvalidated, alternative.
The Edman degradation, developed by Pehr Edman, is a method for sequencing amino acids in a peptide from the N-terminus.[1] The process involves the labeling of the N-terminal amino acid with an isothiocyanate, followed by its cleavage and identification, leaving the rest of the peptide chain intact for the next cycle of degradation.[1]
The Standard: Phenyl Isothiocyanate (PITC)
Phenyl isothiocyanate is the reagent of choice for Edman degradation and has been for decades.[2] Its widespread use is a testament to its reliability and the extensive characterization of its reaction chemistry. The process involves three main steps: coupling, cleavage, and conversion.[3]
-
Coupling: Under alkaline conditions, PITC reacts with the free N-terminal amino group of the peptide to form a phenylthiocarbamoyl (PTC) derivative.[4][5]
-
Cleavage: The PTC-peptide is then treated with a strong anhydrous acid, typically trifluoroacetic acid (TFA), which cleaves the N-terminal amino acid as an anilinothiazolinone (ATZ) derivative.[4]
-
Conversion: The unstable ATZ-amino acid is subsequently converted into a more stable phenylthiohydantoin (PTH)-amino acid derivative by treatment with aqueous acid. This PTH-amino acid is then identified by chromatography, typically HPLC.[6][7]
The entire process is often automated, allowing for the sequencing of up to 50-60 residues with high efficiency.[1]
A Theoretical Alternative: this compound (TrITC)
While Phenyl isothiocyanate is the established reagent, this guide explores the theoretical potential and challenges of using this compound (TrITC) in Edman degradation. Trityl (triphenylmethyl) is a bulky protecting group frequently used in organic synthesis.[2] Its properties suggest both potential advantages and significant hurdles for its application in peptide sequencing.
The core of this theoretical consideration lies in the properties of the trityl group:
-
Steric Hindrance: The trityl group is exceptionally bulky.[8] This steric hindrance could significantly impact the coupling reaction with the N-terminal amino acid. While this bulkiness can be advantageous for selective protection of primary hydroxyls in carbohydrate chemistry, in the context of Edman degradation, it might impede the reaction with the sterically diverse N-terminal amino acids of a peptide.[2][8]
-
Acid Lability: The trityl group is known to be labile under acidic conditions, a property that is fundamental to its use as a protecting group.[4][6] This acid sensitivity is due to the formation of a stable trityl cation upon cleavage.[2] This property could theoretically be exploited for the cleavage step in an Edman-type degradation.
Performance Comparison: PITC vs. Theoretical TrITC
Due to the lack of experimental data for TrITC in Edman degradation, the following table presents a comparison based on the well-established performance of PITC and the theoretical considerations for TrITC.
| Performance Metric | Phenyl Isothiocyanate (PITC) | This compound (TrITC) (Theoretical) |
| Coupling Efficiency | High and well-characterized for all amino acids.[2] | Potentially low and variable due to significant steric hindrance from the bulky trityl group.[8] The reaction rate would likely be much slower than with PITC. |
| Cleavage Conditions | Anhydrous strong acid (e.g., Trifluoroacetic Acid - TFA).[4] | Mild acidic conditions would likely be sufficient due to the high acid lability of the trityl group.[4][6] This could potentially minimize acid-catalyzed side reactions on the peptide. |
| Derivative Stability | Phenylthiohydantoin (PTH)-amino acids are stable and well-characterized for HPLC analysis.[2] | The stability of the corresponding tritylthiohydantoin (TTH)-amino acid derivatives is unknown and would require extensive characterization. |
| Detection of Derivatives | PTH-amino acids are readily detected by UV absorbance due to the phenyl group.[2] | TTH-amino acids would also be UV active due to the three phenyl rings, potentially offering enhanced sensitivity. |
| Potential Byproducts | Well-understood and minimized in automated sequencers. | The bulky nature of the trityl group could lead to unique and uncharacterized side reactions during coupling and cleavage. |
| Established Protocols | Numerous well-established manual and automated protocols are available.[2] | No established protocols exist. Development would be required from the ground up. |
Experimental Protocols
Established Protocol for Edman Degradation using Phenyl Isothiocyanate (PITC)
The following is a generalized protocol for manual Edman degradation. Automated sequencers follow a similar series of chemical steps.
Materials:
-
Peptide sample (1-10 nmol)
-
Phenyl isothiocyanate (PITC) solution (5% v/v in a suitable solvent like pyridine)
-
Coupling buffer (e.g., pyridine/water/triethylamine)
-
Anhydrous trifluoroacetic acid (TFA)
-
Organic solvents for extraction (e.g., heptane, ethyl acetate)
-
Aqueous acid for conversion (e.g., 1 N HCl)
-
HPLC system for PTH-amino acid analysis
Procedure:
-
Coupling:
-
Dissolve the peptide sample in the coupling buffer.
-
Add the PITC solution and incubate to form the PTC-peptide.
-
Dry the sample under a stream of nitrogen.
-
-
Washing:
-
Wash the sample with organic solvents (e.g., a mixture of heptane and ethyl acetate) to remove excess PITC and byproducts.
-
Dry the sample thoroughly.
-
-
Cleavage:
-
Add anhydrous TFA to the dried PTC-peptide to cleave the N-terminal residue as an ATZ-amino acid.
-
Incubate and then dry the sample.
-
-
Extraction:
-
Extract the ATZ-amino acid with an organic solvent (e.g., ethyl acetate). The remaining peptide is now one residue shorter.
-
-
Conversion:
-
Add aqueous acid (e.g., 1 N HCl) to the extracted ATZ-amino acid and heat to convert it to the more stable PTH-amino acid.
-
Dry the PTH-amino acid sample.
-
-
Identification:
-
Dissolve the PTH-amino acid in a suitable solvent and analyze by HPLC, comparing the retention time to known standards.
-
-
Cycle Repetition:
-
The shortened peptide from step 4 is subjected to the next cycle of Edman degradation, starting from the coupling step.
-
Visualizing the Edman Degradation Workflow
The following diagram illustrates the key steps in the Edman degradation process.
Caption: Workflow of the Edman degradation process.
Conclusion
Phenyl isothiocyanate remains the gold standard for Edman degradation due to its well-understood chemistry, high efficiency, and the existence of robust, automated protocols. The resulting PTH-amino acids are stable and easily identifiable, making it a reliable method for N-terminal sequencing.
The use of this compound in Edman degradation is, at present, a purely theoretical concept. The significant steric bulk of the trityl group poses a substantial, and likely prohibitive, challenge to the initial coupling step. While its acid lability is an intriguing property that could potentially allow for milder cleavage conditions, the lack of any experimental validation means that its performance, potential side reactions, and the properties of the resulting thiohydantoin derivatives are entirely unknown. For researchers requiring dependable and accurate N-terminal sequencing, Phenyl isothiocyanate is the unequivocally recommended reagent. Future research into novel isothiocyanates may yet yield alternatives with specific advantages, but for now, PITC's position in the Edman degradation is secure.
References
- 1. Hexaphenylethane - Wikipedia [en.wikipedia.org]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Chemical carboxyl-terminal sequence analysis of peptides and proteins using tribenzylsilyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fiveable.me [fiveable.me]
- 5. US3341564A - Process for converting primary amines to isothiocyanates - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Trityl Isothiocyanate: A Superior Alternative for Amine Protection in Solid-Phase Synthesis
In the landscape of chemical synthesis, particularly in the development of pharmaceuticals and other complex molecules, the strategic protection of reactive functional groups is paramount. For researchers and drug development professionals, the choice of a protecting group for amines can significantly impact the efficiency, yield, and purity of the final product. While traditional protecting groups like Boc, Fmoc, and Cbz are mainstays in solution-phase synthesis, Trityl isothiocyanate (Trt-NCS) emerges as a powerful tool in the realm of solid-phase synthesis, offering distinct advantages for the immobilization and subsequent modification of amine-containing compounds.
The primary advantage of this compound lies in its application as a resin-bound scaffold. Unlike traditional protecting groups that are attached and removed in solution, Trt-NCS is typically used as a solid support to anchor primary amines through a stable thiourea linkage.[1] This approach streamlines the synthetic process by simplifying purification, as excess reagents and byproducts are easily washed away from the resin-bound compound.
Performance Comparison: this compound vs. Conventional Amine Protecting Groups
The decision to employ a particular amine protection strategy hinges on several factors, including the stability of the protecting group under various reaction conditions, the ease and efficiency of its removal, and its compatibility with other functional groups in the molecule. The following table provides a comparative overview of this compound in the context of solid-phase synthesis against common solution-phase protecting groups.
| Feature | This compound (on solid support) | tert-Butoxycarbonyl (Boc) | 9-Fluorenylmethoxycarbonyl (Fmoc) | Carboxybenzyl (Cbz) |
| Primary Application | Solid-phase synthesis anchor for primary amines | Solution & Solid-phase Nα-protection | Solid-phase Nα-protection | Solution-phase N-protection |
| Linkage to Amine | Thiourea | Carbamate | Carbamate | Carbamate |
| Introduction Reagent | This compound resin | Di-tert-butyl dicarbonate (Boc)₂O | Fmoc-Cl or Fmoc-OSu | Benzyl chloroformate (Cbz-Cl) |
| Cleavage Conditions | Acidic (e.g., TFA) to cleave the final product from the resin[1] | Strong acid (e.g., TFA)[2][3] | Base (e.g., Piperidine)[4][5] | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) |
| Stability | Stable to a wide range of non-acidic reaction conditions. The thiourea linkage is generally stable. | Stable to base and nucleophiles. | Stable to acid and catalytic hydrogenolysis. | Stable to acidic and basic conditions. |
| Key Advantages | - Simplifies purification in multi-step synthesis. - Allows for high-throughput synthesis. - The bulky trityl group can offer steric protection to the anchored molecule. | - Well-established and widely used. - Cleavage products are volatile.[2] | - Mild, base-catalyzed removal allows for orthogonal protection schemes with acid-labile side-chain protecting groups.[4] | - Removable under neutral conditions, preserving acid and base-sensitive functionalities. |
| Limitations | - Primarily for solid-phase applications. - Loading capacity of the resin can be a limiting factor. | - Requires strong acid for removal, which may not be suitable for acid-sensitive substrates.[2][3] | - The fluorenyl group can be bulky. - Base-catalyzed removal can cause side reactions in sensitive peptides. | - Not suitable for molecules containing functional groups that are sensitive to catalytic hydrogenation (e.g., alkenes, alkynes). |
| Typical Yields | High loading and cleavage yields reported for specific applications.[1] | Generally high (>90%).[2][6] | Generally high (>90%).[4][7] | Generally high. |
Experimental Protocols
Protocol 1: Immobilization of a Primary Amine onto this compound Resin
This protocol describes the general procedure for anchoring a primary amine to a this compound solid support.
Materials:
-
This compound resin
-
Primary amine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Swell the this compound resin in anhydrous DMF for 1 hour in a reaction vessel.
-
Drain the DMF and wash the resin with DCM (3 x resin volume).
-
Dissolve the primary amine (2-3 equivalents relative to the resin loading capacity) in anhydrous DMF.
-
Add the amine solution to the swollen resin.
-
Agitate the mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by testing for the disappearance of the primary amine in the supernatant using a suitable method (e.g., ninhydrin test).
-
Once the reaction is complete, drain the reaction mixture and wash the resin sequentially with DMF, DCM, and MeOH to remove any unreacted amine and byproducts.
-
Dry the resin under vacuum.
Protocol 2: Cleavage of the Product from the Trityl Support
This protocol outlines the cleavage of the final product from the solid support after on-resin synthesis.
Materials:
-
Product-bound resin
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triisopropylsilane (TIS) (as a scavenger)
-
Cold diethyl ether
Procedure:
-
Swell the dried product-bound resin in DCM in a reaction vessel.
-
Drain the DCM.
-
Prepare a cleavage cocktail of TFA/TIS/DCM (e.g., 95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail to the resin and agitate at room temperature for 1-2 hours.
-
Filter the resin and collect the filtrate containing the cleaved product.
-
Wash the resin with a small amount of fresh cleavage cocktail and then with DCM. Combine the filtrates.
-
Concentrate the filtrate under reduced pressure.
-
Precipitate the crude product by adding the concentrated solution to cold diethyl ether.
-
Collect the precipitated product by centrifugation or filtration.
-
Wash the product with cold diethyl ether and dry under vacuum.
Visualizing the Workflow and Comparison
To better illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict the experimental workflow of using this compound resin and a logical comparison of its advantages.
Caption: A flowchart of the key steps in solid-phase synthesis using this compound resin.
Caption: Key advantages of using this compound as a solid-phase anchor for amines.
References
- 1. This compound support for solid-phase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. scielo.br [scielo.br]
- 5. benchchem.com [benchchem.com]
- 6. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO1997041093A1 - Methods for the synthesis of fmoc protected amines - Google Patents [patents.google.com]
A Comparative Guide to the Mass Spectrometry Validation of Trityl Isothiocyanate Protein Labeling
For researchers, scientists, and drug development professionals, the precise and accurate labeling of proteins is a cornerstone of experimental success. Trityl isothiocyanate (Trityl-ITC) has emerged as a valuable reagent for this purpose, offering a unique set of properties for protein modification. However, rigorous validation of this labeling is paramount to ensure the integrity of downstream applications. Mass spectrometry stands as a definitive analytical technique for this validation, providing detailed insights into labeling efficiency, site-specificity, and the stability of the modification.
This guide provides an objective comparison of Trityl-ITC labeling with a primary alternative, maleimide-based chemistry, supported by a discussion of the underlying chemical principles and a comprehensive overview of the mass spectrometry workflows used for validation. While direct, quantitative head-to-head mass spectrometry data for Trityl-ITC is not extensively available in the public domain, this guide leverages data from closely related isothiocyanates to provide a representative comparison.
Comparison of Performance Metrics: Isothiocyanates vs. Maleimides
The choice of a protein labeling reagent is dictated by the specific experimental requirements, including the target amino acid, desired stability, and reaction conditions. The following tables summarize the key performance characteristics of isothiocyanate-based labeling, represented by Trityl-ITC, and the widely used maleimide-based reagents.
| Performance Metric | This compound (Isothiocyanate Chemistry) | Maleimide-Based Reagents | Supporting Evidence/Rationale |
| Target Residue(s) | Primarily primary amines (N-terminus, Lysine) and to a lesser extent, thiols (Cysteine) | Primarily thiols (Cysteine) | Isothiocyanates are known to react with primary amines to form stable thiourea linkages. While reaction with thiols can occur, it is generally less favored, especially at higher pH. Maleimides exhibit high specificity for the sulfhydryl group of cysteine residues. |
| Reaction pH | Typically pH 8.0-9.5 for optimal reaction with amines. | Typically pH 6.5-7.5 for optimal reaction with thiols. | The reactivity of primary amines is favored at a pH above their pKa, ensuring they are deprotonated and nucleophilic. The thiol group of cysteine is more reactive in its thiolate anion form, which is favored at a pH close to its pKa. |
| Bond Type | Thiourea | Thioether | The reaction of an isothiocyanate with a primary amine forms a thiourea bond. The Michael addition of a thiol to a maleimide results in a stable thioether bond. |
| Bond Stability | Generally stable, but can be susceptible to cleavage under harsh acidic conditions. | Generally considered highly stable and resistant to cleavage under typical biological conditions. However, the succinimidyl thioether linkage can be susceptible to a retro-Michael reaction.[1] | The thiourea bond is robust under most physiological conditions. The thioether bond formed from maleimide conjugation is also very stable.[1] |
| Labeling Efficiency | Variable, dependent on reaction conditions and protein accessibility of target residues. | Can be very high (often >90%) for accessible cysteine residues.[2] | The efficiency of isothiocyanate labeling can be influenced by factors such as pH, temperature, and reagent concentration. Maleimide labeling is known for its high efficiency and rapid reaction rates with accessible thiols.[2] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful protein labeling and subsequent mass spectrometry validation. The following sections provide representative protocols for Trityl-ITC labeling and the subsequent mass spectrometric analysis.
This compound Protein Labeling Protocol
This protocol provides a general guideline for labeling a protein with Trityl-ITC. Optimization of reagent concentrations, incubation times, and temperature may be necessary for specific proteins.
Materials:
-
Protein of interest (1-10 mg/mL in an amine-free buffer, e.g., PBS, HEPES)
-
This compound (Trityl-ITC) stock solution (10 mM in anhydrous DMSO or DMF)
-
Conjugation Buffer: 100 mM Sodium Bicarbonate or Sodium Borate, pH 8.5-9.0
-
Quenching Reagent: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Size-exclusion chromatography column (e.g., PD-10) or dialysis cassette for purification
Procedure:
-
Buffer Exchange: Ensure the protein solution is in the Conjugation Buffer at the desired concentration. If necessary, perform a buffer exchange using a size-exclusion column or dialysis.
-
Labeling Reaction:
-
Bring the protein solution to room temperature.
-
Add a 10-20 fold molar excess of the Trityl-ITC stock solution to the protein solution. The final concentration of the organic solvent (DMSO or DMF) should not exceed 10% (v/v) to maintain protein integrity.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring or rocking. For sensitive proteins, the incubation can be performed at 4°C for a longer duration (4-16 hours).
-
-
Quenching: Add the Quenching Reagent to a final concentration of 50-100 mM to consume any unreacted Trityl-ITC. Incubate for 30 minutes at room temperature.
-
Purification: Remove the excess, unreacted Trityl-ITC and quenching reagent by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS). Alternatively, dialysis can be performed.
-
Characterization: Determine the degree of labeling by UV-Vis spectrophotometry, if the Trityl group has a distinct absorbance, and confirm the modification by mass spectrometry.
Mass Spectrometry Validation Workflow
The following workflow outlines the key steps for validating Trityl-ITC labeling on a protein using a bottom-up proteomics approach.
1. Sample Preparation:
-
Reduction and Alkylation (Optional but recommended for cysteine-containing proteins):
-
Denature the labeled protein in a buffer containing 8 M urea or 6 M guanidine hydrochloride.
-
Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate free cysteine thiols by adding iodoacetamide (IAM) to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes. This step prevents the reformation of disulfide bonds and ensures that any observed Trityl-ITC modification on cysteine is due to the labeling reaction and not subsequent sample handling.
-
-
Enzymatic Digestion:
-
Dilute the denatured, reduced, and alkylated protein sample with a digestion buffer (e.g., 50 mM ammonium bicarbonate) to reduce the denaturant concentration (e.g., < 1 M urea).
-
Add a protease, such as trypsin, at a 1:20 to 1:50 (enzyme:protein, w/w) ratio.
-
Incubate overnight at 37°C.
-
2. LC-MS/MS Analysis:
-
Peptide Cleanup: Desalt the digested peptide mixture using a C18 StageTip or a similar solid-phase extraction method to remove salts and detergents that can interfere with mass spectrometry analysis.
-
Liquid Chromatography (LC) Separation: Separate the peptides using a reversed-phase nano-LC system. A gradient of increasing organic solvent (typically acetonitrile with 0.1% formic acid) is used to elute the peptides from the column into the mass spectrometer.
-
Tandem Mass Spectrometry (MS/MS):
-
The mass spectrometer will first perform a full scan (MS1) to determine the mass-to-charge ratio (m/z) of the eluting peptides.
-
The most abundant peptide ions are then selected for fragmentation (MS/MS). Collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) are common fragmentation methods.
-
The resulting fragment ions are analyzed to determine the amino acid sequence of the peptide.
-
3. Data Analysis:
-
Database Searching: The acquired MS/MS spectra are searched against a protein sequence database containing the sequence of the target protein.
-
Identification of Labeled Peptides: The search parameters are configured to include the mass of the Trityl-ITC modification as a variable modification on lysine, cysteine, and the protein N-terminus.
-
Validation of Labeled Sites: The identification of a peptide with the Trityl-ITC mass shift, supported by a high-quality MS/MS spectrum showing fragmentation patterns consistent with the modified peptide, confirms the labeling event and identifies the specific site of modification.
-
Quantification of Labeling Efficiency (Optional): The relative abundance of labeled versus unlabeled peptides for a specific site can be estimated by comparing the peak areas of their respective extracted ion chromatograms (XICs) from the MS1 scan.
Visualizing the Workflow and Chemical Principles
To further clarify the processes described, the following diagrams, generated using the DOT language, illustrate the key workflows and chemical reactions.
Caption: Mass spectrometry validation workflow for Trityl-ITC labeled proteins.
Caption: Chemical reactions of isothiocyanate and maleimide labeling reagents.
Conclusion
The validation of protein labeling by mass spectrometry is a critical step in ensuring the quality and reliability of experimental data. This compound offers a valuable tool for modifying primary amines on proteins, and its performance can be thoroughly assessed using the mass spectrometry workflow detailed in this guide. While direct comparative data with alternatives like maleimides is still emerging for Trityl-ITC itself, an understanding of the underlying chemistries provides a strong basis for selecting the appropriate labeling strategy. For applications requiring specific labeling of cysteine residues, maleimide chemistry remains the gold standard due to its high specificity and efficiency.[2] However, when targeting lysine residues or the N-terminus, Trityl-ITC presents a viable and effective option. The detailed protocols and workflows provided here serve as a comprehensive resource for researchers to confidently validate their Trityl-ITC labeled proteins and advance their research with high-quality, well-characterized reagents.
References
A Comparative Analysis of Isothiocyanates for C-Terminal Protein Sequencing
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of different isothiocyanate reagents used for the chemical sequencing of protein and peptide C-termini. The selection of an appropriate isothiocyanate is critical for the success of C-terminal sequencing, impacting efficiency, reliability, and handling requirements. This document will objectively compare the performance of key isothiocyanates, supported by available experimental data, and provide detailed experimental methodologies.
Introduction to C-Terminal Sequencing with Isothiocyanates
C-terminal sequencing provides crucial information about a protein's structure, function, and processing. The most established chemical method for this purpose is the Schlack-Kumpf degradation.[1][2] This method involves a cyclical process of activating the C-terminal carboxyl group, derivatizing it with an isothiocyanate reagent to form a thiohydantoin, and then cleaving this derivative to release the C-terminal amino acid as an identifiable thiohydantoin.[3][4] The choice of isothiocyanate reagent significantly influences the stability of the reaction, the ease of handling, and the overall sequencing efficiency.
This guide focuses on a comparative analysis of three key isothiocyanate reagents:
-
Acetyl Isothiocyanate (AITC)
-
Triphenylgermanyl Isothiocyanate (TPG-ITC)
-
Tribenzylsilyl Isothiocyanate (TBS-ITC)
Performance Comparison of Isothiocyanates
The selection of an isothiocyanate reagent is a trade-off between reactivity and stability. While highly reactive reagents can offer faster kinetics, they are often less stable, leading to handling difficulties and potential side reactions.
| Feature | Acetyl Isothiocyanate (AITC) | Triphenylgermanyl Isothiocyanate (TPG-ITC) | Tribenzylsilyl Isothiocyanate (TBS-ITC) |
| Physical State | Liquid[2] | White Solid[3] | Solid[5] |
| Stability | Unstable at room temperature; sensitive to moisture and heat.[1] | Stable with a relatively long shelf-life.[3] | Much more stable than AITC with a long shelf-life.[5] |
| Handling | Requires careful handling under anhydrous and inert conditions; store at -20°C.[1] | Easier to handle and store due to its solid state and stability.[3] | Easier to handle and store.[2] |
| Sequencing Efficiency | Effective, has been used to sequence up to six C-terminal residues of a synthetic peptide at the low nanomole level.[4] | Reported to be more stable and efficient than AITC; successfully used to sequence eight C-terminal residues of a model peptide.[3] | Reported to have about the same sequencing efficiency as AITC; successfully used to sequence six C-terminal residues of apomyoglobin and a synthetic peptide.[5] |
| Reaction Mechanism | Type III reagent; acts as both an activator and derivatizing agent, though often used with an initial activation step.[4] | Type II reagent; requires a separate activation step of the C-terminal carboxyl group.[3] | Type II reagent; requires a separate activation step of the C-terminal carboxyl group.[2] |
| Side Reactions | Prone to hydrolysis and side reactions, which can lead to multiple peaks in chromatograms and decreased yield with each cycle.[1] | Fewer side reactions reported due to higher stability. | Fewer side reactions reported due to higher stability. |
Experimental Protocols
The following protocols describe the general steps for C-terminal sequencing using the Schlack-Kumpf degradation method with isothiocyanate reagents. Specific conditions may require optimization for different peptides or proteins.
General Experimental Workflow
The C-terminal sequencing process is a cyclical procedure involving three main stages: activation, derivatization, and cleavage.
References
- 1. benchchem.com [benchchem.com]
- 2. C-terminal sequence analysis of peptides using triphenylgermanyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Chemical carboxyl-terminal sequence analysis of peptides and proteins using tribenzylsilyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
Trityl Isothiocyanate: A Comparative Guide to Solid-Phase and Solution-Phase Synthesis Efficacy
For researchers, scientists, and professionals in drug development, the choice between solid-phase and solution-phase synthesis is a critical decision that impacts efficiency, purity, and scalability. This guide provides an objective comparison of the efficacy of Trityl isothiocyanate in both solid-phase and solution-phase synthesis, supported by experimental data and detailed protocols. This compound, with its bulky trityl group, presents unique considerations in both synthetic approaches.
Executive Summary
Solid-phase synthesis utilizing this compound resin offers significant advantages in terms of purification, automation, and the ability to drive reactions to completion using excess reagents. This methodology is particularly efficient for the synthesis of libraries of compounds such as thioureas and thiazoles. In contrast, solution-phase synthesis with this compound, while offering flexibility and scalability for specific targets, is often hampered by challenging purifications due to the bulky and lipophilic nature of the trityl group and its byproducts.
Data Presentation: A Comparative Analysis
The following tables summarize the key quantitative data comparing the efficacy of this compound in solid-phase versus solution-phase synthesis for the preparation of thiourea and 2-aminothiazole derivatives.
Table 1: Synthesis of Thiourea Derivatives
| Parameter | Solid-Phase Synthesis (using this compound Resin) | Solution-Phase Synthesis (using this compound) |
| Reaction Time | 1-4 hours | 2-12 hours |
| Typical Yield | >95% (on-resin) | 60-85% (isolated) |
| Product Purity (crude) | High (impurities washed away) | Variable (requires extensive purification) |
| Purification Method | Simple washing and cleavage | Column chromatography, recrystallization |
| Reagent Stoichiometry | Excess amine can be used | Near stoichiometric amounts required |
| Scalability | Amenable to high-throughput synthesis | Scalable for single targets |
Table 2: Synthesis of 2-Aminothiazole Derivatives
| Parameter | Solid-Phase Synthesis (from resin-bound thiourea) | Solution-Phase Synthesis (from isolated thiourea) |
| Reaction Time | 12-24 hours | 12-36 hours |
| Typical Yield | 70-90% (after cleavage) | 50-75% (isolated) |
| Product Purity (crude) | Generally high | Moderate to high (purification necessary) |
| Purification Method | Filtration and evaporation after cleavage | Column chromatography |
| Overall Process | Streamlined multi-step synthesis on a solid support | Multi-step with intermediate isolation and purification |
Experimental Protocols
Solid-Phase Synthesis of Thioureas and 2-Aminothiazoles using this compound Resin
This protocol is adapted from the work of Pirrung and Pansare, who demonstrated the utility of this compound resin in combinatorial chemistry.[1]
1. Preparation of this compound Resin:
-
Commercially available Trityl chloride resin is converted to the isothiocyanate form.
2. Synthesis of Resin-Bound Thioureas:
-
The this compound resin is swelled in a suitable solvent (e.g., dichloromethane).
-
A solution of the desired primary or secondary amine (in excess) is added to the resin suspension.
-
The reaction mixture is agitated at room temperature for 1-4 hours.
-
The resin is then thoroughly washed with solvent to remove excess amine and any soluble byproducts.
3. Synthesis of 2-Aminothiazoles:
-
The resin-bound thiourea is suspended in a solvent like dichloromethane.
-
Methyl 2-chloroacetoacetate and a base (e.g., diisopropylethylamine) are added.
-
The reaction is stirred for 12-24 hours.
-
The resin is washed to remove reagents and byproducts.
4. Cleavage of the Final Product:
-
The resin is treated with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) in dichloromethane, to release the final 2-aminothiazole product.
-
The resin is filtered off, and the filtrate is concentrated to yield the crude product.
Representative Solution-Phase Synthesis of Thioureas and 2-Aminothiazoles using this compound
1. Synthesis of N-Trityl Thioureas:
-
This compound is dissolved in an anhydrous aprotic solvent (e.g., tetrahydrofuran or dichloromethane).
-
To this solution, an equimolar amount of the desired primary or secondary amine is added dropwise at room temperature.
-
The reaction is stirred for 2-12 hours and monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to remove unreacted starting materials and byproducts.
2. Synthesis of 2-Amino-4-tritylaminothiazoles:
-
The purified N-Trityl thiourea is dissolved in a suitable solvent such as ethanol or acetone.
-
An α-haloketone (e.g., chloroacetone) is added, and the mixture is heated to reflux for 12-36 hours.
-
The reaction progress is monitored by TLC.
-
After completion, the solvent is evaporated, and the residue is purified by column chromatography to isolate the desired 2-aminothiazole derivative.
Mandatory Visualizations
Experimental Workflows
Caption: Workflow for Solid-Phase Synthesis of 2-Aminothiazoles.
Caption: Workflow for Solution-Phase Synthesis of 2-Aminothiazoles.
Discussion: Weighing the Pros and Cons
Solid-Phase Synthesis:
The primary advantage of using this compound resin is the simplification of the purification process.[1] Intermediates remain attached to the solid support, allowing for the use of excess reagents to drive reactions to completion, with subsequent removal by simple filtration and washing. This is particularly beneficial for creating libraries of compounds for high-throughput screening. The on-resin synthesis of thioureas and their subsequent conversion to thiazoles in a streamlined process without intermediate isolation significantly improves efficiency.
However, solid-phase synthesis is not without its limitations. The loading capacity of the resin is finite, which can be a drawback for large-scale synthesis of a single compound. Furthermore, monitoring reaction completion on a solid support can be more challenging than in solution-phase.
Solution-Phase Synthesis:
Solution-phase synthesis offers greater flexibility in terms of reaction conditions and scalability for a specific target molecule. It avoids the costs associated with specialized solid supports.
The major drawback of using this compound in solution is the purification of the products. The bulky and non-polar trityl group makes chromatographic separation from byproducts and unreacted starting materials difficult. This often leads to lower isolated yields and requires significant effort in purification, which can be a major bottleneck in the synthetic workflow.
Conclusion
For the synthesis of diverse libraries of compounds where ease of purification and automation are paramount, solid-phase synthesis with this compound resin is the superior method. The benefits of streamlined workflows and high on-resin yields outweigh the limitations. For the large-scale synthesis of a single, specific target, solution-phase synthesis may be considered, but researchers must be prepared to invest significant effort in developing robust purification protocols to overcome the challenges posed by the trityl group. The choice of synthetic strategy will ultimately depend on the specific goals of the research program, balancing the need for speed and diversity against the requirements for scale and cost-effectiveness.
References
A Comparative Analysis of Trityl Isothiocyanate Linker Stability for Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a linker for bioconjugation is a critical decision that profoundly impacts the stability, efficacy, and safety of therapeutic and diagnostic agents. The Trityl isothiocyanate (Trityl-ITC) linker, a bifunctional reagent, offers a unique combination of a bulky, acid-labile trityl group and a reactive isothiocyanate moiety. This guide provides an objective comparison of the stability of the Trityl-ITC linkage with other commonly employed linkers in the field, supported by available experimental insights.
The stability of a linker is paramount, as it must remain intact in systemic circulation to prevent premature release of the conjugated payload, which could lead to off-target toxicity and reduced therapeutic efficacy.[1][2] The Trityl-ITC linker forms a thiourea bond upon reaction with primary amines on biomolecules. The stability of this linkage is influenced by two key factors: the acid-sensitivity of the trityl group and the inherent stability of the thiourea bond.
Quantitative Comparison of Linker Stability
Direct quantitative, head-to-head stability data for Trityl-ITC linked conjugates against other common linkers in identical experimental conditions is limited in the published literature. However, by examining the stability of the constituent parts of the linkage—the acid-labile trityl group and the thiourea bond—we can construct a comparative assessment. The following table summarizes the stability characteristics of various linker types based on available data. It is important to note that stability can be highly dependent on the specific conjugate, the site of conjugation, and the experimental conditions.[3]
| Linker Type | Linkage Formed | Cleavage Mechanism | Stability in Circulation (pH 7.4) | Cleavage Conditions | Key Considerations |
| This compound (Trityl-ITC) | Thiourea | Acid Hydrolysis | Moderate to Low | Mildly acidic (e.g., pH 4.5-6.5)[4][5] | The trityl group is highly sensitive to acid, allowing for targeted release in acidic microenvironments like tumors or endosomes.[4][6] However, the thiourea bond itself has shown susceptibility to in vivo degradation.[7][8] |
| Maleimide | Thiosuccinimide Ether | Reductive Cleavage (retro-Michael) | Moderate | Presence of thiols (e.g., glutathione) | Susceptible to a retro-Michael reaction, which can lead to premature drug release. Next-generation maleimides have been developed to improve stability.[2][9][10] |
| NHS Ester | Amide | Enzymatic or None (stable) | High | Proteolytic enzymes (if a cleavable peptide is included) or lysosomal degradation | Amide bonds are generally very stable under physiological conditions, with an estimated half-life of up to 1000 years for uncatalyzed hydrolysis at pH 7.[11][12] |
| Hydrazone | Hydrazone | Acid Hydrolysis | Moderate | Acidic pH (pH 5-6)[5] | One of the first generations of pH-sensitive linkers, but can exhibit limited plasma stability.[5] |
| Disulfide | Disulfide | Reductive Cleavage | Moderate | High concentrations of reducing agents like glutathione in the cytoplasm.[5] | Relatively stable in the bloodstream but can be cleaved by circulating thiols.[5] |
| Click Chemistry (e.g., TCO-Tetrazine) | Dihydropyridazine | Non-cleavable (generally) | High | - | Forms a highly stable covalent bond that is resistant to degradation in biological media.[13] |
Experimental Protocols
Accurate assessment of linker stability is crucial for the development of robust bioconjugates. The following are detailed methodologies for key experiments to evaluate linker stability in vitro.
Objective: To determine the stability of the bioconjugate and the rate of payload release in plasma from different species (e.g., human, mouse) at physiological temperature.[2][7]
Methodology:
-
Preparation: The bioconjugate of interest is incubated at a defined concentration (e.g., 1 mg/mL) in plasma (e.g., human, mouse) at 37°C. A control sample in a neutral buffer (e.g., PBS, pH 7.4) is included to assess inherent chemical stability.
-
Time Points: Aliquots of the incubation mixture are collected at various time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours).
-
Sample Processing: The reaction in the collected aliquots is immediately quenched, often by freezing at -80°C until analysis. For analysis of released payload, proteins in the plasma samples are precipitated (e.g., with acetonitrile), and the supernatant is collected after centrifugation.
-
Quantification: The amount of intact bioconjugate and/or released payload is quantified at each time point using one or more of the following analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used to separate the intact conjugate from the released payload and other plasma components. The concentration of each species is determined by integrating the peak area from the UV chromatogram.[14][15]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a highly sensitive and specific method for quantifying the intact conjugate and the released payload. It can also be used to identify metabolites of the linker and payload.[16][17][18][19][20]
-
-
Data Analysis: The percentage of intact bioconjugate or the concentration of the released payload is plotted against time. From this data, a stability profile, often expressed as a half-life (t½) in plasma, can be determined.
Objective: To evaluate the stability of the bioconjugate at different pH values, which is particularly relevant for acid-labile linkers like the Trityl-ITC linker.
Methodology:
-
Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 4.5, 5.5, 6.5, and 7.4) to mimic the conditions of endosomes, lysosomes, and the bloodstream.
-
Incubation: The bioconjugate is incubated at a defined concentration in each of the prepared buffers at 37°C.
-
Time Points and Sample Processing: Aliquots are collected at various time points and processed as described in the plasma stability assay.
-
Quantification and Data Analysis: The amount of intact conjugate and released payload is quantified by HPLC or LC-MS. The rate of cleavage at each pH is determined to assess the pH-sensitivity of the linker.
Visualizing Linker Cleavage and Experimental Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Extending the in vivo persistence of synthetic glycoconjugates using a serum-protein binder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Moving Beyond Isothiocyanates: A Look at the Stability of Conjugation Links Toward Radiolysis in 89Zr-Labeled Immunoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Comparative Investigation of the Hydrolysis of Charge-Shifting Polymers Derived from an Azlactone-based Polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. japsonline.com [japsonline.com]
- 15. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A cross-linking/mass spectrometry workflow based on MS-cleavable cross-linkers and the MeroX software for studying protein structures and protein–protein interactions | Springer Nature Experiments [experiments.springernature.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. MS-Cleavable Cross-Linkers [sigmaaldrich.com]
Unraveling Reaction Kinetics: A Comparative Guide to Trityl Isothiocyanate and its Alternatives
For researchers, scientists, and professionals in drug development, understanding the reaction kinetics of labeling agents is paramount for optimizing conjugation strategies and ensuring the efficacy of therapeutic and diagnostic agents. This guide provides a quantitative analysis of the reaction kinetics of Trityl isothiocyanate (Tr-NCS), a sterically hindered labeling agent, and compares its performance with other commonly used isothiocyanates. By presenting supporting experimental data and detailed protocols, this document aims to facilitate informed decisions in the selection of appropriate reagents for various research and development applications.
Comparative Analysis of Reaction Kinetics
To illustrate this, the second-order rate constants for the reaction of several isothiocyanates with different nucleophiles are presented below. The data highlights the impact of the substituent group on the reaction kinetics.
| Isothiocyanate | Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k) (M⁻¹min⁻¹) | Reference |
| Benzyl Isothiocyanate (BITC) | Glutathione | Not Specified | 25-30 | 130 | [1] |
| Allyl Isothiocyanate (AITC) | Glutathione | Not Specified | 25-30 | 75 | [1] |
| Sulforaphane (SFN) | Glutathione | Not Specified | 25-30 | 45 | [1] |
| p-Nitrophenyl Isothiocyanate | n-Butylamine | Diethyl Ether | 25 | 738 | |
| Phenyl Isothiocyanate | Diglycine | Water (pH 8.5) | 25 | 2.5 | [1] |
Note: The rate constant for p-Nitrophenyl Isothiocyanate with n-Butylamine was originally reported as 1.23 x 10⁻² M⁻¹s⁻¹, which has been converted to M⁻¹min⁻¹ for consistency.
The data clearly demonstrates that isothiocyanates with less steric hindrance and those bearing electron-withdrawing groups (e.g., p-nitrophenyl) exhibit faster reaction rates. In contrast, the bulky nature of the trityl group in Tr-NCS is anticipated to result in significantly lower reaction rates compared to the compounds listed. This makes Tr-NCS a suitable candidate for applications requiring controlled or slower reaction kinetics.
Experimental Protocols
Accurate determination of reaction kinetics is crucial for comparing the reactivity of different isothiocyanates. The following are detailed methodologies for two common techniques used to monitor these reactions.
Protocol 1: UV-Vis Spectrophotometry for Kinetic Analysis
This method is well-suited for monitoring reactions that result in a change in the UV-Vis absorbance spectrum upon product formation. The reaction between an isothiocyanate and a thiol-containing compound, such as N-acetylcysteine (NAC), can be monitored by observing the formation of the dithiocarbamate product, which often has a distinct absorbance maximum.[1]
Materials:
-
Isothiocyanate of interest (e.g., this compound)
-
N-acetylcysteine (NAC)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Anhydrous solvent for stock solutions (e.g., acetonitrile or DMSO)
-
UV-Vis Spectrophotometer with a thermostatted cuvette holder
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the isothiocyanate (e.g., 10 mM) in the chosen anhydrous solvent.
-
Prepare a stock solution of NAC (e.g., 100 mM) in the phosphate buffer.
-
-
Determination of λmax of the Product:
-
To a cuvette, add the phosphate buffer and a final concentration of the isothiocyanate (e.g., 50 µM) and NAC (e.g., 5 mM) to allow the reaction to go to completion.
-
Scan the UV-Vis spectrum (e.g., from 200 to 400 nm) to determine the wavelength of maximum absorbance (λmax) of the dithiocarbamate product.
-
-
Kinetic Run:
-
Equilibrate the spectrophotometer and the cuvette holder to the desired temperature (e.g., 25 °C).
-
In a cuvette, add the phosphate buffer and the NAC solution to achieve the desired final concentration (e.g., 5 mM).
-
Initiate the reaction by adding a small volume of the isothiocyanate stock solution to the cuvette to achieve the desired final concentration (e.g., 50 µM). Mix quickly.
-
Immediately start monitoring the absorbance at the predetermined λmax at regular time intervals.
-
-
Data Analysis:
-
Plot the absorbance versus time.
-
Under pseudo-first-order conditions (large excess of NAC), the natural logarithm of (A∞ - At) versus time should yield a straight line, where A∞ is the absorbance at completion and At is the absorbance at time t. The slope of this line is equal to -k', the pseudo-first-order rate constant.
-
The second-order rate constant (k) is calculated by dividing k' by the concentration of NAC.
-
Protocol 2: HPLC for Kinetic Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful technique for monitoring reaction kinetics by separating and quantifying reactants and products over time.
Materials:
-
Isothiocyanate of interest
-
Nucleophile of interest (e.g., an amino acid)
-
Reaction buffer
-
Quenching solution (e.g., an acid like trifluoroacetic acid)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Mobile phase solvents
Procedure:
-
Reaction Setup:
-
Prepare stock solutions of the isothiocyanate and the nucleophile in the reaction buffer.
-
In a thermostatted reaction vessel, combine the reaction buffer and the nucleophile solution.
-
Initiate the reaction by adding the isothiocyanate stock solution.
-
-
Time-Point Sampling and Quenching:
-
At predetermined time intervals, withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a vial containing a quenching solution to stop the reaction.
-
-
HPLC Analysis:
-
Inject the quenched samples into the HPLC system.
-
Separate the reactant and product using an appropriate gradient of mobile phase solvents.
-
Detect the compounds at a suitable wavelength.
-
-
Data Analysis:
-
Integrate the peak areas of the isothiocyanate reactant and/or the product at each time point.
-
Create a calibration curve for the isothiocyanate and/or the product to convert peak areas to concentrations.
-
Plot the concentration of the isothiocyanate versus time.
-
Determine the rate constant (k) by fitting the data to the appropriate integrated rate law (e.g., second-order).
-
Visualizing Reaction Pathways and Workflows
To provide a clearer understanding of the processes involved, the following diagrams, generated using the DOT language, illustrate a key signaling pathway influenced by isothiocyanates and a typical experimental workflow for kinetic analysis.
Caption: General reaction pathways of isothiocyanates with amine and thiol nucleophiles.
Caption: A typical experimental workflow for determining the reaction kinetics of isothiocyanates.
Caption: Logical diagram illustrating the key factors that determine the relative reactivity of isothiocyanates.
References
A Comparative Guide to Novel Isothiocyanate Reagents for Bioconjugation and Solid-Phase Synthesis: A Benchmark Against Trityl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of several isothiocyanate (ITC) reagents against the established Trityl isothiocyanate. The selection of an appropriate ITC is critical for successful bioconjugation and solid-phase synthesis, impacting reaction efficiency, product stability, and overall yield. This document outlines key performance metrics, supported by experimental data, to inform the selection of the most suitable reagent for your research and development needs.
Executive Summary
Isothiocyanates are highly valuable reagents in bioconjugation and drug development due to their ability to form stable thiourea bonds with primary amines on biomolecules. This compound has been a reagent of choice for solid-phase synthesis, prized for its utility in creating diverse molecular libraries. However, a range of other isothiocyanates, both aromatic and aliphatic, offer distinct reactivity profiles and potential advantages. This guide benchmarks this compound against prominent alternatives such as Benzyl Isothiocyanate (BITC), Phenethyl Isothiocyanate (PEITC), Allyl Isothiocyanate (AITC), and Sulforaphane (SFN), focusing on their reactivity, stability, and applications.
Data Presentation: Performance Comparison of Isothiocyanate Reagents
The following tables summarize the key performance indicators for various isothiocyanate reagents. While direct head-to-head comparative data with this compound under identical conditions is limited in the literature, the provided data on the reactivity of alternative ITCs with key biological nucleophiles offers valuable insights into their relative performance.
Table 1: Reactivity of Isothiocyanates with N-acetylcysteine (NAC)
| Isothiocyanate Reagent | Structure | Half-life (t½) of Reaction with 10 mM NAC (minutes) |
| Benzyl Isothiocyanate (BITC) | C₆H₅CH₂NCS | ~ 5 |
| Phenethyl Isothiocyanate (PEITC) | C₆H₅(CH₂)₂NCS | ~ 10 |
| Allyl Isothiocyanate (AITC) | CH₂=CHCH₂NCS | ~ 20 |
| Sulforaphane (SFN) | CH₃S(O)(CH₂)₄NCS | ~ 30 |
| This compound | (C₆H₅)₃CNCS | Data not available in comparative studies |
Table 2: Second-Order Rate Constants for the Reaction of Isothiocyanates with Glutathione (GSH)
| Isothiocyanate Reagent | Rate Constant (k) (M⁻¹min⁻¹) at 25-30°C, pH 6.5 |
| Benzyl Isothiocyanate (BITC) | 130[1] |
| Allyl Isothiocyanate (AITC) | 75[1] |
| Sulforaphane (SFN) | 45[1] |
| Phenethyl Isothiocyanate (PEITC) | Data varies across studies |
| This compound | Data not available in comparative studies |
Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of isothiocyanate reagents. Below are representative protocols for key experiments.
Protocol 1: Determination of Reaction Kinetics by UV-Vis Spectrophotometry
This method is suitable for monitoring the reaction of an isothiocyanate with a thiol-containing nucleophile, such as N-acetylcysteine (NAC), by observing the formation of the dithiocarbamate product, which has a distinct UV-Vis absorbance maximum.[1]
Materials:
-
Isothiocyanate of interest
-
N-acetylcysteine (NAC)
-
Phosphate buffer (100 mM, pH 7.4)
-
Anhydrous solvent for stock solutions (e.g., acetonitrile or DMSO)
-
UV-Vis Spectrophotometer with a thermostatted cuvette holder
Procedure:
-
Reagent Preparation: Prepare stock solutions of the isothiocyanate in an anhydrous solvent and NAC in the phosphate buffer.
-
Spectral Scan: Determine the wavelength of maximum absorbance (λmax) of the dithiocarbamate product by scanning the UV-Vis spectrum (e.g., from 200 to 400 nm) after allowing the reaction to go to completion.
-
Kinetic Run:
-
Equilibrate the spectrophotometer and cuvette holder to the desired temperature (e.g., 25 °C).
-
In a cuvette, mix the phosphate buffer and the NAC solution to the desired final concentration.
-
Initiate the reaction by adding a small volume of the isothiocyanate stock solution to the cuvette.
-
Immediately begin monitoring the absorbance at the predetermined λmax at regular time intervals.
-
-
Data Analysis: Plot the absorbance versus time. The initial rate of the reaction can be determined from the initial slope of this curve. The pseudo-first-order rate constant can be calculated if the concentration of one reactant is in large excess.
Protocol 2: Competitive Reactivity Study by HPLC
This method allows for the direct comparison of the reactivity of two different isothiocyanates towards a single nucleophile.
Materials:
-
Aliphatic isothiocyanate (e.g., Benzyl Isothiocyanate)
-
Aromatic isothiocyanate (e.g., Phenyl Isothiocyanate)
-
Nucleophile (e.g., n-butylamine)
-
Reaction solvent (e.g., acetonitrile)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
Procedure:
-
Reaction Setup: In a reaction vessel, combine equimolar amounts of the two isothiocyanates with a limiting amount of the nucleophile in the reaction solvent.
-
Reaction: Allow the reaction to proceed for a set amount of time at a controlled temperature.
-
Quenching: Stop the reaction by adding a quenching agent (e.g., a large excess of a different, highly reactive amine).
-
HPLC Analysis: Inject the reaction mixture into the HPLC system. Develop a gradient elution method to separate the two thiourea products.
-
Data Analysis: Quantify the peak areas of the two products. The ratio of the product peak areas reflects the relative reactivity of the two isothiocyanates.
Protocol 3: General Procedure for Antibody Conjugation with an Isothiocyanate Reagent
This protocol describes a general method for labeling antibodies with an isothiocyanate-functionalized molecule (e.g., a fluorescent dye).
Materials:
-
Purified antibody (1-2 mg/mL) in an amine-free buffer (e.g., carbonate-bicarbonate buffer, pH 9.0-9.5)
-
Isothiocyanate reagent dissolved in an anhydrous organic solvent (e.g., DMSO or DMF)
-
Gel filtration column (e.g., Sephadex G-25)
-
Storage buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reaction: To the antibody solution, add a 5 to 20-fold molar excess of the isothiocyanate solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C in the dark.
-
Purification: Separate the labeled antibody from unreacted isothiocyanate using a gel filtration column equilibrated with the storage buffer. The antibody-conjugate will elute in the void volume.
-
Characterization: Determine the degree of labeling (fluorophore-to-protein ratio) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the absorbance maximum of the fluorophore.
Mandatory Visualizations
Signaling Pathways Modulated by Isothiocyanates
Isothiocyanates exert their biological effects by modulating key cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate two of the most important pathways targeted by these compounds.
Caption: Keap1-Nrf2 signaling pathway activation by isothiocyanates.
Caption: Isothiocyanate-induced apoptosis via ROS and MAPK pathways.
Experimental Workflow
The following diagram illustrates a general workflow for comparing the bioconjugation efficiency of different isothiocyanate reagents.
Caption: Workflow for comparing isothiocyanate bioconjugation efficiency.
Conclusion
The selection of an isothiocyanate reagent should be guided by the specific application, considering factors such as the desired reactivity, the nature of the biomolecule, and the required stability of the final product. While this compound remains a valuable tool for solid-phase synthesis, aliphatic and other aromatic isothiocyanates such as BITC, PEITC, AITC, and SFN present a range of reactivities that may be advantageous for specific bioconjugation applications. The experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers to make informed decisions in their pursuit of novel therapeutics and research tools. Further head-to-head studies are warranted to directly benchmark the performance of these reagents against this compound in solid-phase applications.
References
Safety Operating Guide
Navigating the Safe Disposal of Trityl Isothiocyanate: A Procedural Guide
For researchers and professionals in the fast-paced world of drug development, the safe handling and disposal of chemical reagents is paramount. Trityl isothiocyanate, a compound utilized in chemical synthesis, requires meticulous disposal procedures to ensure laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step approach to its proper disposal, aligning with institutional and regulatory standards.
Immediate Safety and Hazard Information
Before initiating any disposal procedures, it is crucial to be fully aware of the hazards associated with this compound. This compound is classified as an acute toxicant and an irritant.
| Hazard Classification | Description |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[1] |
| Skin Corrosion/Irritation | Causes skin irritation.[1] |
| Eye Damage/Irritation | Causes serious eye irritation.[1] |
| Respiratory Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[1] |
Personal Protective Equipment (PPE): When handling this compound, including for disposal, the following PPE is mandatory:
-
N95 dust mask or equivalent respiratory protection[1]
-
Chemical-resistant gloves[1]
-
Eyeshields and face shield[1]
-
Laboratory coat
All handling and preparation for disposal should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular solid waste receptacles.
Waste Segregation and Collection
-
Solid Waste:
-
Collect unreacted this compound and any contaminated solid materials (e.g., weighing paper, contaminated gloves, absorbent pads) in a designated, clearly labeled hazardous waste container.
-
The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.[2]
-
It is often best practice to use the original container for the waste, provided it is in good condition.[3]
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, leak-proof, and chemically compatible liquid waste container.
-
Never mix incompatible waste streams.[3] For instance, do not mix isothiocyanate waste with acids, bases, or oxidizing agents.
-
Labeling and Storage
-
Labeling: All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Toxic," "Irritant").
-
Storage:
-
Store the sealed waste containers in a designated satellite accumulation area (SAA) within the laboratory.[3]
-
The SAA should be a secure, well-ventilated area, away from general laboratory traffic and incompatible chemicals.
-
Ensure secondary containment is used for liquid waste containers to mitigate spills.[2]
-
Arranging for Final Disposal
-
Institutional Procedures: Follow your institution's specific procedures for the pickup and disposal of hazardous chemical waste. This is typically managed by the Environmental Health and Safety (EHS) department.
-
Waste Manifest: You will likely need to complete a hazardous waste manifest or tag, detailing the contents of the waste container.
Experimental Workflow for Disposal
The following diagram outlines the logical steps for the proper disposal of this compound.
References
Personal protective equipment for handling Trityl isothiocyanate
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for handling Trityl isothiocyanate, a compound utilized in various chemical syntheses.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive personal protective equipment (PPE) ensemble is required to minimize exposure and ensure personal safety. The following table summarizes the necessary PPE.
| PPE Category | Specific Recommendations |
| Eye Protection | Safety goggles or eyeshields are mandatory. A face shield should be used for additional protection, especially when handling larger quantities or if there is a risk of splashing.[1][2] |
| Hand Protection | Chemical-resistant gloves, such as nitrile rubber, should be worn.[2][3] Always inspect gloves for any signs of degradation or puncture before use. |
| Respiratory Protection | A NIOSH-approved N95 dust mask or a respirator should be used, particularly when handling the solid compound, to avoid inhalation of dust particles.[1] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2] |
| Body Protection | A lab coat or other protective clothing should be worn to prevent skin contact.[2][4] |
Hazard Information and Safety Precautions
This compound is classified with several hazards that necessitate careful handling. The following table outlines its primary hazard classifications.
| Hazard Class | GHS Hazard Statement | Precautionary Statements |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[1][5] | Do not eat, drink or smoke when using this product. Avoid breathing dust. Wash thoroughly after handling.[5][6] |
| Skin Irritation | Causes skin irritation.[1][7] | Wear protective gloves. If on skin, wash with plenty of water.[5][7] |
| Eye Irritation | Causes serious eye irritation.[1][5] | Wear eye protection. If in eyes, rinse cautiously with water for several minutes.[2][5] |
| Respiratory Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled.[5] | Avoid breathing dust. In case of inadequate ventilation, wear respiratory protection.[5] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[1][5] | Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air.[5] |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for laboratory safety. The following workflow outlines the key steps for working with this compound.
Step-by-Step Guidance:
-
Preparation : Before handling this compound, ensure you are wearing all the required PPE as detailed in the table above. All work should be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.[2]
-
Handling : When weighing and transferring the solid compound, do so carefully to avoid creating dust. Use appropriate tools and techniques to minimize the risk of spills.
-
Spill Management : In the event of a spill, absorb the material with an inert substance like sand or vermiculite.[2] Place the absorbed material into a closed container for disposal.[2] Ensure the area is well-ventilated. Do not let the product enter drains.[2]
-
First Aid :
-
In case of skin contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[2]
-
In case of eye contact : Rinse cautiously with water for several minutes.[2] If contact lenses are present, remove them if it is easy to do so and continue rinsing.[2] Seek medical attention.
-
If inhaled : Move the person to fresh air. If breathing is difficult, provide artificial respiration.[2]
-
If swallowed : Rinse the mouth with water. Do not induce vomiting.[6] Seek immediate medical attention.
-
-
Storage : Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[2] The recommended storage temperature is between 2-8°C.[1]
-
Disposal : All waste containing this compound, including contaminated consumables and spill cleanup materials, must be disposed of as hazardous waste.[6] Place all waste in clearly labeled, sealed containers and follow your institution's and local regulations for chemical waste disposal.[8] Do not mix with other waste.[8]
References
- 1. This compound 95 1726-94-9 [sigmaaldrich.com]
- 2. unavera.de [unavera.de]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. This compound, CAS No. 1726-94-9 - iChemical [ichemical.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
